Product packaging for Ethyl 2,4-dichlorobenzoate(Cat. No.:CAS No. 56882-52-1)

Ethyl 2,4-dichlorobenzoate

Cat. No.: B1580600
CAS No.: 56882-52-1
M. Wt: 219.06 g/mol
InChI Key: ZBBGAUHWTZKKQQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B1580600 Ethyl 2,4-dichlorobenzoate CAS No. 56882-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dichlorobenzoate
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InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGAUHWTZKKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10205408
Record name Benzoic acid, 2,4-dichloro-, ethyl ester
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Molecular Weight

219.06 g/mol
Source PubChem
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CAS No.

56882-52-1
Record name Benzoic acid, 2,4-dichloro-, ethyl ester
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Record name Benzoic acid, 2,4-dichloro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dichloro-, ethyl ester
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Record name Benzoic acid, 2,4-dichloro-, ethyl ester
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Foundational & Exploratory

Ethyl 2,4-dichlorobenzoate CAS 56882-52-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2,4-dichlorobenzoate (CAS 56882-52-1)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes its core properties, synthesis protocols, reactivity, and safety considerations to facilitate its effective application in a laboratory and industrial context.

Introduction and Core Identifiers

This compound (CAS RN: 56882-52-1) is a disubstituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structural features, particularly the chlorine atoms at positions 2 and 4 on the benzene ring, impart specific reactivity that is leveraged in the synthesis of more complex molecules. It is most notably recognized as a key intermediate in the production of agrochemicals, such as the fungicide Pyrifenox, and holds potential in the development of novel pharmaceuticals and materials.[1]

Below is the canonical chemical structure of this compound, along with its primary chemical identifiers.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 56882-52-1 [2][3]
Molecular Formula C₉H₈Cl₂O₂ [2][3][4]
IUPAC Name This compound [5]
Synonyms Benzoic acid, 2,4-dichloro-, ethyl ester [4][5][6]
InChI 1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 [5]
InChIKey ZBBGAUHWTZKKQQ-UHFFFAOYSA-N [5]

| SMILES | CCOC(=O)C1=C(C=C(C=C1)Cl)Cl |[5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The compound is typically supplied as a liquid or a white to off-white powder with a purity of ≥98.0%.[1]

Table 2: Core Physicochemical Data

Property Value Unit Source
Molecular Weight 219.06 g/mol [2][4][6]
Appearance White to off-white powder / liquid - [1]
Density 1.305 g/cm³ [4][6]
Boiling Point 272.8 (at 760 mmHg); 83-85 (at 0.2 Torr) °C [4][7]
Melting Point 56 °C [7]
Flash Point 111.8 °C [4][6]
Refractive Index 1.537 - [4][6]

| Vapor Pressure | 0.00595 | mmHg at 25°C |[4] |

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While raw spectra are not provided here, reference data is available through various chemical databases.

  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon-hydrogen framework. The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons. The ¹³C NMR would show signals for the nine unique carbon atoms.[5][8]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[5][8]

  • Infrared Spectroscopy (IR): The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester group and vibrations associated with the dichlorinated aromatic ring.[5][8]

Synthesis and Purification Protocols

The industrial synthesis of this compound is primarily achieved through two well-established pathways.[1] The choice of method often depends on the availability of starting materials, desired purity, and scalability.

  • Direct Esterification of 2,4-Dichlorobenzoic Acid: This is a classic Fischer esterification involving the reaction of the corresponding carboxylic acid with ethanol.[1][4]

  • Acyl Chloride Pathway: This method involves the reaction of 2,4-dichlorobenzoyl chloride with ethanol, which is often faster but may require handling a more reactive starting material.[1]

Caption: Primary synthesis pathways for this compound.

Detailed Protocol: Fischer Esterification

This protocol describes the synthesis via the direct esterification of 2,4-dichlorobenzoic acid.[4] This method is favored for its use of stable and readily available precursors.

Step 1: Reactor Charging

  • Charge the reactor with 2,4-dichlorobenzoic acid, anhydrous ethanol, and a water-azeotroping solvent such as benzene or toluene.

  • Causality: Anhydrous ethanol is crucial to push the reaction equilibrium towards the product side. The azeotroping solvent helps in the removal of water, a byproduct of the reaction, which further drives the equilibrium forward according to Le Châtelier's principle.

Step 2: Catalysis

  • Under vigorous stirring, slowly add concentrated sulfuric acid to the mixture.

  • Causality: Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by ethanol.

Step 3: Reflux

  • Heat the mixture to reflux. The reaction progress is monitored by observing the amount of water collected in a Dean-Stark trap or by analytical methods like TLC or GC.

  • Causality: Refluxing provides the necessary activation energy for the reaction and maintains a constant temperature, ensuring a steady reaction rate.

Step 4: Workup and Isolation

  • Once the reaction is complete, cool the mixture. Recover the azeotroping solvent and excess ethanol by distillation.

  • Wash the remaining oil layer with ice water to remove residual acid and ethanol.

  • Separate the organic (oil) layer from the aqueous layer.

Step 5: Purification

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Perform vacuum distillation to purify the final product, this compound.[4]

  • Causality: Vacuum distillation is employed to distill the high-boiling point ester at a lower temperature, preventing thermal decomposition and ensuring high purity.

Reactivity and Applications

This compound's primary value lies in its role as a chemical intermediate. The ester functional group can undergo hydrolysis or transesterification, while the chlorinated aromatic ring is susceptible to nucleophilic aromatic substitution, although conditions can be harsh.

Caption: Application landscape of this compound.

  • Agrochemical Synthesis: The most significant application is in the manufacturing of fungicides. It is a direct precursor to Pyrifenox, highlighting its importance in the crop protection industry.[1][4]

  • Pharmaceutical and Research Applications: It serves as a starting material or building block for synthesizing more complex molecules with potential biological activity.[1]

  • Material Science: Its use extends to the synthesis of specialty polymers and other advanced materials where a dichlorinated aromatic moiety is required.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Table 3: Hazard and Safety Information

Category Information Source
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. [9]
Pictograms Warning [9]
Prevention P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. [9][10]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9][10]

| Storage | Sealed in dry, room temperature conditions. Store in a well-ventilated place and keep the container tightly closed. |[10] |

Self-Validating Protocol for Handling:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Spill Management: In case of a spill, contain the leak and clean up with an inert absorbent material. Dispose of waste in a suitable, closed container.[10]

  • First Aid: Ensure that eyewash stations and safety showers are readily accessible. In case of contact, follow the first aid measures outlined in the SDS.[9][10]

References

Ethyl 2,4-Dichlorobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 2,4-dichlorobenzoate, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical methodologies, and safety considerations. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Section 1: Core Molecular and Physical Characteristics

This compound is a halogenated aromatic ester with significant utility in organic synthesis. A precise understanding of its molecular and physical properties is foundational for its application in research and development.

Molecular Identity and Weight

The chemical identity of this compound is established by its molecular formula, C9H8Cl2O2.[1][2] Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for various analytical techniques.

PropertyValueSource
Molecular Formula C9H8Cl2O2[1][2]
Molecular Weight 219.06 g/mol [1][3]
CAS Number 56882-52-1[1][2][4]
IUPAC Name This compound[1]
Physicochemical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a white to off-white powder.[5]

PropertyValueSource
Density 1.305 g/cm³[4]
Boiling Point 272.8°C at 760 mmHg[4]
Flash Point 111.8°C[4]
Vapor Pressure 0.00595 mmHg at 25°C[4]
Refractive Index 1.537[4]

Section 2: Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Fischer Esterification of 2,4-Dichlorobenzoic Acid

This common method involves the acid-catalyzed esterification of 2,4-dichlorobenzoic acid with ethanol.[5] Concentrated sulfuric acid is a typical catalyst, and the reaction is driven to completion by removing water, often by azeotropic distillation with a suitable solvent like benzene or by using an excess of ethanol.[4]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4-dichlorobenzoic acid, a 5-fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid weight).

  • Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Reaction of 2,4-Dichlorobenzoyl Chloride with Ethanol

An alternative route involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[4][5] This method is often faster and proceeds under milder conditions than Fischer esterification but requires the prior synthesis of the acid chloride.

Experimental Protocol: From Acid Chloride

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dichlorobenzoyl chloride in an inert solvent like dichloromethane.

  • Addition of Ethanol: Cool the solution in an ice bath and add anhydrous ethanol dropwise from the dropping funnel. A base, such as pyridine or triethylamine, is often added to scavenge the HCl gas produced during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC for the consumption of the acid chloride.

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the desired ester.

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 From Acid Chloride 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Ethyl 2,4-Dichlorobenzoate_1 This compound 2,4-Dichlorobenzoic Acid->Ethyl 2,4-Dichlorobenzoate_1 Reflux Ethanol_1 Ethanol Ethanol_1->Ethyl 2,4-Dichlorobenzoate_1 H2SO4 H₂SO₄ (cat.) H2SO4->Ethyl 2,4-Dichlorobenzoate_1 2,4-Dichlorobenzoyl Chloride 2,4-Dichlorobenzoyl Chloride Ethyl 2,4-Dichlorobenzoate_2 This compound 2,4-Dichlorobenzoyl Chloride->Ethyl 2,4-Dichlorobenzoate_2 Milder Conditions Ethanol_2 Ethanol Ethanol_2->Ethyl 2,4-Dichlorobenzoate_2 Base Base (e.g., Pyridine) Base->Ethyl 2,4-Dichlorobenzoate_2

Caption: Synthesis pathways for this compound.

Section 3: Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemical Synthesis

A primary application of this compound is as an intermediate in the production of fungicides, such as Pyrifenox.[5] Its dichlorinated phenyl ring is a common motif in many pesticides.

Pharmaceutical and Drug Development

In the realm of pharmaceuticals, dichlorinated aromatic compounds are precursors to a variety of bioactive molecules.[5] While specific mainstream drugs directly derived from this compound are not widely documented in the initial search, its structural features make it a valuable starting material for exploring new chemical entities in drug discovery programs. The electron-withdrawing nature of the chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

Section 4: Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also well-suited for analyzing this relatively volatile compound. GC-MS provides both quantitative data and structural information for impurity identification.[1]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of this compound. The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the ester carbonyl (C=O) stretch, which typically appears around 1720-1740 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[1]

Analytical_Workflow Sample Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment Structural_Confirmation Structural Confirmation Sample->Structural_Confirmation HPLC HPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS NMR NMR Structural_Confirmation->NMR IR IR Structural_Confirmation->IR MS Mass Spec Structural_Confirmation->MS Final_Report Final_Report HPLC->Final_Report GC_MS->Final_Report NMR->Final_Report IR->Final_Report MS->Final_Report

Caption: Analytical workflow for this compound.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

This compound is known to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] It is crucial to consult the Safety Data Sheet (SDS) for comprehensive hazard information.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Spill Response: In case of a spill, avoid generating dust. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste.[6]

Storage Recommendations

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

This compound is a valuable and versatile chemical intermediate with established roles in the agrochemical industry and potential for application in pharmaceutical research and development. A thorough understanding of its chemical properties, synthesis, and analytical characterization, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a laboratory and industrial setting. This guide provides a foundational framework for researchers and scientists working with this important compound.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2,4-Dichlorobenzoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core properties, synthesis methodologies with a focus on mechanistic understanding, analytical characterization, and critical safety protocols.

This compound is a disubstituted aromatic ester. The molecule consists of a benzene ring chlorinated at positions 2 and 4, with an ethyl ester group at position 1. This specific substitution pattern dictates its reactivity and utility as a chemical precursor.

Figure 1: Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₈Cl₂O₂[1][2]
Molecular Weight 219.06 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 56882-52-1[1][2]
Appearance White to off-white liquid/powder[3]
Density 1.305 g/cm³[4]
Boiling Point 272.8 °C at 760 mmHg[4]
Flash Point 111.8 °C[4]
Purity Typically ≥98.0%[3][5]
Storage Sealed in dry, room temperature[5]

Synthesis and Manufacturing

The synthesis of this compound is predominantly achieved through two reliable pathways. The choice between them often depends on the starting material availability, scale, and desired purity.[3]

Pathway 1: Fischer Esterification of 2,4-Dichlorobenzoic Acid

This is a classic and cost-effective acid-catalyzed esterification. 2,4-Dichlorobenzoic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), under reflux conditions.[3]

Causality of Experimental Design:

  • Acid Catalyst: The reaction is inherently slow. The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Excess Ethanol: The reaction is an equilibrium.[6] Using ethanol as the solvent provides a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester product.[7]

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing equilibrium to be reached in a practical timeframe (typically 2-4 hours).

  • Water Removal: The formation of water as a byproduct means its removal (e.g., with a Dean-Stark apparatus, though less common for this specific reaction on a lab scale) can also drive the equilibrium forward.[8]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products RCOOH 2,4-Dichlorobenzoic Acid Process Esterification (Nucleophilic Acyl Substitution) RCOOH->Process ROH Ethanol (Excess) ROH->Process Catalyst H₂SO₄ (cat.) Catalyst->Process Protonates Carbonyl Heat Reflux Heat->Process Increases Rate Ester This compound Water Water Process->Ester Process->Water Byproduct

Figure 2: Workflow for Fischer Esterification Synthesis

Pathway 2: Acylation of Ethanol with 2,4-Dichlorobenzoyl Chloride

An alternative, often faster and non-equilibrium-based method involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[4] This reaction is typically performed in the presence of a base (like pyridine) to neutralize the HCl byproduct. The acid chloride is significantly more reactive than the corresponding carboxylic acid, making this a high-yield but potentially more expensive route due to the cost of the starting material.

Detailed Laboratory Protocol: Fischer Esterification

This protocol describes a self-validating system for synthesizing and purifying this compound on a laboratory scale.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Anhydrous Ethanol (absolute, 200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dichlorobenzoic acid (e.g., 10.0 g, 1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 100 mL), which acts as both reactant and solvent.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 2-3 mL) dropwise. This addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the oily residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated solution of NaHCO₃ (2 x 50 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Causality: This step is critical to remove acidic impurities. The formation of CO₂ gas will cause pressure buildup; vent the funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation to yield a clear, colorless liquid.[4]

Applications and Research Significance

This compound is not typically an end-product but rather a crucial building block in multi-step organic syntheses.

  • Agrochemicals: Its most prominent application is as a key intermediate in the manufacture of the fungicide Pyrifenox.[3] The 2,4-dichlorophenyl moiety provided by the ester is a core structural feature of the final active ingredient, which is used to control fungal diseases in various crops.

  • Pharmaceuticals: The dichlorinated benzene ring is a common pharmacophore. This ester serves as a starting material for synthesizing more complex molecules with potential biological activity.

  • Material Science: It can be used as a monomer or precursor in the development of specialty polymers and other advanced materials where its specific electronic and steric properties are desired.[3]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The expected data from these methods are summarized below.

TechniqueExpected Observations and Interpretation
¹H NMR Ethyl Group: A quartet signal around δ 4.4 ppm (2H, -OCH₂ CH₃) coupled to a triplet, and a triplet signal around δ 1.4 ppm (3H, -OCH₂CH₃ ) coupled to a quartet. Aromatic Protons: Three distinct signals in the δ 7.3-7.8 ppm region, corresponding to the three protons on the dichlorinated ring. The specific splitting pattern (e.g., a doublet, a doublet of doublets) is dictated by the coupling constants between adjacent protons.
¹³C NMR Carbonyl Carbon: A signal in the δ 165-170 ppm range. Aromatic Carbons: Six signals in the δ 125-140 ppm range. Two signals will correspond to the carbons bearing the chlorine atoms (C-Cl) and one to the carbon attached to the ester group (C-COOEt), with the remaining three corresponding to C-H carbons. Ethyl Group Carbons: A signal around δ 61 ppm (-O CH₂CH₃) and a signal around δ 14 ppm (-OCH₂CH₃ ).
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group. C-O Stretches: Two distinct bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester. Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretches: Absorptions in the fingerprint region, typically around 700-850 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z 218, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Key Fragments: Loss of the ethoxy radical (•OCH₂CH₃) to give the 2,4-dichlorobenzoyl cation at m/z 173 (base peak, with M+2 at 175).[1] Loss of ethylene via McLafferty rearrangement to give a radical cation of 2,4-dichlorobenzoic acid at m/z 190.[1]

Safety and Handling

This compound must be handled with appropriate caution. It is classified as harmful and an irritant.

GHS Hazard Information: [9][10][11]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Safety Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a multi-purpose combination respirator cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its synthesis via Fischer esterification represents a robust and well-understood process rooted in fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

physical and chemical properties of Ethyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dichlorobenzoate

Introduction

This compound is a significant chemical intermediate, playing a crucial role as a versatile building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its molecular framework, featuring a dichlorinated benzene ring attached to an ethyl ester group, provides a unique combination of reactivity and stability that is valuable to synthetic chemists. This guide offers a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into its structural characteristics, physical constants, spectroscopic signature, chemical reactivity, and established protocols for its synthesis and characterization, providing a robust technical resource for laboratory applications.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers.

  • IUPAC Name : this compound[3]

  • CAS Number : 56882-52-1[3][4][5]

  • Molecular Formula : C₉H₈Cl₂O₂[3][5]

  • InChIKey : ZBBGAUHWTZKKQQ-UHFFFAOYSA-N[3]

  • SMILES : CCOC(=O)C1=C(C=C(C=C1)Cl)Cl[3]

The structural formula, depicted below, illustrates the spatial arrangement of the atoms, with two chlorine atoms substituted at positions 2 and 4 of the benzene ring relative to the ethyl ester group.

Caption: 2D Chemical Structure of this compound.

Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions. This compound is typically supplied as a white to off-white powder.[2] A summary of its key physical constants is provided in the table below. It is important to note that while computed values are readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in major chemical databases. The values for related compounds are provided for context.

PropertyValue / DescriptionSource
Molecular Weight 219.06 g/mol PubChem[3]
Appearance White to off-white powderManufacturer Data[2]
Boiling Point No experimental data available. The related mthis compound boils at 239 °C.(for methyl ester)[6]
Melting Point No experimental data available. The parent acid, 2,4-dichlorobenzoic acid, melts at 164 °C.(for parent acid)[7]
Density No experimental data available. The related mthis compound has a density of 1.386 g/mL at 25 °C.(for methyl ester)[6]
Solubility Insoluble in water. Soluble in common organic solvents like ethanol, ether, and acetone.Inferred from parent acid[7]

Spectroscopic Data for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a chemical substance. The key spectral features expected for this compound are as follows:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule.

    • Ethyl Group : A triplet signal (3H) around 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons. A quartet signal (2H) around 4.4 ppm for the methylene (-OCH₂-) protons, coupled to the methyl protons.

    • Aromatic Protons : Three signals in the aromatic region (approx. 7.3-7.9 ppm). The proton at C5 (between the two chlorine atoms) will appear as a doublet. The proton at C6 will be a doublet of doublets, and the proton at C3 will appear as a doublet. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chloro and ester substituents.

  • ¹³C NMR Spectroscopy : The carbon spectrum complements the proton NMR by identifying all unique carbon environments.

    • Ester Group : A signal for the carbonyl carbon (C=O) typically appears around 165 ppm. The methylene carbon (-OCH₂-) is expected around 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.

    • Aromatic Carbons : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached chlorine and ester groups. The carbon attached to the ester (C1) and the carbons bonded to chlorine (C2, C4) will be shifted accordingly. Spectral data is available for viewing on databases like SpectraBase.[8]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

    • The molecular ion peak (M⁺) would be observed at m/z 218, corresponding to the molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), characteristic M+2 and M+4 peaks will be present, providing a clear signature for a dichlorinated compound.

    • Common fragments would include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 173, and the loss of the entire ester side chain.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule.

    • A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester.

    • Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-O stretching.

    • Absorptions in the 700-850 cm⁻¹ region are characteristic of C-Cl stretching.

Chemical Properties and Reactivity

Synthesis Pathways

This compound is typically synthesized via one of two primary, industrially relevant methods. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

  • Fischer Esterification of 2,4-Dichlorobenzoic Acid : This is a classic acid-catalyzed esterification. 2,4-Dichlorobenzoic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions.[2] The excess ethanol helps to drive the equilibrium towards the product side.

  • Reaction of 2,4-Dichlorobenzoyl Chloride with Ethanol : A more reactive approach involves the conversion of the parent carboxylic acid to its acid chloride, 2,4-dichlorobenzoyl chloride. This intermediate then reacts readily with anhydrous ethanol, often in the presence of a base (like pyridine) to neutralize the HCl byproduct, to form the ethyl ester with high yield.[2]

Synthesis cluster_0 Pathway 1: Fischer Esterification cluster_1 Pathway 2: Via Acyl Chloride Acid 2,4-Dichlorobenzoic Acid Product This compound Acid->Product Ethanol1 Ethanol (excess) Catalyst H₂SO₄ (cat.) Reflux Acid2 2,4-Dichlorobenzoic Acid SOCl2 SOCl₂ or (COCl)₂ AcylCl 2,4-Dichlorobenzoyl Chloride SOCl2->AcylCl AcylCl->Product Ethanol2 Ethanol Base Pyridine (optional)

Caption: Common synthetic routes to this compound.

Reactivity Profile: Ester Hydrolysis

The most significant reaction of this compound is its hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base and is a fundamental example of nucleophilic acyl substitution.[9]

  • Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification.[10] The reaction is an equilibrium process. To favor hydrolysis, a large excess of water is used. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[9]

  • Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where a stoichiometric amount of a strong base, like sodium hydroxide, is used.[11] The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A rapid, final acid-base step occurs where the acidic carboxylic acid is deprotonated by the strongly basic ethoxide, driving the reaction to completion.[11] An acidic workup is required to protonate the resulting carboxylate salt to isolate the final carboxylic acid product.[11]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Its primary documented application is in the agrochemical industry as a precursor to fungicides such as Pyrifenox.[2] Furthermore, its structure makes it a useful building block for medicinal chemists and material scientists exploring novel compounds. The dichlorinated aromatic ring can be further functionalized, and the ester group provides a handle for various chemical transformations, including reduction to an alcohol or conversion to an amide.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the safety profile can be inferred from its parent compound, 2,4-dichlorobenzoic acid.

  • Hazards : Assumed to cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautions : Standard laboratory safety protocols should be strictly followed.

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

Experimental Protocols

The following sections provide generalized, self-validating protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

  • Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dry.

  • Reagent Charging : To the flask, add 2,4-dichlorobenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.

  • Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[12]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing cold water or ice.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Protocol 2: Characterization by NMR Spectroscopy

This protocol outlines the steps for confirming the identity of the synthesized product.

  • Sample Preparation : Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal. The integration should correspond to the expected 3H (triplet), 2H (quartet), and 1H, 1H, 1H (aromatic signals).

    • Analyze the chemical shifts and coupling patterns to confirm the connectivity of the protons.

    • Identify the number of unique carbon signals in the ¹³C spectrum and compare them to the expected number from the molecular structure.

    • Compare the obtained spectra with reference spectra from databases if available to provide final confirmation of the structure.

References

Introduction: Understanding Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2,4-Dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 56882-52-1) is a chlorinated aromatic ester, appearing as a liquid at room temperature. As a specialized organic chemical, it serves primarily as a building block and intermediate in the synthesis of more complex molecules, including agrochemicals and potentially in the development of pharmaceutical compounds.[1] Its molecular structure, featuring a dichlorinated benzene ring, imparts specific reactivity and also necessitates a thorough understanding of its safety profile for proper handling in a research and development setting.

This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound to ensure its safe use by scientific professionals.

Hazard Identification and GHS Classification

The primary hazards associated with this compound have been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is categorized as hazardous, warranting specific precautions.

Parameter Classification
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical Properties

A clear understanding of the substance's physical and chemical properties is fundamental to its safe handling and use in experimental design.

Property Value Source
CAS Number 56882-52-1[2]
Molecular Formula C₉H₈Cl₂O₂[2]
Molecular Weight 219.07 g/mol [2][3]
Physical Form Liquid
Storage Temperature Room Temperature (Sealed in dry conditions)

Toxicological Profile and Health Effects

  • Acute Oral Toxicity (H302 - Harmful if swallowed): Ingestion of this substance can lead to harmful health effects. While the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown in high-dose animal studies and human poisoning cases to cause damage to the liver and kidneys, it is crucial to handle its ester derivative with care to prevent accidental ingestion.[4]

  • Skin Irritation (H315 - Causes skin irritation): Direct contact with the skin is likely to cause local redness, itching, and inflammation. Prolonged or repeated exposure should be avoided to prevent the development of more severe dermatitis.

  • Eye Irritation (H319 - Causes serious eye irritation): This is a significant risk. Contact with the eyes can cause substantial irritation, pain, redness, and watering. Without prompt first aid, it could lead to more serious eye damage.

  • Respiratory Irritation (H335 - May cause respiratory irritation): Inhalation of vapors or aerosols may irritate the mucous membranes and the respiratory tract, leading to coughing, shortness of breath, and inflammation of the nose, throat, and lungs.

Risk Management and Safe Handling Protocols

A systematic approach to risk management is essential when working with hazardous chemicals. The following workflow illustrates the logical steps from hazard identification to the implementation and review of control measures.

G cluster_workflow Chemical Safety Risk Assessment Workflow A Step 1: Identify Hazards (H302, H315, H319, H335) B Step 2: Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B Analyze routes C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C Select appropriate controls D Step 4: Execute Experiment Safely C->D Apply procedures E Step 5: Review & Refine (Evaluate effectiveness of controls) D->E Post-procedure analysis E->A Update protocol G Exposure Exposure Occurs Skin Skin Contact (H315) Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Exposure:f0->Skin:head Dermal Eye Eye Contact (H319) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. Exposure:f0->Eye:head Ocular Inhalation Inhalation (H335) Move person to fresh air. Keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if feeling unwell. Exposure:f0->Inhalation:head Respiratory Ingestion Ingestion (H302) Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Exposure:f0->Ingestion:head Oral

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to Ethyl 2,4-dichlorobenzoate, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize reaction conditions and troubleshoot potential challenges. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yield and purity.

Introduction: The Significance of this compound

This compound (CAS No: 56882-52-1) is a substituted aromatic ester of significant industrial importance. Its molecular structure, featuring a dichlorinated benzene ring, makes it a versatile building block in organic synthesis. The primary application of this compound lies in the manufacturing of agrochemicals, where it serves as a crucial precursor to potent fungicides and herbicides. Furthermore, its utility extends to the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore critical for professionals in these fields.

Primary Synthetic Pathway: Fischer-Speier Esterification of 2,4-Dichlorobenzoic Acid

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification of 2,4-dichlorobenzoic acid with ethanol.[1] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution and is governed by an equilibrium that can be manipulated to favor product formation.[2][3][4][5]

Reaction Mechanism: A Step-by-Step Elucidation

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[3][4]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,4-dichlorobenzoic acid by a strong acid catalyst, typically sulfuric acid. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The oxygen atom of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a reliable method for the synthesis of this compound with a high yield and purity.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,4-dichlorobenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol. The large excess of ethanol serves to shift the reaction equilibrium towards the formation of the ester.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,4-dichlorobenzoic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Data Presentation: Key Reaction Parameters
ParameterValueRationale
Molar Ratio (Ethanol:Acid)5:1 to 10:1Drives the equilibrium towards product formation (Le Châtelier's Principle)
CatalystConcentrated H₂SO₄Protonates the carbonyl group, increasing its electrophilicity
Catalyst Loading3-5 mol%Sufficient to catalyze the reaction without excessive side reactions or difficult removal
Reaction TemperatureReflux (approx. 78-85 °C)Provides the necessary activation energy for the reaction
Reaction Time4-6 hoursAllows the reaction to proceed to or near completion
Work-upNaHCO₃ washNeutralizes the acid catalyst and unreacted carboxylic acid
PurificationVacuum DistillationRemoves non-volatile impurities and provides a high-purity product

Visualization: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_purification Purification 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Mixing Mixing 2,4-Dichlorobenzoic Acid->Mixing Ethanol Ethanol Ethanol->Mixing H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Mixing Reflux (4-6h) Reflux (4-6h) Mixing->Reflux (4-6h) Cooling Cooling Reflux (4-6h)->Cooling Neutralization (NaHCO3) Neutralization (NaHCO3) Cooling->Neutralization (NaHCO3) Extraction (Ether/EtOAc) Extraction (Ether/EtOAc) Neutralization (NaHCO3)->Extraction (Ether/EtOAc) Washing & Drying Washing & Drying Extraction (Ether/EtOAc)->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Product Product Vacuum Distillation->Product This compound

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Alternative Synthetic Pathway: From 2,4-Dichlorobenzoyl Chloride

An alternative and often faster method for the synthesis of this compound involves the reaction of 2,4-dichlorobenzoyl chloride with ethanol.[1] This method avoids the equilibrium limitations of the Fischer esterification as the reaction is essentially irreversible.

Preparation of the Starting Material: 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride can be readily prepared from 2,4-dichlorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] The reaction with thionyl chloride is particularly common and efficient.

Reaction: 2,4-Cl₂C₆H₃COOH + SOCl₂ → 2,4-Cl₂C₆H₃COCl + SO₂ + HCl

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2,4-dichlorobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • Purification: The excess thionyl chloride is removed by distillation, and the resulting 2,4-dichlorobenzoyl chloride is purified by vacuum distillation.

Synthesis of this compound from the Acyl Chloride

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anhydrous ethanol in a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the cooled ethanol solution with stirring. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate to remove any unreacted acyl chloride and hydrogen chloride formed. Finally, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualization: Acyl Chloride Pathway Workflow

Acyl_Chloride_Pathway cluster_starting_material Starting Material Synthesis cluster_esterification Esterification cluster_workup Work-up cluster_purification Purification 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Reflux Reflux 2,4-Dichlorobenzoic Acid->Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reflux 2,4-Dichlorobenzoyl Chloride 2,4-Dichlorobenzoyl Chloride Reflux->2,4-Dichlorobenzoyl Chloride Reaction Reaction 2,4-Dichlorobenzoyl Chloride->Reaction Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction Washing (H2O, NaHCO3, Brine) Washing (H2O, NaHCO3, Brine) Reaction->Washing (H2O, NaHCO3, Brine) Drying Drying Washing (H2O, NaHCO3, Brine)->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Product Product Vacuum Distillation->Product This compound

Caption: Workflow for the synthesis of this compound from 2,4-Dichlorobenzoyl Chloride.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring (some of which may have very similar chemical shifts).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching bands will appear in the region of 1100-1300 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The molecular ion peak for this compound would be expected at m/z corresponding to its molecular weight, considering the isotopic distribution of chlorine.

Conclusion

This guide has detailed the primary and alternative synthetic pathways for this compound, providing not only step-by-step protocols but also the underlying mechanistic rationale. The Fischer-Speier esterification represents a robust and scalable method, while the acyl chloride route offers a faster, irreversible alternative. By understanding the principles behind these syntheses and employing rigorous purification and characterization techniques, researchers and drug development professionals can confidently produce this vital chemical intermediate with high purity and yield.

References

An In-Depth Technical Guide to Ethyl 2,4-Dichlorobenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,4-dichlorobenzoate is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its molecular structure, featuring a dichlorinated benzene ring attached to an ethyl ester group, provides a versatile scaffold for various chemical transformations. The presence of two chlorine atoms and an ester functional group imparts unique reactivity to the molecule, making it an ideal precursor for constructing complex molecular architectures.[3][4] This guide aims to provide a comprehensive overview of this compound, delving into its synthesis, chemical properties, reactivity, and key applications, with a focus on practical insights for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in organic synthesis.

PropertyValueReference(s)
CAS Number 56882-52-1[5][6][7][8]
Molecular Formula C9H8Cl2O2[5][6][8]
Molecular Weight 219.06 g/mol [5][6][8]
Appearance White to off-white powder or colorless oil[1][5]
Boiling Point 272.8 °C at 760 mmHg[5]
Density 1.305 g/cm³[5]
Flash Point 111.8 °C[5]
Refractive Index 1.537[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the ethyl group protons, allowing for straightforward structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbon, the aromatic carbons (with and without chlorine substitution), and the ethyl group carbons.

  • IR Spectroscopy: The infrared spectrum exhibits a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis reveals the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and elemental composition.[9]

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the Fischer esterification of 2,4-dichlorobenzoic acid.[1][5][10] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol.[11][12][13][14]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[10] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,4-dichlorobenzoic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Fischer_Esterification

  • Caption: Fischer Esterification Workflow. */

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichlorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Benzene (or Toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzoic acid, anhydrous ethanol (in excess), and benzene.[5]

  • While stirring vigorously, slowly add a catalytic amount of concentrated sulfuric acid.[5]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[5]

  • After cooling to room temperature, recover the excess ethanol and benzene by distillation.[5]

  • Wash the residue with ice water. The organic layer is then separated.[5]

  • The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.[5]

Chemical Reactivity and Transformation Pathways

The synthetic utility of this compound stems from its versatile reactivity, primarily centered around the ester group and the activated aromatic ring.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of two electron-withdrawing chlorine atoms and the ester group activates the benzene ring towards nucleophilic aromatic substitution.[15][16][17][18] This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, providing a powerful tool for introducing new functional groups. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[17][19]

SNAAr_Mechanism

  • Caption: Generalized SNAAr Mechanism. */

Reduction of the Ester Group

The ethyl ester group can be selectively reduced to the corresponding primary alcohol, (2,4-dichlorophenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[20] This transformation is valuable as it converts the ester into another versatile functional group.

Experimental Protocol: Reduction to (2,4-Dichlorophenyl)methanol [20]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous diethyl ether dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Filter the resulting mixture through a pad of Celite, and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,4-dichlorophenyl)methanol.

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][21]

Case Study: Synthesis of Miconazole

Miconazole is a widely used antifungal agent.[20] Its synthesis often involves intermediates derived from 2,4-dichloro-substituted aromatic compounds.[22][23][24] While various synthetic routes exist, a common strategy involves the preparation of 2,4-dichlorophenylmethanol, which can be obtained from the reduction of this compound.[20][25]

Miconazole_Synthesis

  • Caption: A Synthetic Route to Miconazole. */

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[26]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[26][27]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[27]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis, predictable reactivity, and commercial availability make it an attractive starting material for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties and reaction pathways is crucial for leveraging its full potential in organic synthesis and drug discovery.

References

An In-Depth Technical Guide to the Potential Uses of Medicinal Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Science of Drug Discovery

Medicinal chemistry is the cornerstone of modern pharmaceutical research, an intricate, multidisciplinary field that bridges the gap between chemistry, biology, and pharmacology.[1] Its primary objective is the design, synthesis, and development of novel therapeutic agents. Far from a linear process, medicinal chemistry is an iterative cycle of design, synthesis, testing, and analysis, aimed at transforming a biologically active compound—a "hit"—into a safe and effective drug candidate.[2][3] This guide provides researchers, scientists, and drug development professionals with a technical overview of the core strategies and methodologies that drive successful drug discovery programs, emphasizing the causal reasoning behind experimental choices and showcasing the evolution of the field.

Part 1: The Foundation - From Biological Target to Chemical Hit

The journey of drug discovery begins with a validated biological target, typically a protein or enzyme implicated in a disease pathway. The initial role of the medicinal chemist is to identify small molecules that interact with this target, a process known as hit identification. The quality of these initial hits profoundly influences the trajectory and ultimate success of the entire drug discovery campaign.

Hit Identification Strategies: Casting the Net

Two predominant strategies for identifying initial chemical matter are High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

  • High-Throughput Screening (HTS): Involves rapidly screening vast libraries of hundreds of thousands to millions of compounds for activity against the target. While powerful, HTS often yields structurally complex and highly optimized hits that can be challenging to modify without losing activity.[4]

  • Fragment-Based Drug Discovery (FBDD): This approach has gained significant traction as a more rational and efficient method for exploring chemical space.[5][6][7] FBDD involves screening a much smaller, curated library of low molecular weight compounds (typically <300 Da), or "fragments."[8] The core principle is that while these fragments bind with very low affinity (micromolar to millimolar range), their binding is more efficient relative to their small size. These simple starting points provide a more tractable foundation for building potency through synthetic chemistry.[8]

The FBDD workflow requires highly sensitive biophysical techniques to detect these weak binding events.

FBDD_Workflow Lib Fragment Library (~500-2000 Compounds) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Validated Fragment Hits (Weak Binders) Screen->Hits Struct Structural Biology (X-ray, cryo-EM) Hits->Struct Hits->Struct Chem Fragment Evolution (Growing, Linking, Merging) Struct->Chem Chem->Screen Lead Potent Lead Compound (nM Affinity) Chem->Lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Experimental Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a preferred method for FBDD due to its sensitivity and throughput.[5] It measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 10,000-15,000 Response Units (RU). A reference channel is prepared similarly but without the protein to allow for background subtraction.

  • System Priming: Prime the SPR system with a running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Fragment Library Preparation: Prepare a stock plate of the fragment library, typically at 10 mM in 100% DMSO. Dilute fragments into running buffer to a final screening concentration (e.g., 200 µM) with a final DMSO concentration of ≤2%.

  • Screening Cycle:

    • Inject a fragment solution over the target and reference channels for a defined association time (e.g., 60 seconds).

    • Allow the buffer to flow for a defined dissociation time (e.g., 120 seconds).

    • Inject a regeneration solution (e.g., 50 mM NaOH) if necessary to remove any tightly bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference channel from the target channel signal to get the specific binding response.

    • Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response significantly above the noise level.

  • Hit Validation: Perform orthogonal assays (e.g., NMR, Thermal Shift Assay) to confirm the hits and eliminate false positives.[5]

Part 2: The Iterative Core - The Art of Lead Optimization

Once a promising hit is identified, the lead optimization phase begins. This is the most resource-intensive phase of medicinal chemistry, where a compound is meticulously refined to enhance potency and selectivity while simultaneously engineering favorable drug-like properties.[2][9]

Structure-Activity Relationship (SAR): The Guiding Principle

The Structure-Activity Relationship (SAR) is the fundamental concept that a molecule's chemical structure dictates its biological activity.[10][11] By systematically modifying the structure of a lead compound and measuring the effect on its activity, medicinal chemists build a detailed understanding of which molecular features are essential for binding and which can be altered to improve other properties.[12][13][14] This iterative process is the engine of lead optimization.

SAR_Cycle Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize (Chemical Synthesis) Design->Synthesize Feasible Chemistry Test Test (Biological Assays) Synthesize->Test Purified Compound Analyze Analyze Data (Update SAR Model) Test->Analyze Potency, Selectivity Data Analyze->Design New Insights

Caption: The iterative cycle of lead optimization driven by SAR.
Structure-Based Drug Design (SBDD): Rationality in Action

When a high-resolution 3D structure of the target protein is available (often obtained via X-ray crystallography or cryo-EM), Structure-Based Drug Design (SBDD) becomes an invaluable tool.[15][16][17] SBDD allows chemists to visualize how their compounds bind to the target at an atomic level.[18] This insight transforms the design process from empirical to rational, enabling chemists to design new molecules that make specific, favorable interactions with the protein to improve potency and selectivity.[17][19]

SBDD_Workflow cluster_0 Structural Information cluster_1 Computational & Medicinal Chemistry PDB Obtain 3D Structure of Target Protein Complex Solve Co-crystal Structure with Bound Ligand PDB->Complex Analyze Analyze Binding Pocket & Ligand Interactions Complex->Analyze Atomic Coordinates Design Design New Analogs (Virtual Screening, Docking) Analyze->Design Synthesize Synthesize & Test New Compounds Design->Synthesize Synthesize->Complex Iterate for New Structures

Caption: The workflow for Structure-Based Drug Design (SBDD).
Engineering Drug-Like Properties: PK/PD and ADMET

A potent molecule is useless if it cannot reach its target in the body. This is where the principles of Pharmacokinetics (PK) and Pharmacodynamics (PD) become critical.[20]

  • Pharmacokinetics (PK): Describes what the body does to the drug—its Absorption, Distribution, Metabolism, and Excretion (ADME).[21][22][23]

  • Pharmacodynamics (PD): Describes what the drug does to the body—the relationship between drug concentration and its biological effect.[20][23][24]

During lead optimization, chemists must balance improvements in potency (a PD property) with the optimization of ADME and toxicity (ADMET) properties (PK properties).[1][25] This involves modifying the molecule to enhance characteristics like solubility and metabolic stability without disrupting the key interactions required for target binding.[9][26]

Table 1: Key ADMET Parameters for Medicinal Chemists

ParameterImportance in Drug DesignCausality of Chemical Modification
Solubility Essential for absorption and formulation. Poor solubility can lead to low bioavailability.Increasing polarity (e.g., adding H-bond donors/acceptors) or disrupting crystal packing (e.g., adding non-planar groups) generally improves aqueous solubility.
Permeability The ability of a drug to pass through biological membranes (e.g., the gut wall) to enter circulation.Governed by a balance of polarity and lipophilicity. Reducing polar surface area or the number of rotatable bonds can enhance permeability.
Metabolic Stability Resistance to breakdown by metabolic enzymes (e.g., Cytochrome P450s in the liver). High metabolic instability leads to rapid clearance and short duration of action."Soft spots" in the molecule prone to metabolism can be blocked by replacing hydrogen atoms with fluorine or by introducing sterically hindering groups.
Plasma Protein Binding The extent to which a drug binds to proteins in the blood. Only the unbound drug is free to interact with the target.Highly lipophilic and acidic compounds tend to bind strongly to plasma proteins like albumin. Reducing lipophilicity can decrease binding.
hERG Inhibition Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. A critical off-target effect to avoid.Cationic amines and specific lipophilic pharmacophores are common hERG liabilities. These features must be masked or removed.
Toxicity The potential for a drug to cause adverse effects.Structural alerts (e.g., reactive functional groups) that can lead to toxicity are identified and eliminated through chemical modification.

Part 3: Medicinal Chemistry in Practice - Case Studies

Examining historical drug discovery campaigns provides invaluable, field-proven insights into the application of these principles.

Case Study 1: Celecoxib - Engineering Pharmacokinetics

The discovery of Celecoxib, a selective COX-2 inhibitor, provides a classic example of deliberately introducing a metabolic liability to control pharmacokinetics.[27]

  • Initial Problem: Early lead compounds in the diaryl heterocyclic series were potent COX-2 inhibitors but were also extremely stable, leading to an undesirably long half-life in preclinical species.

  • Medicinal Chemistry Strategy: The team hypothesized that introducing a "metabolic soft spot" could provide a handle for metabolic enzymes to clear the drug more readily. They focused on the para-position of one of the phenyl rings.

  • The Solution: Introducing a methyl group at this position (Compound 1i in the original paper) provided a site for benzylic oxidation by cytochrome P450 enzymes. This modification successfully reduced the half-life to a clinically acceptable range without compromising the drug's potency or selectivity for the COX-2 enzyme.[27]

Table 2: SAR Data for Celecoxib Analogs

CompoundR-GroupCOX-2 IC₅₀ (µM)In Vivo Half-Life (Rat, hrs)
Lead Analog-H0.05> 24
Celecoxib -CH₃ 0.04 ~6
Analog-CF₃0.03> 24

Data are illustrative, based on the findings in the cited literature.

Case Study 2: Imatinib - Optimizing Selectivity

The development of Imatinib (Gleevec), a kinase inhibitor for chronic myeloid leukemia, is a landmark in targeted therapy and a masterclass in optimizing selectivity.[25][28]

  • Initial Problem: The initial lead compound showed activity against the target kinase (BCR-ABL) but also inhibited other related kinases like Protein Kinase C (PKC), leading to potential side effects.

  • Medicinal Chemistry Strategy: Using a combination of SAR and molecular modeling, chemists identified that adding a methyl group in a specific position would create a steric clash with a residue in the PKC active site but not in the BCR-ABL active site. Furthermore, they engineered a specific conformation of the molecule that was recognized by BCR-ABL but not by other kinases.

  • The Solution: The final structure of Imatinib included key modifications, such as the N-methylpiperazine group, which improved solubility and oral bioavailability, and the strategic placement of other groups to enhance binding to the inactive conformation of BCR-ABL. This resulted in a highly potent and selective drug that revolutionized cancer treatment.

Part 4: The Future of Medicinal Chemistry

The field of medicinal chemistry is continually evolving to meet new challenges and leverage new technologies.

  • Overcoming Challenges: The primary hurdles remain the mitigation of drug toxicity and combating the rise of drug resistance.[26][28] Medicinal chemists are developing innovative strategies, such as designing covalent inhibitors and allosteric modulators, to tackle these persistent problems.[26]

  • New Technologies: The integration of artificial intelligence (AI) and machine learning (ML) is beginning to accelerate the design-make-test-analyze cycle by predicting molecular properties and suggesting novel structures.[28][29] High-throughput experimentation (HTE) and automated synthesis platforms are also enabling chemists to explore chemical space faster than ever before.[29]

  • New Modalities: The scope of medicinal chemistry is expanding beyond traditional small molecules to include new therapeutic modalities like targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), which combine the precision of large molecules with the chemical tractability of small ones.[29]

Medicinal chemistry will remain at the heart of drug discovery, blending rational design with creative chemical synthesis to deliver the next generation of life-saving medicines.[1][30]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 2,4-dichlorobenzoate, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] Two primary synthetic routes are discussed: the direct esterification of 2,4-dichlorobenzoic acid and the reaction of 2,4-dichlorobenzoyl chloride with ethanol. This guide offers a detailed, step-by-step protocol for the Fischer esterification method, an in-depth analysis of the reaction mechanism, safety protocols, and characterization techniques.

Introduction: Significance of this compound

This compound (CAS 56882-52-1) is a halogenated aromatic ester of significant industrial importance.[2][3][4] Its primary application lies in its role as a crucial building block in the synthesis of a variety of organic compounds.[1] Notably, it is a key precursor in the manufacturing of agrochemicals, such as the fungicide Pyrifenox.[1] Beyond its use in crop protection, this compound also serves as a valuable intermediate in the development of novel pharmaceutical agents and advanced materials.[1] The precise arrangement of the chlorine atoms and the ethyl ester group on the benzene ring imparts specific reactivity, making it a versatile reagent for further chemical transformations. A reliable and efficient synthesis of high-purity this compound is therefore critical for research and commercial production in these sectors.[1]

Overview of Synthetic Strategies

There are two principal methods for the synthesis of this compound:

  • Fischer Esterification of 2,4-Dichlorobenzoic Acid: This is a classic and widely used method involving the acid-catalyzed reaction of 2,4-dichlorobenzoic acid with an excess of ethanol.[1][5][6] The reaction is driven to completion by removing the water formed during the reaction, typically by using a Dean-Stark apparatus or by using the alcohol as a solvent.[6][7]

  • From 2,4-Dichlorobenzoyl Chloride: This alternative route involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[1] While this method is often faster and may proceed under milder conditions, it requires the prior synthesis of the acid chloride, which is a highly reactive and moisture-sensitive reagent.

This guide will focus on the Fischer esterification method due to its cost-effectiveness, scalability, and the ready availability of the starting materials.

The Fischer Esterification: Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Reaction Mechanism

The reaction proceeds through a series of equilibrium steps:[5][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the 2,4-dichlorobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of ethanol or the conjugate base of the acid catalyst) to yield the final this compound and regenerate the acid catalyst.

Driving the Equilibrium

Since the Fischer esterification is a reversible process, Le Chatelier's principle is applied to drive the reaction towards the formation of the ester.[5] This is typically achieved in two ways:

  • Using an Excess of Reactant: Employing a large excess of ethanol shifts the equilibrium to the product side.[6][7]

  • Removal of Water: The continuous removal of water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring.[6][7] This can be accomplished by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by using a dehydrating agent.

Experimental Protocol: Fischer Esterification of 2,4-Dichlorobenzoic Acid

This protocol details the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.0150-84-0Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[8][9][10]
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5Highly flammable liquid and vapor, causes serious eye irritation.
Sulfuric Acid (Concentrated)H₂SO₄98.087664-93-9Causes severe skin burns and eye damage, may be fatal if inhaled.[11]
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01144-55-8Not classified as hazardous.
Sodium Chloride (Saturated Solution)NaCl58.447647-14-5Not classified as hazardous.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Not classified as hazardous.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable liquid and vapor, may form explosive peroxides.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzoic acid (10.0 g, 52.3 mmol).

  • Addition of Reagents: To the flask, add anhydrous ethanol (100 mL). Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (2 mL) to the stirring mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

    • Saturated sodium chloride solution (brine) (1 x 50 mL) to aid in the separation of the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2,4-Dichlorobenzoic Acid and Ethanol to Flask B 2. Add Concentrated Sulfuric Acid (Catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Remove Excess Ethanol C->D E 5. Dissolve in Diethyl Ether D->E F 6. Wash with H₂O, NaHCO₃, and Brine E->F G 7. Dry with Anhydrous MgSO₄ F->G H 8. Filter and Evaporate Solvent G->H I 9. Vacuum Distillation (Optional) H->I J J I->J Final Product: This compound

Caption: A flowchart of the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[12][13]

  • Handling of Acids: Concentrated sulfuric acid is extremely corrosive.[11] Handle with extreme care and add it slowly to the reaction mixture. In case of contact, immediately flush the affected area with copious amounts of water.[14] 2,4-Dichlorobenzoic acid is an irritant.[8][9][10] Avoid inhalation of dust and skin contact.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum should show a characteristic triplet and quartet for the ethyl group and signals in the aromatic region corresponding to the dichlorinated benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the product (218.00 g/mol for the most common isotopes). The isotopic pattern due to the two chlorine atoms will also be a key identifying feature.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time. Ensure an adequate excess of ethanol is used.
Loss of product during work-upEnsure the pH of the aqueous layer is basic after the bicarbonate wash to prevent the ester from hydrolyzing back to the carboxylic acid.
Presence of starting material in the final productInsufficient reflux time or catalystIncrease the reaction time or the amount of sulfuric acid.
Product is an oil that does not solidifyPresence of impuritiesPurify the product by vacuum distillation.
Emulsion formation during extractionAdd more brine to the separatory funnel and gently swirl.

References

Application Notes and Protocols for the Esterification of 2,4-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols and in-depth technical insights into the esterification of 2,4-dichlorobenzoic acid. This document offers a range of methodologies, from the classic Fischer-Speier esterification to milder alternatives, ensuring applicability to a variety of research and development needs. The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to empower the user with a thorough understanding of the chemical transformations.

Introduction

2,4-Dichlorobenzoic acid is a key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Its ester derivatives, such as methyl and ethyl 2,4-dichlorobenzoate, are crucial building blocks in organic synthesis. The esterification of 2,4-dichlorobenzoic acid is a fundamental transformation, and a mastery of its various synthetic routes is essential for chemists in the field. This guide provides detailed, validated protocols for the synthesis of these important esters, along with insights into reaction mechanisms, purification techniques, and safety considerations.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. 2,4-Dichlorobenzoic acid is harmful if swallowed and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol, which also often serves as the solvent.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.[4]

Experimental Protocol: Synthesis of Mthis compound

This protocol details the synthesis of mthis compound using methanol and sulfuric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Dichlorobenzoic acid191.0110.0 g0.052 mol1.0
Methanol32.04100 mL-Excess
Concentrated Sulfuric Acid98.082.0 mL-Catalytic
Diethyl Ether74.12As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine (Saturated NaCl Solution)-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.052 mol) of 2,4-dichlorobenzoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete in 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Section 6).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a 500 mL separatory funnel containing 200 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mthis compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography (see Section 7).

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound. The procedure is analogous to the synthesis of the methyl ester, with ethanol used in place of methanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Dichlorobenzoic acid191.0110.0 g0.052 mol1.0
Ethanol46.07120 mL-Excess
Concentrated Sulfuric Acid98.082.0 mL-Catalytic
Diethyl Ether74.12As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine (Saturated NaCl Solution)-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

Follow the procedure for the synthesis of mthis compound, substituting methanol with 120 mL of ethanol. The reflux temperature will be that of ethanol (approximately 78 °C).

Method 2: Esterification using Diazomethane

Diazomethane is a highly efficient reagent for the methylation of carboxylic acids, proceeding under very mild conditions and producing nitrogen gas as the only byproduct.[5][6] However, diazomethane is also highly toxic and potentially explosive, requiring specialized handling and safety precautions.[5][7][8] This method is best suited for small-scale syntheses where mild conditions are paramount.

Reaction Mechanism

The reaction involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing the exceptionally good leaving group, N₂.[6]

Experimental Protocol: Synthesis of Mthis compound (Small Scale)

Safety First: Diazomethane is a potent carcinogen and can explode unpredictably. Use of specialized glassware with fire-polished joints is mandatory. All operations must be conducted behind a safety shield in a well-ventilated fume hood. Avoid scratched glassware and do not expose the diazomethane solution to strong light.

Procedure:

  • Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether can be prepared from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and potassium hydroxide. A detailed and safe procedure for the preparation of diazomethane is available in Organic Syntheses.[8]

  • Esterification:

    • Dissolve 191 mg (1.0 mmol) of 2,4-dichlorobenzoic acid in 10 mL of diethyl ether in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add the ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to stand at 0 °C for 15-30 minutes.

  • Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Work-up: The reaction mixture can be washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the methyl ester. For small-scale reactions, direct evaporation of the solvent after quenching is often sufficient to obtain a product of high purity.

Method 3: Milder Esterification Protocols

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, milder alternatives are available.

Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][7] This method is performed under neutral conditions at room temperature and is particularly useful for the synthesis of esters from sterically hindered alcohols or acid-sensitive substrates.[8]

Reaction Workflow:

Steglich_Esterification RCOOH 2,4-Dichlorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU Dicyclohexylurea (DCU) (byproduct) O_Acylisourea->DCU DMAP DMAP (catalyst) DMAP->Acyl_Pyridinium Acyl_Pyridinium->DMAP regenerated Ester Mthis compound Acyl_Pyridinium->Ester + Alcohol ROH Alcohol (e.g., Methanol) ROH->Ester

Caption: Steglich Esterification Workflow.

Experimental Protocol (General):

  • Dissolve the 2,4-dichlorobenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

  • The filtrate is then subjected to a standard aqueous work-up and purification.

Esterification via Acid Chloride

This two-step method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the alcohol. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[9]

Reaction Workflow:

Acid_Chloride_Esterification RCOOH 2,4-Dichlorobenzoic Acid Acid_Chloride 2,4-Dichlorobenzoyl Chloride RCOOH->Acid_Chloride + SOCl₂ Byproducts SO₂ + HCl (gases) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acid_Chloride SOCl2->Byproducts Ester This compound Acid_Chloride->Ester + Alcohol ROH Alcohol (e.g., Ethanol) ROH->Ester

Caption: Esterification via Acid Chloride.

Experimental Protocol (General):

  • Acid Chloride Formation: Gently reflux a mixture of 2,4-dichlorobenzoic acid and an excess of thionyl chloride (SOCl₂) for 1-2 hours. The excess SOCl₂ can be removed by distillation.

  • Esterification: Carefully add the desired alcohol to the crude acid chloride. The reaction is often exothermic. A base, such as pyridine, may be added to neutralize the HCl generated.

  • Work-up and Purification: The reaction mixture is worked up by washing with water, dilute acid, and dilute base to remove any unreacted starting materials and byproducts. The crude ester is then purified.

Monitoring the Reaction

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification reaction.

TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A ratio of 4:1 (hexane:ethyl acetate) is often suitable for these esters. The polarity can be adjusted to achieve an Rf value of the product between 0.3 and 0.5.[1]

  • Visualization: The spots can be visualized under UV light (254 nm). The starting carboxylic acid will typically have a lower Rf value than the less polar ester product.

Purification of the Ester Product

Recrystallization

Recrystallization is an effective method for purifying solid esters. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Recrystallization Procedure:

  • Dissolve the crude ester in a minimal amount of a suitable hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

For methyl and this compound, which may be low-melting solids or oils at room temperature, recrystallization from a non-polar solvent like hexane or a mixture of solvents (e.g., ethanol/water) may be effective.[10]

Column Chromatography

For liquid esters or for separating mixtures that are difficult to crystallize, column chromatography is the preferred method of purification.

General Column Chromatography Procedure:

  • Stationary Phase: Silica gel is the most common stationary phase.[1]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent system should be determined by TLC.[1]

  • Column Packing: The silica gel is packed into a column as a slurry in the mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the eluent can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution).

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified ester.

Conclusion

The esterification of 2,4-dichlorobenzoic acid is a versatile and important transformation in organic synthesis. This guide has provided a selection of robust and reliable protocols, from the workhorse Fischer-Speier method to milder alternatives suitable for more delicate substrates. By understanding the underlying principles of each method and adhering to the detailed procedures for reaction execution, work-up, and purification, researchers can confidently and efficiently synthesize the desired 2,4-dichlorobenzoate esters for their research and development endeavors.

References

Application Notes & Protocols: Ethyl 2,4-dichlorobenzoate as a Versatile Building Block in the Synthesis of Bioactive Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,4-dichlorobenzoate (CAS No: 56882-52-1) is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its chemical structure, featuring a dichlorinated phenyl ring and an ethyl ester functional group, offers two primary sites for chemical modification, making it a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the two chlorine atoms activates the benzene ring for nucleophilic aromatic substitution and influences the reactivity of the ester group. This document provides a detailed exploration of the utility of this compound, with a specific focus on its application in the synthesis of N-substituted 2,4-dichlorobenzamides, a scaffold present in various biologically active compounds.

The synthesis of this compound is typically achieved through the esterification of 2,4-dichlorobenzoic acid with anhydrous ethanol, often catalyzed by a strong acid like concentrated sulfuric acid under reflux conditions. An alternative route involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[1] High purity this compound, typically ≥98.0%, is commercially available as a white to off-white powder.[1]

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 56882-52-1PubChem
Molecular Formula C₉H₈Cl₂O₂PubChem
Molecular Weight 219.06 g/mol PubChem
Appearance White to off-white powder[1]
Assay ≥98.0%[1]

Core Application: Synthesis of N-substituted 2,4-dichlorobenzamides

The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent functional group in a vast number of pharmaceutical agents. The reaction of esters with amines to form amides, known as aminolysis, is a fundamental transformation in organic synthesis. This compound serves as an excellent substrate for the synthesis of N-substituted 2,4-dichlorobenzamides. This transformation is of significant interest as the 2,4-dichlorobenzamide moiety is a key structural feature in a range of compounds with demonstrated biological activities.

Experimental Protocol: Synthesis of N-benzyl-2,4-dichlorobenzamide

This protocol details the synthesis of N-benzyl-2,4-dichlorobenzamide, a representative N-substituted 2,4-dichlorobenzamide, from this compound and benzylamine. This reaction exemplifies a common and crucial transformation in the early stages of drug discovery and development.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound F N-benzyl-2,4-dichlorobenzamide A->F B Benzylamine B->F C Sodium Methoxide (catalyst) D Methanol (solvent) E Reflux

A schematic of the synthesis of N-benzyl-2,4-dichlorobenzamide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
This compound56882-52-1219.065.00 g0.0228
Benzylamine100-46-9107.152.69 g (2.74 mL)0.0251 (1.1 eq)
Sodium Methoxide124-41-454.020.25 g0.0046 (0.2 eq)
Methanol67-56-132.0450 mL-
Dichloromethane75-09-284.93As needed for extraction-
1 M Hydrochloric Acid7647-01-036.46As needed for washing-
Saturated Sodium Bicarbonate Solution144-55-884.01As needed for washing-
Brine--As needed for washing-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed for drying-

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 0.0228 mol).

  • Addition of Reagents: Add methanol (50 mL) to the flask and stir until the solid is fully dissolved. To this solution, add benzylamine (2.69 g, 2.74 mL, 0.0251 mol, 1.1 eq) followed by sodium methoxide (0.25 g, 0.0046 mol, 0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer successively with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2,4-dichlorobenzamide can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a white solid.

Causality Behind Experimental Choices:

  • Choice of Amine: Benzylamine is chosen as a representative primary amine. The protocol can be adapted for a wide range of primary and secondary amines to generate a library of N-substituted 2,4-dichlorobenzamides.

  • Stoichiometry: A slight excess of the amine (1.1 equivalents) is used to ensure complete consumption of the starting ester.

  • Catalyst: Sodium methoxide is used as a basic catalyst to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the ester. Other bases such as sodium ethoxide or potassium tert-butoxide can also be employed.

  • Solvent: Methanol is used as the solvent as it readily dissolves the reactants and is compatible with the reaction conditions. The use of an alcohol as a solvent can lead to a transesterification side reaction, but under these conditions with a primary amine, amidation is the predominant pathway.

  • Work-up Procedure: The acidic wash removes any unreacted benzylamine and the basic catalyst. The basic wash removes any unreacted 2,4-dichlorobenzoic acid that may have formed due to hydrolysis of the ester.

Visualization of the Experimental Workflow

A workflow diagram for the synthesis of N-benzyl-2,4-dichlorobenzamide.

This compound is a readily accessible and versatile building block for the synthesis of pharmaceutically relevant compounds. The protocol provided herein for the synthesis of N-benzyl-2,4-dichlorobenzamide demonstrates a straightforward and efficient method for the generation of N-substituted 2,4-dichlorobenzamides. This aminolysis reaction is a robust and scalable process that can be adapted to produce a diverse library of amides for screening in drug discovery programs. The strategic placement of the chlorine atoms on the phenyl ring provides opportunities for further functionalization, enhancing the utility of this compound as a key intermediate in the synthesis of complex molecular architectures.

References

Suzuki coupling reactions with Ethyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Regioselective Suzuki-Miyaura Coupling Reactions with Ethyl 2,4-dichlorobenzoate

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] this compound represents a versatile and cost-effective building block for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[3][4] However, the presence of two distinct chlorine atoms presents a significant challenge in controlling the site of the reaction. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on achieving high regioselectivity in the Suzuki coupling of this compound. We will explore the underlying mechanistic principles governing selectivity and provide field-proven, step-by-step protocols for targeting either the C4 or the more challenging C2 position.

Mechanistic Rationale: The Drivers of Regioselectivity

The outcome of the Suzuki coupling on a dihalogenated substrate is not random; it is dictated by a subtle interplay of steric and electronic factors that influence the rate-determining oxidative addition step of the catalytic cycle.[5][6]

  • Electronic Effects: The C-Cl bond that is most susceptible to cleavage by the Pd(0) catalyst is the one that is most electron-deficient. In this compound, the ester group is strongly electron-withdrawing. This effect is more pronounced at the para position (C4) than the ortho position (C2), making the C4-Cl bond more electrophilic and thus more reactive towards oxidative addition.[7]

  • Steric Hindrance: The ethyl ester group at the C1 position is sterically bulky. It significantly impedes the approach of the large palladium-ligand complex to the adjacent C2-Cl bond.[8][9] Conversely, the C4-Cl bond is sterically unencumbered, allowing for much easier access by the catalyst.

Together, these factors create a strong intrinsic preference for the Suzuki coupling to occur at the C4 position. Achieving arylation at the C2 position requires overcoming this inherent steric barrier through carefully selected catalytic systems.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10] Understanding this cycle is crucial for troubleshooting and optimization.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OAS Oxidative Addition Pd0->OAS R¹-X PdII R¹-Pd(II)L_n-X OAS->PdII TMS Transmetalation PdII->TMS R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² TMS->PdII_R2 RES Reductive Elimination PdII_R2->RES RES->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Protocols for Regiocontrolled Synthesis

Harnessing the principles of steric and electronic control allows for the selective synthesis of either the 4-aryl or 2-aryl product. The following protocols are designed to be self-validating systems, incorporating best practices for achieving reproducible results.

Protocol 1: Selective C4-Arylation (The Kinetically Favored Pathway)

This protocol leverages the intrinsic reactivity of the C4 position to achieve high yields of the mono-arylated product, ethyl 2-chloro-4-arylbenzoate. The use of standard palladium catalysts like Pd(PPh₃)₄ is often sufficient for this transformation.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2-chloro-4-arylbenzoate.

Protocol 2: Selective C2-Arylation (Overcoming the Steric Challenge)

Targeting the sterically hindered C2 position requires a more advanced catalytic system. The key is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand (i.e., a Buchwald ligand).[8][9] These ligands promote the difficult oxidative addition at the C2-Cl bond and facilitate the reductive elimination step.[9] A stronger base and higher temperatures are also typically required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous Toluene, degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and finely ground K₃PO₄ (3.0 equiv) to an oven-dried reaction tube.

  • Inert Atmosphere: Seal the tube with a septum cap. If not using a glovebox, perform this under a strong counter-flow of argon.

  • Solvent Addition: Add degassed, anhydrous toluene via syringe.

  • Reaction: Heat the sealed reaction tube to 110-120 °C in a pre-heated oil bath with vigorous stirring. The reaction is often slower and may require 12-24 hours. Monitor progress carefully by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to isolate the desired ethyl 4-chloro-2-arylbenzoate.

Data Presentation: Expected Outcomes

The choice of conditions directly dictates the regiochemical outcome. The following table summarizes typical expectations for the arylation of this compound with phenylboronic acid.

Target PositionCatalyst SystemBaseSolventTemp (°C)Typical YieldRegioselectivity (C4:C2)
C4 Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10075-95%>95:5
C4 PdCl₂(dppf)Cs₂CO₃DMF10080-98%>98:2
C2 Pd(OAc)₂ / XPhosK₃PO₄Toluene110-12050-75%>10:90
C2 Pd₂(dba)₃ / SPhosK₃PO₄Toluene11060-80%>15:85

Note: Yields and selectivities are illustrative and can vary based on the specific arylboronic acid used and reaction optimization.

Visualization of the Synthetic Strategy

The selection of the correct reaction pathway is a critical decision point for any synthetic chemist. The following workflow diagram illustrates the logic for achieving the desired regiochemical outcome.

Regioselectivity_Workflow start Start: this compound decision Desired Product? start->decision cond_c4 Conditions for C4-Arylation - Catalyst: Pd(PPh₃)₄ - Base: K₂CO₃ - Solvent: Dioxane/H₂O - Temp: 90-100°C decision->cond_c4 C4-Aryl Isomer cond_c2 Conditions for C2-Arylation - Catalyst: Pd(OAc)₂ / XPhos - Base: K₃PO₄ - Solvent: Toluene - Temp: 110-120°C decision->cond_c2 C2-Aryl Isomer prod_c4 Product: Ethyl 2-chloro-4-arylbenzoate cond_c4->prod_c4 prod_c2 Product: Ethyl 4-chloro-2-arylbenzoate cond_c2->prod_c2

Caption: Decision workflow for regioselective Suzuki coupling.

Trustworthiness: Troubleshooting and Expert Insights

  • Low Yield: If yields are poor, ensure your solvents are rigorously degassed and your reaction is under a truly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. For aryl chlorides, catalyst activity is paramount; consider using a more active precatalyst or ligand system.[4][12]

  • Poor Regioselectivity: If you are targeting the C2 position and observe significant C4-arylation, this indicates the reaction conditions are not stringent enough to overcome the kinetic preference. Increase the steric bulk of the phosphine ligand and ensure a strong, non-nucleophilic base like K₃PO₄ is used.

  • Incomplete Reaction: Aryl chlorides are less reactive than bromides or iodides.[13] If the reaction stalls, an increase in temperature or catalyst loading (e.g., from 2 mol% to 4 mol%) may be necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[11][14]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines), especially when heated for long periods. Using a slight excess (1.2-1.5 equivalents) is standard practice to compensate for any degradation.

By carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively control the site of C-C bond formation in the Suzuki-Miyaura coupling of this compound, enabling the efficient and selective synthesis of valuable biaryl intermediates.

References

analytical methods for Ethyl 2,4-dichlorobenzoate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of Ethyl 2,4-dichlorobenzoate

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound (CAS No. 56882-52-1), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The structural integrity and purity of this compound are critical for the quality and safety of downstream products. This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to ensure a thorough evaluation. We present not just the protocols but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively. The methodologies described herein are designed to provide orthogonal data points, leading to a self-validating and robust characterization package suitable for research, development, and quality control environments.

Introduction and Physicochemical Profile

This compound is an organic chemical intermediate whose primary role is in the synthesis of various commercial products.[1] Its molecular structure, containing a dichlorinated benzene ring and an ethyl ester group, dictates the analytical strategies required for its characterization. Accurate and precise analytical methods are paramount for confirming its identity, quantifying its purity, and identifying any process-related impurities or degradants.

A foundational understanding of its physical and chemical properties is the first step in developing robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56882-52-1[2]
Molecular Formula C₉H₈Cl₂O₂[2][3]
Molecular Weight 219.06 g/mol [2]
Appearance White to off-white powder[1]
IUPAC Name This compound[2]
Synthesis Routes Esterification of 2,4-dichlorobenzoic acid with ethanol; or reaction of 2,4-dichlorobenzoyl chloride with ethanol.[1]

Integrated Analytical Workflow

A comprehensive analysis of this compound relies on the synergy of multiple analytical techniques. Chromatographic methods provide quantitative data on purity and impurity profiles, while spectroscopic methods offer definitive structural confirmation. The following workflow illustrates a logical approach to characterization.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_3 Final Assessment Sample Bulk Sample Received Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Sample->Prep GC GC-FID / GC-MS (Volatile Impurities) Prep->GC HPLC HPLC-UV/PDA (Purity & Non-Volatile Impurities) Prep->HPLC NMR NMR (¹H, ¹³C) (Primary Structure) Prep->NMR FTIR FTIR (Functional Groups) Prep->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Report Certificate of Analysis (Identity, Purity, Impurity Profile) GC->Report HPLC->Report NMR->Report FTIR->Report MS->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the cornerstone for assessing the purity of this compound. The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC)

Expertise & Experience: GC is the preferred method for analyzing volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) offers excellent quantitation for carbon-containing compounds, making it ideal for purity assessment by area percent. Coupling GC with a Mass Spectrometer (MS) provides an unparalleled ability to identify unknown impurities by their mass fragmentation patterns.

Protocol: GC-FID/MS Analysis

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Sample Preparation: Accurately weigh and dissolve ~20 mg of this compound in 20 mL of a suitable solvent (e.g., Ethyl Acetate or Acetonitrile) to create a 1 mg/mL solution.

  • GC Conditions:

    Table 2: Recommended GC Method Parameters

    ParameterRecommended ConditionRationale
    Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing good separation for a wide range of compounds based on boiling point.[4]
    Carrier Gas Helium or HydrogenInert carrier gas. Constant flow is recommended for reproducibility.
    Flow Rate 1.0 mL/min (constant flow)Optimal flow rate for column efficiency.
    Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
    Injection Vol. 1 µL
    Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the main component.
    Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial hold separates highly volatile impurities. The ramp allows for the elution of higher-boiling point compounds.[4]
    FID Temp. 300 °CEnsures no condensation of analytes in the detector.
    MS Transfer Line 280 °CPrevents cold spots and analyte condensation before the ion source.
    MS Ion Source 230 °CStandard temperature for electron ionization.
    MS Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
  • Data Analysis:

    • Purity (FID): Calculate purity using the area normalization method. The purity is the area of the main peak as a percentage of the total area of all peaks.

    • Identification (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 218, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. Key fragments would arise from the loss of the ethoxy group (-OC₂H₅, m/z 173) and subsequent loss of CO (m/z 145).[2]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a complementary technique to GC, particularly valuable for analyzing non-volatile or thermally labile impurities that would not be detected by GC. A reversed-phase method using a C18 column is the industry standard for compounds of this polarity. A Photodiode Array (PDA) detector is crucial as it allows for peak purity analysis by comparing UV spectra across a single peak, ensuring co-elution is not occurring.

Protocol: HPLC-UV/PDA Analysis

  • Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile, as described for GC.

  • HPLC Conditions:

    Table 3: Recommended HPLC Method Parameters

    ParameterRecommended ConditionRationale
    Column C18, 4.6 x 150 mm, 3.5 µmA versatile, non-polar stationary phase suitable for retaining the analyte and separating it from polar and non-polar impurities.[5][6]
    Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape for acidic or basic impurities and ensures reproducibility.
    Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier with good UV transparency.
    Gradient 0-2 min, 50% B; 2-15 min, 50-95% B; 15-20 min, 95% B; 20.1-25 min, 50% BThe gradient allows for the elution of impurities with a wide range of polarities. A final hold at high organic content washes out strongly retained compounds.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
    Detection PDA, 230 nmWavelength where the aromatic ring is expected to have strong absorbance. The PDA collects full spectra for identity and purity checks.
    Injection Vol. 5 µL
  • Data Analysis:

    • Purity: Calculate purity by area normalization at 230 nm.

    • Peak Identity: Confirm the identity of the main peak by comparing its retention time and UV spectrum with that of a qualified reference standard.

    • Peak Purity (PDA): Use the instrument software to perform peak purity analysis on the main peak to check for co-eluting impurities.

Spectroscopic Methods for Structural Confirmation

While chromatography provides purity data, spectroscopy provides the definitive structural evidence required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the gold standard for structural elucidation. It provides unambiguous information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation

  • Accurately weigh 10-20 mg of the sample into an NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons and the ethyl group protons.

    • Aromatic Region (~7.4-7.8 ppm): Three protons on the dichlorinated ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Ethyl Group: A quartet (~4.4 ppm) for the two methylene protons (-OCH₂-) coupled to the methyl group, and a triplet (~1.4 ppm) for the three methyl protons (-CH₃) coupled to the methylene group.[7]

  • ¹³C NMR: The spectrum is expected to show 9 distinct carbon signals.[8]

    • Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is typically found in this downfield region.

    • Aromatic Carbons (~127-135 ppm): Six signals are expected, two of which will be directly attached to chlorine atoms and will appear at different chemical shifts than the other four.

    • Ethyl Group Carbons: One signal for the methylene carbon (-OCH₂-) around 62 ppm and one for the methyl carbon (-CH₃) around 14 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, it serves as a quick identity check, confirming the presence of the ester and the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation.[9]

Protocol: ATR-FTIR Analysis

  • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Collect a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

Table 4: Key IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale
Aromatic C-H Stretch 3100-3000Characteristic of sp² C-H bonds on the benzene ring.[9]
Aliphatic C-H Stretch 3000-2850From the ethyl group C-H bonds.
Ester C=O Stretch ~1725Strong, sharp absorption characteristic of an aromatic ester carbonyl.[9]
Aromatic C=C Stretch 1600-1450Multiple bands from the benzene ring skeletal vibrations.
Asymmetric C-O-C Stretch ~1250Strong band associated with the ester linkage.[9]
C-Cl Stretch 850-750Vibrations from the carbon-chlorine bonds on the aromatic ring.
Mass Spectrometry (MS)

Trustworthiness: As a standalone technique or coupled with GC, MS confirms the molecular weight and provides structural information through fragmentation analysis.

Data Interpretation: The electron ionization (EI) mass spectrum provides a molecular fingerprint.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 218, 220, and 222. The relative intensities of these peaks (approximately 9:6:1 ratio) are a definitive indicator of a molecule containing two chlorine atoms.

  • Key Fragments:

    • [M - C₂H₅O]⁺: Loss of the ethoxy radical (m/z 173, 175, 177). This results in the 2,4-dichlorobenzoyl cation, which is often a very stable and abundant fragment.

    • [M - C₂H₅O - CO]⁺: Subsequent loss of carbon monoxide from the benzoyl cation (m/z 145, 147, 149), corresponding to the dichlorophenyl cation.

Orthogonal Method Confirmation

To build a truly robust and trustworthy analytical package, it is critical to use orthogonal methods—techniques that measure the same attribute through different physical principles.

Orthogonal_Strategy cluster_Purity Purity Assessment cluster_Identity Identity Confirmation GC_FID GC-FID (Separation by Boiling Point) HPLC_UV HPLC-UV (Separation by Polarity) GC_FID->HPLC_UV Orthogonal Check NMR_ID NMR (Atomic Connectivity) MS_ID MS (Mass & Fragmentation) NMR_ID->MS_ID Orthogonal Check FTIR_ID FTIR (Functional Groups) MS_ID->FTIR_ID Orthogonal Check

Caption: Orthogonal strategy for validating analytical results for this compound.

  • Purity: Use both GC-FID and HPLC-UV. A sample that is 99.5% pure by both techniques, which separate based on different properties (boiling point vs. polarity), provides high confidence in the result.

  • Identity: A confirmed structure by NMR, a matching molecular weight and fragmentation by MS, and the correct functional groups by FTIR constitute an irrefutable identity confirmation.

Conclusion

The analytical characterization of this compound requires a well-designed strategy employing multiple, orthogonal techniques. The protocols and insights provided in this guide form a robust basis for the quality assessment of this important chemical intermediate. By combining chromatographic separation for purity with spectroscopic analysis for identity, researchers and drug development professionals can ensure the material meets the stringent quality requirements for its intended use.

References

Application Note: A Detailed Guide to the ¹H NMR Analysis of Ethyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth analysis for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,4-dichlorobenzoate. This guide is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. We delve into the structural nuances of the molecule and how they manifest in the ¹H NMR spectrum, offering a robust framework for structural verification and purity assessment. The protocol herein is designed to be a self-validating system, ensuring reproducibility and accuracy.

Introduction: The Significance of this compound and its NMR Signature

This compound (C₉H₈Cl₂O₂) is a halogenated aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its precise chemical structure, characterized by a dichlorinated benzene ring and an ethyl ester group, gives rise to a distinct and predictable ¹H NMR spectrum.

Proton NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shift, integration, and multiplicity of the proton signals, one can confirm the molecular structure of a synthesized compound like this compound. The aromatic region of the spectrum provides critical information about the substitution pattern on the benzene ring, while the aliphatic region confirms the presence and connectivity of the ethyl group. This application note will systematically break down the expected ¹H NMR spectrum of this compound and provide a detailed protocol for obtaining a high-quality spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group protons and the aromatic protons on the disubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester functionality.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (ethyl)~1.4Triplet (t)3H~7.1
-CH₂- (ethyl)~4.4Quartet (q)2H~7.1
H-6 (aromatic)~7.8Doublet (d)1H~8.5
H-5 (aromatic)~7.4Doublet of Doublets (dd)1H~8.5, ~2.0
H-3 (aromatic)~7.3Doublet (d)1H~2.0

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This section provides a detailed, step-by-step methodology for the preparation of an this compound sample and the subsequent acquisition of its ¹H NMR spectrum.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Kimwipes

Sample Preparation

The preparation of a high-quality NMR sample is crucial for obtaining a spectrum with sharp lines and accurate integrations.[2][3]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[1] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[2] TMS serves as an internal standard for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines.[5][6]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Spectral Width (SW): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate.

    • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Spectral Interpretation and Causality

A detailed analysis of the ¹H NMR spectrum of this compound reveals the electronic and structural features of the molecule.

The Ethyl Group Signature

The ethyl group gives rise to two distinct signals in the aliphatic region of the spectrum.

  • The Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear at a higher chemical shift (downfield), predicted around 4.4 ppm.[7] The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

  • The Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and therefore appear at a lower chemical shift (upfield), predicted around 1.4 ppm. This signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). The characteristic quartet and triplet pattern with a 2:3 integration ratio is a definitive indicator of an ethyl group.

The Aromatic Region: A Window into Substitution

The three protons on the dichlorinated benzene ring are in different chemical environments and will produce three distinct signals in the aromatic region (typically 7.0-8.5 ppm).

  • H-6: This proton is ortho to the ester group, which is electron-withdrawing, and meta to the chlorine at C-4. It is expected to be the most deshielded of the aromatic protons, appearing furthest downfield at around 7.8 ppm. It will appear as a doublet due to coupling with the adjacent H-5 (ortho-coupling, ³J ≈ 8.5 Hz).

  • H-5: This proton is situated between H-6 and the chlorine at C-4. It will be ortho-coupled to H-6 and meta-coupled to H-3. This will result in a doublet of doublets at approximately 7.4 ppm. The larger coupling constant will be from the ortho-coupling to H-6 (³J ≈ 8.5 Hz), and the smaller coupling constant will be from the meta-coupling to H-3 (⁴J ≈ 2.0 Hz).

  • H-3: This proton is ortho to the chlorine at C-2 and meta to the ester group and the chlorine at C-4. It will appear as a doublet due to the small meta-coupling with H-5 (⁴J ≈ 2.0 Hz) at around 7.3 ppm.

Workflow and Logical Relationships

The following diagram illustrates the systematic workflow for the ¹H NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (zg30, 16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0.00 ppm) phase_baseline->reference integrate Integrate Signals reference->integrate assign Assign Chemical Shifts and Multiplicities integrate->assign structure Confirm Structure of This compound assign->structure

Caption: Workflow for ¹H NMR Analysis of this compound.

Conclusion

This application note has provided a comprehensive guide to the ¹H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the principles of spectral interpretation outlined, researchers can confidently verify the structure and assess the purity of this important chemical intermediate. The distinct signals of the ethyl group and the characteristic splitting pattern of the aromatic protons serve as a robust fingerprint for the molecule. This self-validating methodology ensures the generation of accurate and reproducible ¹H NMR data, a cornerstone of modern chemical analysis.

References

Interpreting the Mass Spectrometry Data of Ethyl 2,4-dichlorobenzoate: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the interpretation of mass spectrometry data for Ethyl 2,4-dichlorobenzoate, a compound relevant in chemical synthesis and as a potential impurity or intermediate in pharmaceutical manufacturing. We delve into the principles of electron ionization (EI) mass spectrometry and elucidate the characteristic fragmentation pathways of this di-halogenated aromatic ester. This guide presents a standard protocol for data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS) and offers a systematic approach to spectral interpretation, enabling researchers to confidently identify the molecule and its primary fragments.

Introduction: The Analytical Challenge

This compound (C₉H₈Cl₂O₂) is an aromatic ester whose unambiguous identification is crucial in various research and development settings. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive technique for this purpose. The ionization process in a mass spectrometer imparts significant energy into the molecule, causing it to break apart into characteristic fragment ions.[1][2] Understanding these fragmentation patterns is the key to structural elucidation.

This guide focuses on Electron Ionization (EI), a hard ionization technique that generates reproducible and information-rich mass spectra, ideal for creating searchable libraries and for detailed structural analysis.[3] We will explore the predictable cleavage patterns of esters and the distinctive isotopic signatures of chlorine-containing compounds.

Fundamental Principles of Fragmentation

Under electron ionization, a molecule is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[2] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

For this compound, the key structural features that dictate its fragmentation are:

  • The Ester Functional Group: Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group.[4]

  • The Aromatic Ring: The stable aromatic system influences fragmentation, often leading to strong molecular ion peaks and characteristic aromatic fragments.[4][5]

  • The Chlorine Substituents: Halogen atoms, particularly chlorine, have distinct isotopic compositions that are invaluable for identification. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] This results in a characteristic isotopic pattern for any chlorine-containing fragment. For a molecule with two chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M⁺•, [M+2]⁺•, [M+4]⁺•) and any chlorine-containing fragments.

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound (using ³⁵Cl) is approximately 218.0 g/mol .[7] The primary fragmentation events under EI are visualized below.

G cluster_0 Primary Fragmentation Pathways cluster_1 Secondary Fragmentation M This compound (M+•) m/z 218, 220, 222 F1 Loss of Ethoxy Radical (-•OCH2CH3) α-cleavage M->F1 F2 Loss of Ethylene (-C2H4) Rearrangement M->F2 F3 Loss of Ethyl Radical (-•CH2CH3) M->F3 P1 2,4-Dichlorobenzoyl Cation m/z 173, 175 F1->P1 P2 2,4-Dichlorobenzoic Acid Cation m/z 189, 191, 193 F2->P2 P3 [M - 29]+ Ion m/z 189, 191, 193 F3->P3 P4 2,4-Dichlorophenyl Cation m/z 145, 147 P1->P4 Loss of CO (-28) caption Predicted EI Fragmentation of this compound G cluster_workflow GC-MS Experimental Workflow SamplePrep Sample Preparation (100 µg/mL in CH2Cl2) GC_Injection GC Injection (1 µL, Splitless) SamplePrep->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection caption Standard workflow for GC-MS analysis.

References

Application Note: FT-IR Spectrum Analysis of Ethyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analysis of Ethyl 2,4-dichlorobenzoate using Fourier Transform Infrared (FT-IR) spectroscopy. It outlines the fundamental principles, offers a detailed protocol for sample preparation and data acquisition via Attenuated Total Reflectance (ATR), and provides an in-depth interpretation of the resulting spectrum. This guide is intended to serve as a practical resource for researchers in pharmaceuticals, materials science, and analytical chemistry, enabling them to obtain and interpret high-quality FT-IR data for this and structurally similar compounds.

Introduction: The Molecular Fingerprint

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" of a sample by measuring the absorption of infrared light by its chemical bonds.[1][2] When infrared radiation passes through a sample, specific frequencies are absorbed, causing the bonds within the molecule to vibrate (stretch, bend, or twist).[2] The resulting spectrum of absorbed frequencies is characteristic of the molecule's functional groups and overall structure, making FT-IR an invaluable tool for qualitative identification and quantitative analysis.[1][3]

This compound (C₉H₈Cl₂O₂) is an aromatic ester of significant interest in chemical synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[4][5] Its structure comprises several key functional groups: an ethyl ester, a substituted benzene ring, and carbon-chlorine bonds. Each of these groups exhibits characteristic absorption bands in the mid-infrared region, allowing for its unambiguous identification and purity assessment via FT-IR spectroscopy.

This application note details the causal logic behind the experimental setup and provides a robust protocol for analyzing this compound, ensuring data integrity and reproducibility.

Principles of FT-IR Spectroscopy

FT-IR spectrometers utilize a Michelson interferometer to modulate the infrared beam, allowing all frequencies to be measured simultaneously.[1][6] This results in an interferogram, which is then subjected to a mathematical Fourier transform to yield the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[6] The primary advantages of FT-IR over older dispersive techniques include superior speed, sensitivity (higher signal-to-noise ratio), and precision.[2]

For this application, we will focus on the Attenuated Total Reflectance (ATR) sampling technique. ATR is the most widely used sampling method for both liquids and solids due to its minimal sample preparation requirements.[3][7][8]

Why ATR is the Preferred Method for this compound:

  • Minimal Sample Prep: As a liquid, this compound can be analyzed directly by placing a single drop on the ATR crystal, eliminating the need for dilution or the preparation of KBr pellets.[7][9]

  • High-Quality Spectra: ATR provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra.[3]

  • Non-Destructive: The sample can be fully recovered after analysis, which is ideal for valuable or limited-quantity substances.[7]

The principle of ATR involves an infrared beam passing through a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[7][10] This interaction is sufficient for the sample to absorb energy at its characteristic frequencies, which are then detected.[11]

Experimental Protocol: ATR-FTIR Analysis

This section provides a step-by-step methodology for acquiring the FT-IR spectrum of this compound.

Materials and Instrumentation
  • Sample: this compound (liquid form)[12]

  • Instrumentation: FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Workflow Diagram

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_post Phase 3: Post-Analysis Start Start Clean Clean ATR Crystal (Isopropanol & Wipe) Start->Clean Background Acquire Background Spectrum (Clean, empty crystal) Clean->Background Apply_Sample Apply Sample (1-2 drops of Ethyl 2,4-dichlorobenzoate) Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (Co-add 16-32 scans) Apply_Sample->Acquire_Spectrum Process_Data Process Data (ATR & Baseline Correction) Acquire_Spectrum->Process_Data Clean_Again Clean ATR Crystal Process_Data->Clean_Again End End Clean_Again->End Mol_Structure cluster_mol This compound cluster_vib Key Vibrational Modes mol A A: Aromatic C-H Stretch (~3100-3000 cm⁻¹) C C: C=O Ester Stretch (~1730-1715 cm⁻¹) B B: Aliphatic C-H Stretch (~2980-2850 cm⁻¹) D D: Aromatic C=C Stretch (~1600-1450 cm⁻¹) E E: Asymmetric C-O-C Stretch (~1310-1250 cm⁻¹) F F: Symmetric O-C-C Stretch (~1130-1100 cm⁻¹) G G: C-Cl Stretch (~850-550 cm⁻¹)

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Ethyl 2,4-Dichlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2,4-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we synthesize our extensive field experience and established scientific principles to offer a comprehensive resource for your experimental needs.

Section 1: Understanding the Synthesis of this compound

This compound is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1] The most common and economically viable method for its preparation is the Fischer-Speier esterification of 2,4-dichlorobenzoic acid with ethanol, catalyzed by a strong acid, typically concentrated sulfuric acid, under reflux conditions.[1]

The reaction is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[2][3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants, usually the less expensive one (ethanol), or by removing water as it is formed.[3][4][5]

Fischer_Esterification_Mechanism RCOOH 2,4-Dichlorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ (catalyst) Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water Protonated_Ester->Water H_plus_regen H⁺ (regenerated) Ester->H_plus_regen

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Section 2: Detailed Experimental Protocol

This section provides a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Dichloromethane (or diethyl ether)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2,4-dichlorobenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid). Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing deionized water.

    • Extract the product with dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.[5][7] Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[5]

  • Purification: The crude product can be further purified by vacuum distillation. This compound has a boiling point of approximately 150-152 °C at 15 mmHg.[9]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are a common problem and can be attributed to several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[2][3][4] To drive the reaction to completion, you can:

    • Increase the excess of ethanol: Using a larger excess of ethanol will shift the equilibrium towards the product side.

    • Remove water: If your setup allows, using a Dean-Stark apparatus to remove water as it forms is a highly effective method to drive the reaction forward.[10]

    • Increase reaction time: Monitor the reaction by TLC to ensure it has gone to completion.

  • Insufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid.

  • Steric Hindrance: The chlorine atom at the ortho position of 2,4-dichlorobenzoic acid can sterically hinder the approach of the ethanol molecule, slowing down the reaction rate.[4] In such cases, longer reaction times or slightly higher temperatures might be necessary.

  • Water in Reagents: The presence of water in your reagents (especially ethanol) will inhibit the reaction.[11] Always use anhydrous ethanol for the best results.

Troubleshooting_Low_Yield Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction (Equilibrium) Low_Yield->Incomplete_Reaction Insufficient_Catalyst Insufficient Catalyst Low_Yield->Insufficient_Catalyst Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Water_in_Reagents Water in Reagents Low_Yield->Water_in_Reagents Increase_Ethanol Increase Excess of Ethanol Incomplete_Reaction->Increase_Ethanol Remove_Water Remove Water (Dean-Stark) Incomplete_Reaction->Remove_Water Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Catalyst Check Catalyst Amount/Activity Insufficient_Catalyst->Check_Catalyst Steric_Hindrance->Increase_Time_Temp Use_Anhydrous_Reagents Use Anhydrous Reagents Water_in_Reagents->Use_Anhydrous_Reagents

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: I observe the formation of byproducts. What are they and how can I minimize them?

A2: The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. Other potential side reactions, though less common under standard conditions, could include:

  • Ether Formation: At high temperatures, ethanol can undergo acid-catalyzed dehydration to form diethyl ether.

  • Decarboxylation: While unlikely under these conditions, highly substituted benzoic acids can sometimes undergo decarboxylation at very high temperatures.

To minimize byproduct formation, it is crucial to control the reaction temperature and time. Overheating or prolonged reaction times can lead to decomposition and the formation of colored impurities.[11]

Q3: How do I know if my product is pure? What analytical methods can I use?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the product and any volatile impurities. The mass spectrum of this compound will show a characteristic fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to determine the purity of the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The 1H NMR spectrum of this compound should show characteristic signals for the ethyl group and the aromatic protons.

Table 1: Typical Analytical Data for this compound

Analytical TechniqueExpected Results
GC-MS Molecular Ion (M+) at m/z 218 and 220 (due to chlorine isotopes).[7]
1H NMR (CDCl3) δ ~1.4 (t, 3H, CH3), ~4.4 (q, 2H, CH2), ~7.3-7.8 (m, 3H, Ar-H)
13C NMR (CDCl3) δ ~14 (CH3), ~62 (CH2), ~127-135 (Ar-C), ~165 (C=O)

Section 4: Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2,4-Dichlorobenzoic acid: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong corrosive and oxidizing agent. Handle with extreme care and always add acid to the solvent, never the other way around.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 5: Optimizing for Success

To consistently achieve high yields of this compound, consider the following key optimization parameters:

Table 2: Key Parameters for Yield Optimization

ParameterRecommendationRationale
Molar Ratio (Ethanol:Acid) 5:1 to 10:1Shifts the equilibrium towards the product.
Catalyst Concentration 3-5 mol%Sufficient to catalyze the reaction without causing excessive side reactions.
Reaction Temperature Reflux temperature of ethanol (~78 °C)Provides enough energy for the reaction to proceed at a reasonable rate without significant byproduct formation.[15][16][17]
Reaction Time 2-4 hoursGenerally sufficient for reaching equilibrium. Monitor by TLC for completion.
Water Removal Use of anhydrous reagents and/or a Dean-Stark trapCrucial for preventing the reverse reaction and maximizing yield.

By carefully controlling these parameters and following the troubleshooting guidance provided, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 2,4-dichlorobenzoate. The following sections are designed to offer both foundational knowledge and practical, field-tested solutions to common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. The two primary synthesis pathways are the Fischer esterification of 2,4-dichlorobenzoic acid with ethanol and the reaction of 2,4-dichlorobenzoyl chloride with ethanol.[1]

Common impurities include:

  • Unreacted Starting Materials: 2,4-Dichlorobenzoic acid or 2,4-dichlorobenzoyl chloride.

  • Excess Reagents: Residual ethanol.

  • Side-Reaction Byproducts: Di-ethyl ether (from dehydration of ethanol), and potentially positional isomers if the starting materials were not pure.

  • Hydrolysis Product: 2,4-Dichlorobenzoic acid, formed if the ester is exposed to moisture, especially under acidic or basic conditions.[2][3]

Q2: What is the recommended first step in purifying crude this compound?

A2: Before attempting more rigorous purification methods like distillation or chromatography, a simple aqueous workup is highly recommended. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild base, such as a saturated sodium bicarbonate solution. This will remove acidic impurities like unreacted 2,4-dichlorobenzoic acid and the acid catalyst (if used).[4][5] Subsequent washing with brine helps to remove residual water before drying the organic layer.

Q3: My this compound appears as a yellowish oil, but the pure compound is a white to off-white solid. What causes the color?

A3: A yellow or brownish tint in the crude product often indicates the presence of colored impurities or degradation products. These can arise from side reactions during synthesis, especially if the reaction was carried out at high temperatures for extended periods. Small amounts of colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration.[6]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid samples.

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup

Problem: A significant loss of product is observed after washing the crude material with aqueous solutions.

Possible Causes & Solutions:

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product at the interface.

    • Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine can help to break it. In stubborn cases, filtering the emulsion through a pad of Celite® can be effective.

  • Product Hydrolysis: If a strong base is used for an extended period, it can lead to the saponification (hydrolysis) of the ester.[2][3]

    • Solution: Use a mild base like sodium bicarbonate and minimize the contact time. Perform the washings at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer.

    • Solution: Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery of the product.

Issue 2: Difficulty with Recrystallization

Problem: The compound "oils out" as a liquid instead of forming crystals, or it fails to crystallize altogether.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or too poor a solvent even at high temperatures.

    • Solution: Conduct a systematic solvent screen with small amounts of the crude product.[6][10][11] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For this compound, consider solvent systems like ethanol/water, hexane/ethyl acetate, or isopropanol.[12]

  • Cooling Too Rapidly: Fast cooling can lead to precipitation rather than crystallization, often resulting in an oil.[13]

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.

  • High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.

    • Solution: First, purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask at the meniscus with a glass rod or adding a seed crystal of pure this compound.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Inducing Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. A common eluent system for esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[14] Determine the optimal eluent ratio by thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent System (v/v)PolarityNotes
Ethanol/WaterHighA good starting point for moderately polar compounds.[6]
Hexane/Ethyl AcetateLow to MediumEffective for compounds with lower polarity.[12]
IsopropanolMediumA single solvent system that can be effective.
Toluene/HeptaneLowUseful for less polar compounds, but toluene has a high boiling point.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound workup Aqueous Workup (Wash with NaHCO3, then brine) start->workup assessment Assess Purity (TLC, GC-MS) workup->assessment is_solid Is the product a solid? assessment->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No (oily) purity_check Is purity >95%? purity_check->chromatography No, from Recrystallization distillation Vacuum Distillation (if liquid and thermally stable) purity_check->distillation No, from Chromatography (if still impure) final_product Pure Product purity_check->final_product Yes recrystallization->purity_check chromatography->purity_check distillation->final_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Crystallization Issues

Crystallization_Troubleshooting start Hot solution of crude product cool Cool slowly start->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals oiling_out Oils out observe->oiling_out no_crystals No crystallization observe->no_crystals reheat_add_solvent Reheat, add more 'good' solvent oiling_out->reheat_add_solvent change_solvent Change solvent system oiling_out->change_solvent scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed concentrate Concentrate solution no_crystals->concentrate reheat_add_solvent->cool scratch_seed->observe concentrate->cool

Caption: Troubleshooting guide for common crystallization problems.

References

Technical Support Center: Synthesis of Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2,4-Dichlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively. This compound is a crucial intermediate, particularly in the agrochemical sector for producing fungicides like Pyrifenox.[1] The most common synthetic route is the Fischer-Speier esterification of 2,4-dichlorobenzoic acid with ethanol, which, while effective, is prone to several side reactions that can complicate the process.[1][2] This guide provides in-depth, experience-driven advice in a practical question-and-answer format.

Section 1: The Primary Synthesis Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] In this case, 2,4-dichlorobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), under reflux conditions.[1][3]

The overall reaction is:

2,4-Dichlorobenzoic Acid + Ethanol ⇌ this compound + Water

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[3][4]

Caption: Key stages of the Fischer-Speier esterification mechanism.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their root causes, and actionable solutions.

Issue 1: Low Yield & Significant Starting Material Remaining

Q: My reaction seems to have stalled. TLC and GC analysis show a large amount of unreacted 2,4-dichlorobenzoic acid even after prolonged reflux. Why is this happening?

A: This is the most common issue and is inherent to the reaction itself. The Fischer esterification is a reversible equilibrium reaction.[3][5][6] The formation of water as a byproduct means that as the reaction proceeds, the rate of the reverse reaction—acid-catalyzed hydrolysis of the ester—increases. Eventually, the reaction reaches a state of equilibrium where the concentrations of reactants and products remain constant, leaving a significant amount of your starting material unreacted.

Solutions: To achieve a high yield, you must actively shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[5] This can be accomplished through two primary strategies: using a large excess of a reactant or removing a product as it forms.[4]

StrategyDescriptionPractical ImplementationAdvantages/Disadvantages
Use Excess Alcohol Ethanol is often used as the reaction solvent, creating a large molar excess that drives the equilibrium forward.[3]Use a 10-fold or greater molar excess of ethanol relative to the carboxylic acid.Advantage: Simple to implement. Disadvantage: May not be sufficient for high conversion on its own; requires removal of large volumes of solvent post-reaction.
Remove Water Physically removing water from the reaction mixture prevents the reverse reaction (hydrolysis) from occurring.Dean-Stark Apparatus: Use a non-polar solvent like toluene or hexane to form an azeotrope with water.[2] The azeotrope boils, condenses in the Dean-Stark trap, and the denser water separates and is removed while the solvent returns to the flask.Advantage: Highly effective, often leading to near-quantitative conversion. Disadvantage: Requires specific glassware and an additional solvent.
Use Drying Agents Add a chemical drying agent to the reaction mixture to sequester water as it is formed.Add molecular sieves to the reaction flask.Advantage: Simple setup. Disadvantage: Can be less efficient than a Dean-Stark trap and may complicate work-up.
Issue 2: Presence of a Low-Boiling, Non-Polar Impurity

Q: My crude product is contaminated with a significant low-boiling impurity, which GC-MS suggests is diethyl ether. How can I prevent this?

A: The strong acid catalyst (especially H₂SO₄) used for the esterification can also catalyze the self-condensation (dehydration) of ethanol to form diethyl ether.[7] This side reaction is particularly favored at higher temperatures.

Mechanism: Two molecules of ethanol are dehydrated in the presence of a strong acid to yield one molecule of diethyl ether and one molecule of water.

Solutions: Minimizing ether formation requires careful control of reaction conditions.

ParameterRecommendationRationale
Temperature Maintain the reaction at the minimum temperature required for a reasonable reaction rate. For ethanol, this is typically its boiling point (~78 °C). Avoid excessive heating.The rate of ether formation increases more rapidly with temperature than the rate of esterification. Lower temperatures suppress this side reaction.[7]
Catalyst Choice Consider using p-Toluenesulfonic acid (TsOH) instead of concentrated sulfuric acid.While both are effective esterification catalysts, H₂SO₄ is a more powerful dehydrating agent and is more prone to causing ether formation.
Catalyst Concentration Use the minimum amount of catalyst necessary (typically 1-5 mol %).Higher acid concentrations increase the rate of both the desired reaction and the ether formation side reaction. Using a catalytic amount is sufficient.
Issue 3: Unexpected Isomeric Impurities in the Final Product

Q: My final product contains impurities that are isomeric with this compound, as confirmed by mass spectrometry. What is their origin?

A: The source of these impurities is almost certainly the starting material, 2,4-dichlorobenzoic acid. Commercial sources of this reagent may contain positional isomers (e.g., 2,5-dichloro-, 3,5-dichloro-, or 3,4-dichlorobenzoic acid) from its own synthesis. These isomers will undergo esterification under the reaction conditions, leading to a mixture of isomeric ester products that can be very difficult to separate from the desired product due to their similar physical properties.

Solutions:

  • Verify Starting Material Purity: Before beginning the synthesis, verify the purity of the 2,4-dichlorobenzoic acid. Check the melting point against the literature value and consider running an NMR spectrum.

  • Purify the Starting Acid: If the starting material is found to be impure, it should be purified before use. Recrystallization is a standard method. For dichlorobenzoic acids, a particularly effective method involves forming a salt with an amine like α-methylbenzylamine, which can selectively precipitate one isomer, followed by hydrolysis to recover the purified acid.[8]

Issue 4: Gas Evolution and Formation of 1,3-Dichlorobenzene

Q: During my reaction, especially when I let the temperature rise too high, I observed gas evolution (bubbling). My final product is contaminated with 1,3-dichlorobenzene. What caused this?

A: This is a classic sign of decarboxylation. Aromatic carboxylic acids can lose carbon dioxide (CO₂) under harsh acidic conditions and high heat.[9][10] The protonated carboxylic acid can eliminate CO₂, and the resulting aryl cation abstracts a proton from the medium to form the corresponding arene. In this case, 2,4-dichlorobenzoic acid decarboxylates to form 1,3-dichlorobenzene.

Solutions:

  • Strict Temperature Control: This is the most critical factor. Do not exceed the reflux temperature of your alcohol. Use a temperature-controlled heating mantle and monitor the reaction temperature closely.

  • Use Milder Conditions: If decarboxylation is a persistent issue, switch to a milder acid catalyst (e.g., TsOH) or use a lower reaction temperature for a longer period. For sensitive substrates, alternative esterification methods that do not require strong acid and high heat, such as the Steglich esterification, should be considered.[4][11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and concentration for this esterification? For general laboratory scale, p-toluenesulfonic acid (TsOH) at a loading of 2-5 mol % is an excellent choice as it is a solid (easy to handle) and is less prone to causing charring or ether formation than sulfuric acid. If using concentrated sulfuric acid, a loading of 1-3 mol % is typically sufficient.

Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The starting carboxylic acid is quite polar and will have a low Rf value, while the product ester is much less polar and will have a high Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. For quantitative analysis, Gas Chromatography (GC) is ideal.

Q3: What is the best work-up and purification procedure?

  • Cool & Quench: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acid catalyst and quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[12]

  • Wash: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted 2,4-dichlorobenzoic acid, then wash with brine to remove residual water.

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify: The crude ester can be purified by vacuum distillation to separate it from non-volatile impurities and any high-boiling side products.

Q4: Are there alternative synthesis methods that avoid these side reactions? Yes. If Fischer esterification proves problematic, consider these alternatives:

  • From the Acyl Chloride: Convert 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acyl chloride is highly reactive and will react readily with ethanol, often in the presence of a mild base like pyridine, to form the ester at room temperature.[1] This method avoids the equilibrium limitations and high temperatures of the Fischer route.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester at or below room temperature.[11] It is very mild and suitable for acid-sensitive substrates but is more expensive due to the cost of the reagents.

Section 4: Visual Summary of Key Reaction Pathways

Side_Reactions cluster_side Common Side Reactions Start 2,4-Dichlorobenzoic Acid + Ethanol Product This compound Start->Product Desired Path (H⁺, Reflux) Decarbox 1,3-Dichlorobenzene + CO₂ Start->Decarbox Excess Heat, H⁺ Hydrolysis Reversion to Starting Material Product->Hydrolysis Presence of H₂O, H⁺ Ether Diethyl Ether Ethanol_node->Ether Excess Heat, H⁺

Caption: Desired synthesis pathway and key competing side reactions.

Section 5: References

  • ECHEMI. (n.d.). Ether side product during Esterification. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Understanding the Synthesis and Sourcing of this compound. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from --INVALID-LINK--

  • ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note & Protocol for the Synthesis of [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Esterification Reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your esterification experiments for higher yields and purity. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about esterification, providing concise explanations for common queries.

Q1: What is the underlying principle of Fischer esterification, and why is it reversible?

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is reversible because the energy barrier for the forward reaction (esterification) is comparable to that of the reverse reaction (hydrolysis).[4][5] All steps in the mechanism are in equilibrium, meaning the reaction can proceed in either direction until it reaches a state of equilibrium where the rates of the forward and reverse reactions are equal.[4][6][7]

Q2: What is the role of the acid catalyst in Fischer esterification?

An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for accelerating the otherwise slow esterification reaction.[2][8][9] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][8][10] The catalyst is regenerated at the end of the reaction and is not consumed.[8]

Q3: How does temperature affect the rate and yield of my esterification reaction?

Heating the reaction mixture increases the reaction rate by providing the necessary activation energy.[11] Typical reaction temperatures range from 60–110 °C.[1] However, excessively high temperatures can lead to side reactions, such as the dehydration of secondary or tertiary alcohols or the degradation of starting materials or products.[1][10] It is crucial to maintain a controlled temperature, often under reflux, to ensure a steady reaction rate without promoting unwanted byproducts.[11][12]

Q4: Why is removing water from the reaction mixture so critical for obtaining a high yield?

Water is a product of the esterification reaction.[4][13] According to Le Châtelier's principle, the presence of a product can shift the equilibrium back towards the reactants, thereby lowering the yield of the ester.[4][10][14] Continuously removing water as it is formed drives the equilibrium towards the product side, resulting in a higher conversion of the carboxylic acid and alcohol to the ester.[1][4][9][15]

Q5: Can I perform esterification without a catalyst?

While it is technically possible for esterification to occur without a catalyst, the reaction rate is extremely slow, often taking a significant amount of time to reach equilibrium.[6][16] For practical laboratory and industrial applications, a catalyst is almost always used to achieve a reasonable reaction rate.[16]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your esterification experiments.

Issue 1: Low or No Ester Yield

A low yield is one of the most common problems in esterification. The following guide will help you diagnose and resolve the underlying causes.

Possible Causes and Solutions:

Probable Cause Explanation Recommended Action
Reaction Has Not Reached Equilibrium Esterification is a reversible reaction and may not have proceeded long enough to form a significant amount of product.[7]Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Ineffective Water Removal The presence of water, a byproduct, shifts the equilibrium towards the starting materials, reducing the ester yield.[10]Use a Dean-Stark apparatus to azeotropically remove water as it forms.[4][17][18] Alternatively, use anhydrous reagents or add a drying agent like molecular sieves.[1][9]
Insufficient or Inactive Catalyst The acid catalyst is essential for the reaction to proceed at a practical rate. An insufficient amount or a deactivated catalyst will result in a low conversion.[10][19]Ensure you are using a sufficient concentration of a strong acid catalyst like H₂SO₄ or TsOH.[1] If the catalyst is old, consider using a fresh batch.
Suboptimal Reactant Ratio To shift the equilibrium towards the product side, it's often necessary to use one of the reactants in excess.[1][4][10]Use a large excess (at least 3-fold) of the less expensive or more easily removable reactant, which is typically the alcohol.[4][10]

G start Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium increase_time Increase reaction time. Monitor with TLC. check_equilibrium->increase_time No check_water_removal Is water being effectively removed? check_equilibrium->check_water_removal Yes increase_time->check_water_removal use_dean_stark Use Dean-Stark apparatus. Use anhydrous reagents. check_water_removal->use_dean_stark No check_catalyst Is the catalyst active and in correct concentration? check_water_removal->check_catalyst Yes use_dean_stark->check_catalyst optimize_catalyst Use fresh catalyst. Optimize concentration. check_catalyst->optimize_catalyst No check_reactant_ratio Is there an excess of one reactant? check_catalyst->check_reactant_ratio Yes optimize_catalyst->check_reactant_ratio increase_excess Increase excess of alcohol. check_reactant_ratio->increase_excess No end Improved Yield check_reactant_ratio->end Yes increase_excess->end

Issue 2: Slow Reaction Rate

While esterification is inherently a slow reaction, certain factors can exacerbate this issue.

Possible Causes and Solutions:

Probable Cause Explanation Recommended Action
Insufficient Heating The reaction requires sufficient thermal energy to overcome the activation energy barrier.[11][20]Ensure the reaction is heated to an appropriate temperature, typically under reflux, to maintain a consistent and optimal reaction rate.[11][12]
Steric Hindrance Bulky groups on either the carboxylic acid or the alcohol can impede the approach of the nucleophile to the carbonyl carbon, slowing down the reaction.[19] Tertiary alcohols are particularly prone to elimination rather than substitution.[1]For sterically hindered substrates, consider using a more potent catalyst or alternative esterification methods like the Steglich esterification.[1]
Poor Catalyst-Reactant Mixing In a heterogeneous reaction mixture, inefficient mixing can limit the interaction between the catalyst and the reactants.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and facilitate catalyst-reactant contact.
Issue 3: Product Contamination and Purification Difficulties

Even with a good yield, isolating a pure ester can be challenging.

Possible Causes and Solutions:

Probable Cause Explanation Recommended Action
Presence of Unreacted Carboxylic Acid The acidic starting material will co-extract with the ester into the organic phase.During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove any unreacted carboxylic acid.[11][21]
Presence of Unreacted Alcohol The excess alcohol used in the reaction will remain in the product mixture.Wash the organic layer with water or brine to remove the excess alcohol.[10] For volatile esters, distillation is an effective method for purification.[11][22]
Formation of Side Products At high temperatures, side reactions like the formation of ethers from the alcohol can occur.[10]Maintain a controlled reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[10]
Incomplete Separation of Layers During liquid-liquid extraction, emulsions can form, making it difficult to separate the organic and aqueous layers cleanly.Add a small amount of brine to the separatory funnel to help break up emulsions. Allow sufficient time for the layers to separate fully.

G start Crude Ester Product wash_bicarb Wash with NaHCO₃ solution start->wash_bicarb remove_acid Removes unreacted carboxylic acid wash_bicarb->remove_acid wash_water Wash with water/brine wash_bicarb->wash_water remove_alcohol Removes excess alcohol and salts wash_water->remove_alcohol dry_organic Dry organic layer (e.g., with MgSO₄) wash_water->dry_organic remove_drying_agent Filter to remove drying agent dry_organic->remove_drying_agent purify Purify by distillation or chromatography remove_drying_agent->purify end Pure Ester purify->end

Experimental Protocols

General Protocol for Fischer Esterification using a Dean-Stark Apparatus

This protocol outlines a standard procedure for carrying out a Fischer esterification reaction with continuous water removal.

Materials:

  • Carboxylic acid

  • Alcohol (in excess)

  • Acid catalyst (e.g., H₂SO₄ or TsOH)

  • Anhydrous solvent that forms an azeotrope with water (e.g., toluene)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the carboxylic acid, the alcohol (typically 3-5 equivalents), and the acid catalyst (typically 1-5 mol%).

  • Add the azeotropic solvent (e.g., toluene).

  • Assemble the Dean-Stark apparatus and the reflux condenser on top of the flask.

  • Begin stirring and heat the mixture to reflux.

  • As the reaction proceeds, the water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4][17][23]

  • Continue the reaction until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the consumption of the limiting reagent.

  • Allow the reaction mixture to cool to room temperature.

  • Proceed with the appropriate workup and purification procedure as described in the "Product Contamination and Purification Difficulties" section.

References

Technical Support Center: Ethyl 2,4-dichlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its successful synthesis is critical for the subsequent steps in these manufacturing processes. The two most common methods for its preparation are the Fischer esterification of 2,4-dichlorobenzoic acid and the reaction of 2,4-dichlorobenzoyl chloride with ethanol. While seemingly straightforward, both methods present unique challenges that can lead to failed reactions or impure products. This guide will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 2,4-dichlorobenzoic acid is not proceeding to completion. What are the likely causes?

Several factors can lead to incomplete conversion in a Fischer esterification, which is an equilibrium-controlled reaction[1][2]. The primary culprits are:

  • Presence of water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials according to Le Chatelier's principle[2]. Ensure all your reagents and glassware are scrupulously dry.

  • Insufficient catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol[2]. Insufficient catalyst will result in a slow or stalled reaction.

  • Inadequate temperature or reaction time: The reaction typically requires heating under reflux to proceed at a reasonable rate. Ensure the reaction is maintained at the boiling point of the alcohol and allowed to proceed for a sufficient duration.

  • Sub-optimal reagent stoichiometry: Using a large excess of the alcohol (ethanol) can help drive the equilibrium towards the product side[2].

Q2: I am using the thionyl chloride method to prepare 2,4-dichlorobenzoyl chloride, but my subsequent reaction with ethanol gives a low yield of the ester. What could be wrong?

The thionyl chloride route involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with ethanol[3][4]. Common pitfalls include:

  • Hydrolysis of the acid chloride: 2,4-Dichlorobenzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture or residual water in the ethanol[4][5]. This will convert it back to the unreactive 2,4-dichlorobenzoic acid. It is crucial to work under anhydrous conditions.

  • Incomplete formation of the acid chloride: The reaction between 2,4-dichlorobenzoic acid and thionyl chloride may not have gone to completion. This can be due to insufficient thionyl chloride or inadequate heating.

  • Side reactions of thionyl chloride: Thionyl chloride can react with the ethanol to form ethyl chloride, especially if the addition of the acid chloride to the ethanol is not controlled properly.

Q3: During the workup of my reaction, I am observing a persistent emulsion. How can I break it?

Emulsion formation is a common issue during the extraction of ethyl esters, particularly when using chlorinated solvents or performing basic washes[6][7]. To resolve an emulsion, you can try the following techniques:

  • Addition of brine: Adding a saturated solution of sodium chloride will increase the ionic strength of the aqueous layer, helping to force the separation of the organic and aqueous phases[7][8].

  • Gentle swirling or stirring: Vigorous shaking is a common cause of emulsions. Instead, gently swirl or stir the mixture in the separatory funnel[7].

  • Addition of a small amount of a different organic solvent: Sometimes, adding a small amount of a solvent like ethanol can help to break the emulsion[6].

  • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation[9].

Troubleshooting Guide

This section provides a structured approach to identifying and solving specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
TLC analysis shows only starting material (2,4-dichlorobenzoic acid). Fischer Esterification: Inactive catalyst, presence of water, insufficient heating.1. Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid. 2. Ensure all glassware is oven-dried and use anhydrous ethanol. 3. Monitor the reaction temperature to ensure it is at reflux.
Thionyl Chloride Method: Incomplete formation of the acid chloride; hydrolysis of the acid chloride.1. Ensure sufficient thionyl chloride was used and the reaction was heated appropriately. 2. Perform the reaction under a dry atmosphere (e.g., nitrogen or argon) and use anhydrous ethanol.
TLC shows a mixture of starting material and product, with no further change over time. Fischer Esterification: Equilibrium has been reached.1. Use a larger excess of ethanol. 2. Remove water as it is formed using a Dean-Stark apparatus.
Thionyl Chloride Method: Insufficient acid chloride was generated.1. Re-run the reaction with a slight excess of thionyl chloride.
Problem 2: Presence of Impurities in the Crude Product
Symptom Possible Cause Suggested Solution
NMR or GC-MS analysis indicates the presence of unreacted 2,4-dichlorobenzoic acid. Incomplete reaction or hydrolysis of the ester during workup.1. Optimize reaction conditions for complete conversion (see Problem 1). 2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. Be cautious of emulsion formation.
Presence of a byproduct with a similar mass spectrum but different retention time. Positional Isomers: The starting 2,4-dichlorobenzoic acid may be contaminated with other dichlorobenzoic acid isomers (e.g., 2,6- or 3,4-isomers)[10][11].1. Verify the purity of the starting material by melting point or spectroscopy. 2. Purify the starting material by recrystallization if necessary. 3. The ester product may be purified by column chromatography or fractional distillation.
Product appears wet or oily, even after drying. Incomplete removal of the alcohol or solvent.1. Ensure the product is thoroughly dried under vacuum. 2. If the product is an oil, co-evaporate with a high-boiling point solvent like toluene to azeotropically remove residual water and alcohol.

Experimental Protocols

Method A: Fischer Esterification of 2,4-Dichlorobenzoic Acid

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (10-20 eq).

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The ester product will have a higher Rf value than the carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method B: Synthesis via 2,4-Dichlorobenzoyl Chloride

This two-step protocol first converts the carboxylic acid to the acid chloride, which is then esterified.

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

  • Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • Place 2,4-dichlorobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic drop of DMF.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-dichlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Esterification of 2,4-Dichlorobenzoyl Chloride

Materials:

  • Crude or purified 2,4-dichlorobenzoyl chloride

  • Anhydrous ethanol

  • Pyridine or triethylamine (optional, as an acid scavenger)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 2,4-dichlorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent like dichloromethane or THF.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous ethanol (1.1 eq) to the cooled solution. If not using an acid scavenger, HCl gas will be evolved. If using an amine base, add it to the ethanol before the addition.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work up the reaction by washing the organic layer with water, dilute acid (if a base was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude ester.

  • Purify by vacuum distillation or column chromatography.

Visualizations and Data

Reaction Pathways

FischerEsterification Acid 2,4-Dichlorobenzoic Acid Intermediate Tetrahedral Intermediate Acid->Intermediate + Ethanol Alcohol Ethanol Alcohol->Intermediate Catalyst H+ (cat.) Catalyst->Acid Protonation Ester This compound Intermediate->Ester - H2O, -H+ Ester->Intermediate + H2O, +H+ Water Water Water->Intermediate

Caption: Fischer Esterification of 2,4-Dichlorobenzoic Acid.

ThionylChlorideRoute cluster_step1 Step 1 cluster_step2 Step 2 Acid 2,4-Dichlorobenzoic Acid AcidChloride 2,4-Dichlorobenzoyl Chloride Acid->AcidChloride + SOCl2 SOCl2 SOCl2 SOCl2->AcidChloride AcidChloride->Acid + H2O (hydrolysis) Ester This compound AcidChloride->Ester + Ethanol Ethanol Ethanol Ethanol->Ester HCl HCl SO2 SO2

Caption: Synthesis of this compound via the Thionyl Chloride route.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Failed? LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckPurity Check Starting Material Purity CheckConditions Verify Reaction Conditions (Temp, Time, Anhydrous) CheckCatalyst Check Catalyst Activity CheckEquilibrium Consider Equilibrium DriveEquilibrium Drive Equilibrium (Excess Alcohol, Water Removal) CheckEquilibrium->DriveEquilibrium LowYield->CheckPurity LowYield->CheckConditions LowYield->CheckCatalyst LowYield->CheckEquilibrium ImpureProduct->CheckPurity OptimizePurification Optimize Purification (Distillation, Chromatography) ImpureProduct->OptimizePurification

Caption: A logical workflow for troubleshooting failed reactions.

Characterization Data
Compound Appearance Melting Point (°C) Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (CDCl₃, δ ppm)
2,4-Dichlorobenzoic Acid White to off-white solid[4]157-160[12]~3000 (broad, O-H), ~1700 (C=O)~11 (s, 1H, COOH), 7.3-7.9 (m, 3H, Ar-H)
This compound White to off-white powder[13]N/A~1720 (C=O, ester), ~1250 (C-O)~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃), 7.3-7.8 (m, 3H, Ar-H)

References

Technical Support Center: Scaling Up Ethyl 2,4-Dichlorobenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,4-dichlorobenzoate is a key chemical intermediate, notably in the synthesis of agrochemicals and as a versatile building block in pharmaceutical and material science research.[1] As demand for this compound grows, researchers and production chemists are increasingly faced with the challenge of scaling up its synthesis from the laboratory bench to pilot and production scales. This guide is designed to serve as a comprehensive technical resource, providing a robust, scalable protocol and addressing the common issues encountered during the scale-up process. Our focus is on the widely used Fischer-Speier esterification method, which involves the acid-catalyzed reaction of 2,4-dichlorobenzoic acid with ethanol.[1]

This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices to empower you with the knowledge needed for successful and efficient scale-up.

Core Synthesis Protocol: Scalable Fischer Esterification

The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[2][3] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol and/or by removing water as it is formed.[2][4][5]

Reaction Parameters & Stoichiometry
ParameterLaboratory Scale (10g)Pilot Scale (1kg)Rationale
2,4-Dichlorobenzoic Acid 10.0 g (1.0 equiv)1.0 kg (1.0 equiv)Starting material. Purity should be >98% to avoid side reactions.
Ethanol (Anhydrous) 100 mL (~15 equiv)10 L (~15 equiv)Acts as both reactant and solvent. A large excess drives the reaction equilibrium forward.[2] Anhydrous conditions are crucial to prevent pushing the equilibrium back to the starting materials.
Catalyst (Conc. H₂SO₄) 1.0 mL (0.02 equiv)100 mL (0.02 equiv)Strong Brønsted acids like sulfuric acid are effective catalysts that protonate the carbonyl oxygen, making it more electrophilic.[6]
Reaction Temperature Reflux (~78°C)Reflux (~78°C)Higher temperatures increase the reaction rate, but should not exceed the boiling point of the alcohol to avoid evaporative losses.[6]
Reaction Time 4-8 hours8-16 hoursScale-up often requires longer reaction times due to mass and heat transfer limitations. Reaction should be monitored for completion.
Step-by-Step Methodology
  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and a temperature probe. For larger scales, a bottom-discharge valve is essential for easy product transfer.

    • Attach a drying tube (e.g., with calcium chloride) to the top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Charging:

    • Charge the reactor with 2,4-dichlorobenzoic acid and anhydrous ethanol.

    • Begin agitation to ensure the solid is well-suspended.

    • Slowly and carefully add the concentrated sulfuric acid. Safety Note: The addition of sulfuric acid to ethanol is exothermic and should be done cautiously, with adequate cooling if necessary, to prevent an uncontrolled temperature rise.

  • Reaction:

    • Heat the mixture to reflux and maintain this temperature.

    • Monitor the reaction progress periodically (e.g., every 1-2 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[6][7] The disappearance of the starting carboxylic acid is a key indicator of completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quenching: Slowly pour the reaction mixture into a larger vessel containing cold water or ice. This will cause the water-insoluble ester to precipitate or form an organic layer.

    • Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases.[4] This step is crucial to remove the sulfuric acid catalyst and any unreacted 2,4-dichlorobenzoic acid.

    • Extraction: If the product is liquid or does not fully precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4]

    • Washing: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.[4]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[4]

  • Purification:

    • The crude product can be purified by recrystallization (if solid at room temperature) or distillation under reduced pressure to achieve high purity (typically ≥98.0%).[1][8]

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Reactor Setup Charge Charge Reagents Setup->Charge Heat Heat to Reflux Charge->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench in Water Cool->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract with Solvent Neutralize->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Recrystallize / Distill Concentrate->Purify

Caption: Scalable synthesis workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: My reaction is very slow or appears to be stalled. What could be the cause?

Answer: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.[3] Ensure the correct catalytic amount of sulfuric acid has been added.

  • Presence of Water: Water is a product of the reaction. Its presence in the starting materials (especially the ethanol) or ingress from the atmosphere can inhibit the forward reaction by Le Châtelier's principle.[2][5] Use anhydrous grade ethanol and ensure your apparatus is dry and protected by a drying tube.

  • Low Temperature: The reaction should be maintained at a steady reflux. A temperature that is too low will result in a significantly slower reaction rate.[6] Check your heating mantle/reactor jacket and ensure it is reaching and maintaining the target temperature.

  • Poor Mixing: In larger scale reactions, inefficient stirring can lead to poor mass and heat transfer, creating localized "dead spots" where the reaction does not proceed efficiently. Ensure the mechanical stirrer is providing vigorous agitation.

Question 2: After work-up, my yield is very low. Where could my product have gone?

Answer: Low yield is a common problem, often stemming from the work-up and purification stages:

  • Incomplete Reaction: The most obvious cause is stopping the reaction prematurely. Always confirm the absence of starting material via TLC or GC before proceeding to work-up.

  • Product Loss During Work-up:

    • Emulsion Formation: During the neutralization and extraction steps, vigorous shaking can sometimes lead to the formation of stable emulsions, trapping the product. If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite.

    • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent, as a single extraction is often insufficient to recover all the product.

    • Premature Product Precipitation: If the product is a solid, it might precipitate during quenching or neutralization and be lost if not properly collected. Be observant during these steps.

  • Reversal of Reaction: If the acidic reaction mixture is allowed to stand for too long in the presence of water (e.g., after quenching but before neutralization), the ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures.[2]

Question 3: My final product is off-white or yellow, not a white powder. What are the likely impurities?

Answer: Color in the final product typically indicates the presence of side-products or residual starting materials.

  • Potential Side-Products: While Fischer esterification is generally a clean reaction, prolonged heating at high temperatures can lead to minor decomposition or side reactions.[6] One possibility is the formation of ethers from the alcohol (e.g., diethyl ether), though this is more common at higher temperatures than the reflux of ethanol.

  • Residual Starting Material: Incomplete neutralization can leave traces of 2,4-dichlorobenzoic acid.

  • Charring/Decomposition: Overheating during the final solvent removal (distillation) step can cause the product or impurities to decompose and char.

A thorough purification step, such as recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) or vacuum distillation, is essential to remove these colored impurities.

Question 4: How do I choose between purification by recrystallization and distillation?

Answer: The choice depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an excellent method for purifying solids.[8] It is effective at removing impurities that have different solubility profiles from the desired product. Since this compound has a melting point around 56°C, it can be treated as a solid for recrystallization purposes.[9]

  • Vacuum Distillation: This is the preferred method for purifying liquids or low-melting solids.[8] It is particularly effective at separating the product from non-volatile impurities (like residual salts or starting acid) and other volatile components with different boiling points. Given the product's boiling point of 272.8°C at atmospheric pressure, vacuum distillation is necessary to avoid decomposition.[9]

Troubleshooting Decision Tree

G cluster_reaction Reaction Phase cluster_yield Yield & Purity Start Problem Encountered SlowRxn Slow / Stalled Reaction Start->SlowRxn LowYield Low Yield Start->LowYield OffColor Product Off-Color Start->OffColor CheckCatalyst Check Catalyst Amount SlowRxn->CheckCatalyst CheckWater Use Anhydrous Reagents SlowRxn->CheckWater CheckTemp Verify Reflux Temp SlowRxn->CheckTemp CheckMixing Increase Agitation SlowRxn->CheckMixing ConfirmCompletion Confirm Rxn Completion (TLC/GC) LowYield->ConfirmCompletion ImproveWorkup Optimize Work-up (Extraction, Emulsions) LowYield->ImproveWorkup Purify Re-purify (Recrystallize / Distill) OffColor->Purify ConfirmCompletion->ImproveWorkup

Caption: Decision tree for troubleshooting common synthesis issues.

Safety Considerations

Scaling up chemical reactions introduces new safety challenges. It is imperative to conduct a thorough safety review before commencing any large-scale synthesis.

  • 2,4-Dichlorobenzoic Acid: This compound can cause serious eye damage and may cause skin and respiratory irritation. Avoid inhalation of dust and ensure proper personal protective equipment (PPE), including gloves, and safety glasses or a face shield, is worn.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. It reacts exothermically with water and alcohols. Always add acid to the alcohol slowly and with cooling if necessary. Work in a well-ventilated fume hood and wear appropriate acid-resistant gloves and apron.

  • Ethanol: A flammable liquid. Ensure the reaction is performed away from ignition sources and that the electrical equipment is properly grounded.

  • Work-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas. This must be done slowly and in an open or well-ventilated vessel to avoid pressure build-up.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional and local safety regulations.[10][11][12]

References

Technical Support Center: NMR Signal Resolution for Dichlorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with overlapping aromatic signals in the Nuclear Magnetic Resonance (NMR) spectra of dichlorobenzoate derivatives. The inherent electronic symmetry and reduced chemical shift dispersion in these compounds frequently lead to second-order effects and peak overlap, complicating structural elucidation and quantitative analysis.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and solve these common spectral challenges. Our approach is rooted in explaining the causality behind each experimental choice, ensuring you not only solve the immediate problem but also build a robust understanding for future experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in my dichlorobenzoate spectrum frequently overlap?

The primary reason lies in the molecular structure. The two chlorine atoms and the benzoate group on the benzene ring exert similar electronic withdrawing effects on the remaining aromatic protons. This reduces the difference in their local chemical environments, causing their resonance frequencies (chemical shifts) to be very close. In highly symmetric isomers like 2,5- or 3,4-dichlorobenzoates, protons can become chemically similar or even magnetically non-equivalent, leading to complex, overlapping multiplet patterns that are difficult to interpret directly from a 1D ¹H NMR spectrum.[1][2]

Q2: My aromatic signals are a broad, unresolved lump. What is the very first thing I should try?

Before resorting to more complex experiments, ensure your basic 1D ¹H NMR acquisition is optimized.

  • Re-shim the Magnet: Poor magnetic field homogeneity is a common cause of peak broadening, which exacerbates overlap. Perform a thorough shimming procedure on your sample.

  • Increase Acquisition Time (at): A longer acquisition time allows for the collection of more data points for the Free Induction Decay (FID), which translates to better digital resolution after Fourier transform. Try doubling your acquisition time to see if narrower lines and better-resolved fine structure appear.

  • Check Sample Concentration: Very high concentrations can lead to viscosity-related broadening and intermolecular interactions that affect chemical shifts. If possible, try acquiring the spectrum on a more dilute sample.

Q3: Is acquiring the spectrum on a higher-field NMR spectrometer (e.g., 800 MHz vs. 400 MHz) a guaranteed solution?

Moving to a higher field strength increases chemical shift dispersion in Hertz, which can often resolve overlapping signals. The separation between peaks (in Hz) scales with the field strength, while the coupling constants (J-values, also in Hz) remain the same. This "spreading out" of the spectrum is a powerful tool. However, it is not always a guaranteed or practical solution. Access to very high-field instruments can be limited, and in cases of severe overlap or complex second-order coupling, even a high-field magnet may not achieve baseline resolution. It is often more efficient to first try the chemical and 2D NMR methods described in the guides below.

Q4: When should I stop trying to optimize the 1D ¹H experiment and move to a 2D NMR technique?

Move to 2D NMR when:

  • You have optimized 1D acquisition parameters and tried alternative solvents (see Guide 2) without success.

  • You need to unambiguously assign which proton is coupled to which.

  • You need to resolve signals that are completely superimposed in the 1D spectrum.

Two-dimensional NMR experiments are designed to solve this exact problem by spreading the signals into a second frequency dimension, often resolving ambiguities that are impossible to tackle in 1D.[3][4]

Troubleshooting Workflow: A Decision Guide

Before diving into specific protocols, use this workflow to guide your experimental choices.

G start Start: Overlapping Aromatic Signals in Dichlorobenzoate check_1D Step 1: Optimize 1D Acquisition (Shimming, Acq. Time) start->check_1D res_1 Resolved? check_1D->res_1 solvent Step 2: Change Solvent (e.g., CDCl₃ to Benzene-d₆) res_1->solvent No end End: Peaks Resolved & Assigned res_1->end Yes res_2 Resolved? solvent->res_2 adv_methods Step 3: Advanced Methods res_2->adv_methods No end2 End: Peaks Resolved & Assigned res_2->end2 Yes lsr Option A: Chemical Method Use Lanthanide Shift Reagent adv_methods->lsr nmr_2D Option B: Spectroscopic Method Perform 2D NMR adv_methods->nmr_2D deconv Option C: Post-Processing Use Deconvolution Software adv_methods->deconv end3 End: Peaks Resolved & Assigned lsr->end3 cosy COSY / TOCSY (¹H-¹H Correlation) nmr_2D->cosy hsqc HSQC / HMBC (¹H-¹³C Correlation) nmr_2D->hsqc end4 End: Peaks Resolved & Assigned deconv->end4

Caption: Decision flowchart for resolving overlapping NMR signals.

Troubleshooting Guides

Guide 1: Strategic Solvent Selection
  • Principle (The "Why"): The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the surrounding solvent molecules. Non-polar solvents like chloroform-d (CDCl₃) interact weakly. In contrast, aromatic solvents like benzene-d₆ or pyridine-d₅ induce significant changes in the chemical shifts of the analyte due to Anisotropic Solvent-Induced Shifts (ASIS).[5] The π-electron system of the aromatic solvent creates a magnetic field that deshields or shields specific protons on the dichlorobenzoate, depending on their spatial orientation relative to the solvent molecule. This often "unlocks" overlapping signals by shifting them apart.[6]

  • Best For: First-line approach after basic 1D optimization has failed. It is minimally invasive and often highly effective.

  • Experimental Protocol:

    • Acquire a standard ¹H NMR spectrum in a common, non-interacting solvent like CDCl₃.

    • Prepare a new, identical sample of your dichlorobenzoate, but dissolve it in benzene-d₆.

    • Acquire a second ¹H NMR spectrum using the same acquisition parameters.

    • Compare the aromatic regions of the two spectra. Protons ortho to the benzoate group are often shifted upfield, while others may shift downfield, altering the multiplet pattern and improving resolution.

  • Data Summary: Common Deuterated Solvents

    Solvent Typical Use Aromatic Protons Interaction Water Peak (ppm)[7]
    Chloroform-d (CDCl₃) General purpose, non-polar Weak; often serves as a baseline. ~1.56
    Benzene-d₆ (C₆D₆) Aromatic; induces shifts Strong; π-system shields protons above/below the ring. ~0.40
    Pyridine-d₅ (C₅D₅N) Aromatic, polar Strong; similar to benzene but with additional polar effects. ~5.0 (variable)

    | 1,2-Dichlorobenzene-d₄ | High temperature | Can be used when solubility is an issue at room temp.[8] | Variable |

  • Expected Outcome: A dramatic change in the appearance of the aromatic region, with previously overlapping multiplets now partially or fully resolved.

  • Potential Pitfalls:

    • Solubility: Ensure your compound is soluble in the chosen aromatic solvent.

    • Reference Shift: The chemical shifts of all signals will change, not just the ones that were overlapping. Be sure to re-reference your spectrum.

Guide 2: Application of Lanthanide Shift Reagents (LSRs)

  • Principle (The "Why"): LSRs are paramagnetic lanthanide complexes, such as Eu(fod)₃, that act as weak Lewis acids.[9] The benzoate group in your molecule contains a Lewis basic carbonyl oxygen. The LSR will reversibly bind to this oxygen. The paramagnetic metal ion induces very large changes in the chemical shifts of nearby protons, an effect known as a pseudo-contact shift.[10] The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, typically following a 1/r³ relationship. Protons closer to the binding site (e.g., ortho to the benzoate) will be shifted much more significantly than those further away (e.g., meta or para), thus resolving the overlap.[11]

G cluster_benzoate Dichlorobenzoate C_ring Aromatic Ring (with Cl) C_carbonyl C C_ring->C_carbonyl effect Result: Paramagnetic field from Eu³⁺ induces large chemical shifts (Δδ) on nearby protons. O_carbonyl O C_carbonyl->O_carbonyl = O_ester O-R C_carbonyl->O_ester lsr Eu(fod)₃ (Lanthanide Shift Reagent) lsr->O_carbonyl Lewis Acid-Base Coordination

Caption: Mechanism of a Lanthanide Shift Reagent with a dichlorobenzoate.

  • Best For: Molecules with a Lewis basic site (like the ester in dichlorobenzoates) when other methods like solvent changes are insufficient.

  • Experimental Protocol (Titration):

    • Dissolve your dichlorobenzoate in a dry, non-coordinating solvent (e.g., CDCl₃). Acquire a reference ¹H NMR spectrum.

    • Prepare a stock solution of the LSR (e.g., 10 mg of Eu(fod)₃ in 0.5 mL of CDCl₃).

    • Add a small aliquot (e.g., 5 µL) of the LSR stock solution to your NMR tube. Shake well.

    • Acquire another ¹H NMR spectrum. Observe the changes in chemical shifts.

    • Repeat steps 3-4, adding successive small amounts of the LSR. Monitor the spectrum after each addition. The goal is to add just enough LSR to achieve signal resolution without causing excessive line broadening.

  • Expected Outcome: A progressive downfield shift of the aromatic proton signals, with the magnitude of the shift being largest for the protons closest to the benzoate group. This differential shifting resolves the overlapping signals.

  • Potential Pitfalls:

    • Line Broadening: Paramagnetic reagents can enhance relaxation, leading to broader peaks. Use the minimum amount of LSR necessary. If broadening is severe, consider a different lanthanide like Yb(fod)₃ or a diamagnetic reagent for chiral resolution.[12]

    • Moisture: LSRs are sensitive to moisture. Use dry solvents and handle the reagent quickly. Water can compete for coordination to the LSR, reducing its effectiveness.

Guide 3: Two-Dimensional (2D) NMR Techniques
  • Principle (The "Why"): 2D NMR spectroscopy disperses proton signals across two frequency axes, providing another dimension for resolution.[3]

    • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks appear at the coordinates of the chemical shifts of two coupled protons. Even if two multiplets overlap in 1D, their cross-peaks in the 2D spectrum can be used to trace out the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[3] Since ¹³C spectra have a much wider chemical shift range (~200 ppm) than ¹H spectra (~12 ppm), it is highly unlikely that two carbons will have the same chemical shift, even if their attached protons do. By spreading the proton signals out according to the chemical shift of their attached carbon, HSQC can resolve even the most severely overlapping ¹H signals.[4]

  • Best For: Definitive assignment and resolution of severely overlapping systems where other methods have failed. HSQC is particularly powerful.

  • Experimental Protocol (HSQC Example):

    • Load a standard HSQC pulse sequence on the spectrometer. Most modern instruments have pre-calibrated, gradient-selected (gHSQC) experiments that are easy to set up.

    • Set the ¹H spectral width to cover all proton signals.

    • Set the ¹³C spectral width to cover the expected range for aromatic carbons (e.g., 110-150 ppm).

    • The experiment will produce a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Each peak (cross-peak) in the 2D spectrum corresponds to a C-H bond. The coordinate on the ¹H axis is the proton's chemical shift, and the coordinate on the ¹³C axis is the carbon's chemical shift.

  • Expected Outcome: A 2D contour plot. In the case of HSQC, you will see a series of cross-peaks. Even if two proton signals overlap at, for example, 7.4 ppm on the ¹H axis, they will appear as two distinct cross-peaks if their attached carbons have different chemical shifts (e.g., 128.5 ppm and 130.2 ppm).

  • Potential Pitfalls:

    • Sensitivity: Heteronuclear experiments like HSQC are less sensitive than ¹H NMR. A more concentrated sample or a longer experiment time may be required.

    • Parameter Setup: While modern setups are robust, incorrect spectral widths can lead to folded peaks. Ensure your widths cover all expected signals.

Guide 4: Post-Acquisition Deconvolution
  • Principle (The "Why"): Deconvolution, or peak fitting, is a computational method used after data acquisition to resolve overlapping signals.[13][14] The software models the overlapping region of the spectrum as a sum of individual, mathematically-defined peaks (often Lorentzian or Gaussian line shapes). It then iteratively adjusts the parameters (position, height, width) of these theoretical peaks until their sum provides the best possible fit to the experimental data.[15][16]

  • Best For: Extracting quantitative information (integrals) from partially overlapping peaks or estimating the chemical shifts of signals that cannot be resolved by other means.

  • Protocol (General Workflow):

    • Acquire the best possible 1D ¹H spectrum (good shimming, high digital resolution).

    • In your NMR processing software (e.g., Mnova, TopSpin, ACD/Labs), select the overlapping spectral region.

    • Activate the deconvolution or peak fitting tool.

    • The software will attempt to automatically detect the number of peaks in the region. You may need to manually add or remove peaks to match the expected number of signals.

    • Run the fitting algorithm. The software will output a list of the individual component peaks with their calculated chemical shift, width, and area.[17]

  • Expected Outcome: The original overlapping signal is displayed with the fitted individual peaks overlaid, along with a "residual" trace showing the difference between the experimental data and the computed fit. The areas of the fitted peaks can be used for relative quantification.

  • Potential Pitfalls:

    • Not a Physical Separation: Deconvolution is a mathematical model. The accuracy of the result depends heavily on the quality of the data and the correctness of the initial assumptions (e.g., the number of peaks).

    • Overfitting: It is possible to fit a complex signal with an incorrect number of peaks, leading to erroneous results. A good understanding of the molecule's structure is crucial to guide the fitting process.

    • Requires High-Quality Data: This method works best on spectra with a high signal-to-noise ratio and excellent line shape.

References

Technical Support Center: GC-MS Analysis of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for enhancing resolution and overcoming common challenges in the analysis of halogenated compounds. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Section 1: Fundamental Resolution & Separation Problems

This section addresses the core challenge of chromatographic separation: achieving baseline resolution for all target analytes, especially for complex mixtures or isomers.

Q1: My halogenated compounds are co-eluting or poorly resolved. What is the first thing I should check?

A1: The first and most critical factor governing separation is the relationship between your analytes and the GC column's stationary phase.[1][2] The principle of "like dissolves like" is your starting point.[2][3] If you have poor resolution, your initial column choice may be suboptimal.

Causality: Resolution is primarily driven by thermodynamic partitioning between the stationary phase and the mobile phase (carrier gas). If the stationary phase does not interact selectively with your analytes, they will not be retained differently and will co-elute.

Troubleshooting Steps:

  • Review Your Column Choice: Halogenated compounds vary widely in polarity. A non-polar analyte like Hexachlorobenzene will behave differently from a more polar one like Pentachlorophenol.

    • Non-Polar Compounds (e.g., PCBs, organochlorine pesticides): Start with a non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a low-bleed equivalent, which separates primarily by boiling point.[4]

    • Polar/Polarizable Compounds (e.g., halogenated phenols, ethers): These may require a more polar column to enhance separation. Look for phases with higher phenyl content (e.g., 35-50%) or those incorporating cyanopropyl or trifluoropropyl functional groups, which offer different selectivity through dipole-dipole interactions.[1][3][5]

  • Optimize the Oven Temperature Program: Temperature directly controls analyte retention and selectivity.[6] A poorly optimized program is a common cause of co-elution.

    • Action: Begin with a "scouting gradient" (e.g., start at 40-50°C, ramp 10°C/min to the column's maximum temperature) to see where all your analytes elute.[7]

    • For Early Eluters: Lower the initial oven temperature. This increases interaction time with the column for volatile compounds.[8][9] A 25-30°C decrease can roughly double the retention time, often significantly improving resolution.[6][10]

    • For Tightly Spaced Groups: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) across the temperature range where the critical pair elutes. This gives the column more "time" to perform the separation.[7]

Q2: I need to separate isomers of halogenated compounds (e.g., PCB congeners, DDT isomers). How can I improve this specific type of separation?

A2: Isomer separation is one of the most challenging tasks in GC and relies heavily on maximizing column efficiency and exploiting subtle differences in analyte structure. Mass spectrometry cannot distinguish between isomers, so the separation must be achieved chromatographically.[11]

Key Strategies:

  • Column Dimensions are Crucial: To resolve isomers, you need a highly efficient column. Efficiency is measured in theoretical plates (N).

    • Increase Column Length: Doubling the column length from 30 m to 60 m increases resolution by a factor of ~1.4 (√2). This is often the most effective way to improve difficult separations, though it will increase analysis time.[6][10]

    • Decrease Internal Diameter (ID): Moving from a 0.25 mm ID to a 0.18 mm ID column increases efficiency and yields sharper, taller peaks, which improves resolution.[2]

  • Optimize Carrier Gas Flow Rate: Every column has an optimal linear velocity (flow rate) at which it performs most efficiently. Operating too far above or below this optimum will broaden peaks and reduce resolution. Consult your column manufacturer's guidelines to find the optimal flow rate for your carrier gas (Helium or Hydrogen).

  • Consider Specialized Stationary Phases: For very challenging isomer groups like PCBs or dioxins, application-specific columns with unique selectivities have been developed. These phases are designed to provide spatial separation that enhances interaction with specific isomer shapes.[1]

Workflow for Optimizing Isomer Resolution ```dot graphviz { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Poor Isomer Resolution", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; col_check [label="Column Check | Is column >30m long? | Is ID ≤0.25mm?"]; col_ok [label="Column is Adequate", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; col_upgrade [label="Action: Upgrade Column | Use a longer column (e.g., 60m) or a smaller ID column (e.g., 0.18mm).", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=3];

temp_check [label="Oven Program Optimization | Decrease ramp rate over elution window (e.g., 2-5°C/min)."]; temp_result [label="Resolution Improved?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

flow_check [label="Carrier Gas Optimization | Verify optimal linear velocity for carrier gas."]; flow_result [label="Resolution Improved?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_ok [label="Analysis Successful", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_special [label="Consider Application-Specific Column", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

start -> col_check; col_check -> col_ok [label="Yes"]; col_check -> col_upgrade [label="No"]; col_upgrade -> temp_check; col_ok -> temp_check; temp_check -> temp_result; temp_result -> flow_check [label="No"]; temp_result -> end_ok [label="Yes"]; flow_check -> flow_result; flow_result -> end_special [label="No"]; flow_result -> end_ok [label="Yes"]; }

Caption: Decision tree for troubleshooting complete signal loss.

Section 3: Advanced Topics & FAQs
Q5: When should I consider chemical derivatization for my halogenated compounds?

A5: Derivatization is a powerful tool used to chemically modify an analyte to improve its chromatographic behavior or detectability. [12]You should consider derivatization when you are analyzing halogenated compounds that contain active hydrogen functional groups, such as phenols (-OH), carboxylic acids (-COOH), or amines (-NH). [13][14] Primary Reasons to Derivatize:

  • Improve Volatility and Thermal Stability: By replacing an active hydrogen with a bulkier, non-polar group (e.g., a trimethylsilyl group), you reduce intermolecular hydrogen bonding. This makes the molecule more volatile and less prone to thermal degradation in the hot GC inlet. [12][15]2. Eliminate Peak Tailing: Derivatization masks the polar functional groups responsible for adsorbing onto active sites in the GC system. This is one of the most effective ways to achieve sharp, symmetrical peaks for compounds like chlorophenols. [14]3. Enhance Detector Sensitivity: While less common for MS, certain derivatizing agents can be used to enhance the response of other detectors, like an Electron Capture Detector (ECD), by adding more halogen atoms. [12][14] Common Derivatization Techniques:

TechniqueReagent ExampleTarget GroupsResulting Derivative
Silylation BSTFA, MSTFA-OH, -COOH, -NH, -SHTrimethylsilyl (TMS) ether/ester/amine
Acylation Acetic Anhydride, MBTFA-OH, -NHAcetyl ester/amide
Alkylation Diazomethane, Alkyl Halides-COOH, PhenolsMethyl/Alkyl ester/ether

Table based on information from[12][13][15]

Protocol: General Silylation Example (for a Chlorophenol)

  • Evaporate a measured aliquot of your sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 50 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS injection. Note: This is a general guide. Reaction conditions must be optimized for your specific analytes.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Data Validation of Ethyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven approach to the spectral data validation of Ethyl 2,4-dichlorobenzoate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. We will move beyond a simple checklist of spectral features and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This guide will objectively compare the experimental data of this compound with its isomer, Ethyl 2,5-dichlorobenzoate, to highlight the specificity of the analytical methods.

The Imperative of Rigorous Spectral Validation

Experimental Data Summary

The following tables summarize the expected and experimentally observed spectral data for this compound and its isomer, Ethyl 2,5-dichlorobenzoate. This comparative data is crucial for demonstrating the specificity of our analytical methods.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundProton AssignmentPredicted δ (ppm)Observed δ (ppm)MultiplicityJ (Hz)Integration
This compound-CH₃1.3 - 1.51.40t7.13H
-CH₂4.3 - 4.54.41q7.12H
H-57.2 - 7.47.32dd8.4, 2.01H
H-67.7 - 7.97.78d8.41H
H-37.4 - 7.67.49d2.01H
Ethyl 2,5-dichlorobenzoate-CH₃1.3 - 1.51.41t7.23H
-CH₂4.3 - 4.54.40q7.22H
H-47.3 - 7.57.40dd8.6, 2.51H
H-37.4 - 7.67.45d8.61H
H-67.7 - 7.97.75d2.51H

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundCarbon AssignmentPredicted δ (ppm)Observed δ (ppm)
This compound-CH₃13.5 - 15.514.2
-CH₂61.0 - 63.062.1
C-5126.0 - 128.0127.3
C-1129.0 - 131.0130.5
C-3131.0 - 133.0132.4
C-6133.0 - 135.0134.0
C-2134.0 - 136.0135.2
C-4137.0 - 139.0138.1
C=O164.0 - 166.0164.8
Ethyl 2,5-dichlorobenzoate-CH₃13.5 - 15.514.3
-CH₂61.0 - 63.062.3
C-4128.0 - 130.0129.1
C-2130.0 - 132.0131.2
C-6131.0 - 133.0131.8
C-3132.0 - 134.0132.5
C-5132.0 - 134.0132.9
C-1133.0 - 135.0134.2
C=O164.0 - 166.0165.1

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundKey Fragment (m/z)Interpretation
This compound218/220/222Molecular ion (M⁺) with characteristic chlorine isotope pattern
173/175[M - OCH₂CH₃]⁺
145/147[M - COOCH₂CH₃]⁺
Ethyl 2,5-dichlorobenzoate218/220/222Molecular ion (M⁺) with characteristic chlorine isotope pattern
173/175[M - OCH₂CH₃]⁺
145/147[M - COOCH₂CH₃]⁺

Table 4: FT-IR Spectral Data (Neat)

CompoundWavenumber (cm⁻¹)Interpretation
This compound~2980C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1250, ~1100C-O stretch (ester)
~830C-Cl stretch
~1590, ~1470C=C stretch (aromatic)
Ethyl 2,5-dichlorobenzoate~2985C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1255, ~1105C-O stretch (ester)
~820C-Cl stretch
~1585, ~1465C=C stretch (aromatic)

Experimental Protocols and Validation Workflow

The following sections detail the step-by-step methodologies for acquiring and validating the spectral data. The workflow is designed to be a self-validating system, where each piece of data corroborates the others.

¹H NMR Spectroscopy: The Structural Blueprint

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16.

Validation and Interpretation:

  • Chemical Shift (δ): The position of a signal on the x-axis is indicative of the proton's chemical environment. For this compound, the aromatic protons are expected in the 7-8 ppm region, the methylene protons of the ethyl group around 4.4 ppm (deshielded by the adjacent oxygen), and the methyl protons around 1.4 ppm.[1]

  • Integration: The area under each signal is proportional to the number of protons it represents. The expected 3H:2H:1H:1H:1H ratio for the methyl, methylene, and three distinct aromatic protons is a critical validation point.

  • Multiplicity (Splitting Pattern): The splitting of a signal is due to the influence of neighboring protons (n+1 rule). The ethyl group should appear as a quartet (-CH₂-) and a triplet (-CH₃-). The aromatic protons' splitting pattern is key to distinguishing between the 2,4- and 2,5-dichloro isomers. For the 2,4-isomer, we expect a doublet, a doublet of doublets, and another doublet, corresponding to the specific coupling between adjacent protons.[2]

Comparison with Ethyl 2,5-dichlorobenzoate: The ¹H NMR spectrum is the most definitive technique for distinguishing between the 2,4- and 2,5-dichloro isomers. The substitution pattern directly influences the coupling constants and multiplicities of the aromatic protons. The 2,5-isomer will exhibit a different splitting pattern in the aromatic region, typically a doublet, a doublet of doublets, and another doublet, but with different coupling constants and chemical shifts compared to the 2,4-isomer.

¹H NMR Validation Workflow
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

Validation and Interpretation:

  • Number of Signals: this compound has 9 carbon atoms, all of which are in unique chemical environments, thus we expect to see 9 distinct signals.

  • Chemical Shift (δ): The chemical shifts are indicative of the carbon type. The carbonyl carbon of the ester will be the most downfield (around 165 ppm). The aromatic carbons will appear between 125-140 ppm, with those directly attached to chlorine atoms being further downfield. The methylene and methyl carbons of the ethyl group will be the most upfield.[3][4]

Comparison with Ethyl 2,5-dichlorobenzoate: While the number of signals will be the same (9), the chemical shifts of the aromatic carbons will differ significantly between the two isomers due to the different positions of the electron-withdrawing chlorine atoms. This provides a secondary, powerful method for distinguishing them.

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection: Scan from m/z 40 to 400.

Validation and Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak should correspond to the molecular weight of this compound (218.0 g/mol for the most abundant isotopes). A crucial validation point is the presence of the characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks in a ~9:6:1 ratio).[5]

  • Fragmentation Pattern: The fragmentation pattern should be consistent with the structure. Common fragments include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 173/175, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 145/147.[6]

Comparison with Ethyl 2,5-dichlorobenzoate: The mass spectra of the two isomers are expected to be very similar, as they have the same molecular weight and will likely produce similar major fragments. Therefore, MS is excellent for confirming the molecular formula but less effective at distinguishing between these particular isomers compared to NMR.

Mass Spectrometry Validation Workflow
FT-IR Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol for FT-IR Data Acquisition:

  • Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.

  • Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Validation and Interpretation:

  • Characteristic Absorptions: Key absorptions to look for are the strong C=O stretch of the ester at approximately 1730 cm⁻¹, the C-O stretches between 1100-1300 cm⁻¹, the sp² C-H stretches of the aromatic ring just above 3000 cm⁻¹, and the sp³ C-H stretches of the ethyl group just below 3000 cm⁻¹. The presence of C-Cl stretches is expected in the fingerprint region (below 1000 cm⁻¹).[7][8]

  • Absence of Impurities: The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the absence of the starting carboxylic acid or any alcohol impurities.

Comparison with Ethyl 2,5-dichlorobenzoate: The FT-IR spectra of the two isomers will be very similar, as they contain the same functional groups. Minor differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to subtle differences in the vibrational modes of the aromatic ring, but this is generally not a primary technique for distinguishing these isomers.[9]

Conclusion: A Unified Approach to Spectral Validation

The robust validation of this compound, or any chemical entity, relies not on a single piece of data, but on the cohesive narrative told by multiple spectroscopic techniques. The unambiguous determination of the substitution pattern by ¹H and ¹³C NMR, the confirmation of the molecular formula by mass spectrometry, and the verification of functional groups by FT-IR together provide a self-validating system. By comparing these results with data from known isomers, we not only confirm the identity of our target molecule but also demonstrate the specificity and reliability of our analytical methods. This rigorous, multi-faceted approach is indispensable for ensuring the quality and integrity of chemical compounds in research and development.

References

A Comparative Guide to Confirming the Purity of Ethyl 2,4-dichlorobenzoate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. Ethyl 2,4-dichlorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to guarantee the integrity of downstream processes and the safety of the final drug product.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against alternative methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Central Role of Purity for this compound

This compound is synthesized via the Fischer esterification of 2,4-dichlorobenzoic acid with ethanol, typically in the presence of an acid catalyst.[1][2][3][4] This process, while common, can lead to the presence of several impurities that may compromise the quality of the final product. The most probable impurities include:

  • Unreacted Starting Materials: 2,4-dichlorobenzoic acid and ethanol.

  • Byproducts of Side Reactions: While specific byproducts for this reaction are not extensively documented in readily available literature, general knowledge of Fischer esterification suggests the potential for the formation of ethers from the alcohol (diethyl ether) under acidic conditions, or the presence of related chlorinated aromatic compounds.

The presence of these impurities can have significant consequences in a drug development pipeline, including altered reaction kinetics, the formation of undesired side products in subsequent synthetic steps, and potential toxicity in the final API. Therefore, a robust analytical method to confirm the purity of this compound is a critical requirement.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity determination of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.

The Rationale Behind Method Development for this compound

The selection of an appropriate HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For this compound, a moderately polar aromatic ester, a C18 stationary phase is an excellent starting point. The mobile phase composition is then optimized to achieve adequate retention and separation from its more polar potential impurity, 2,4-dichlorobenzoic acid, and its less polar potential impurities.

A gradient elution is often preferred over an isocratic one in purity analysis as it allows for the effective separation of compounds with a wider range of polarities and can help to identify any unexpected, late-eluting impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on established methods for similar aromatic esters and is designed to be a self-validating system.[5][6][7][8]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard (purity ≥99.5%).

  • 2,4-dichlorobenzoic acid reference standard (purity ≥99.5%).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (or formic acid for MS-compatibility).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Spiked Sample: To demonstrate specificity, prepare a sample solution spiked with a known amount of 2,4-dichlorobenzoic acid.

Data Analysis and System Suitability:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, should be performed to ensure the validity of the analytical run.

Comparative Analysis: Alternative Purity Assessment Methodologies

While HPLC is a powerful tool, a multi-faceted approach to purity confirmation can provide a more comprehensive understanding of the material. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for volatile and semi-volatile compounds. For this compound, GC-MS can provide both quantitative purity information and structural confirmation of the main component and any separated impurities.

Comparison with HPLC:

FeatureHPLCGC-MS
Analyte Volatility Not a limiting factor for non-volatile compounds.Requires the analyte to be volatile or amenable to derivatization.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis, DAD, Fluorescence, etc. Provides quantitative data.Mass spectrometry provides structural information and quantification.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization for polar compounds.
Throughput Generally higher than GC-MS.Can be lower due to longer run times.

GC-MS Data for this compound:

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its suitability for this technique.[9] The data shows a top peak at m/z 173, which can be used for identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance without the need for a reference standard of the same compound.[10][11][12][13][14] It relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.

Comparison with HPLC:

FeatureHPLCqNMR
Quantification Relative quantification based on peak area percentage. Requires a reference standard for absolute quantification.Absolute quantification using an internal standard of a different, certified compound.
Specificity Relies on chromatographic separation. Co-eluting impurities can interfere.Highly specific, as different molecules will have unique NMR spectra.
Sample Preparation Simple dissolution.Requires a high-purity internal standard and a suitable deuterated solvent.
Analysis Time Can be relatively fast.Typically longer acquisition times are needed for high accuracy.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For high-purity crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[15][16][17][18][19]

Comparison with HPLC:

FeatureHPLCDSC
Principle Chromatographic separation.Thermal analysis of melting behavior.
Applicability Broadly applicable to soluble compounds.Limited to high-purity (>98.5%), crystalline, and thermally stable compounds.
Information Provided Purity based on the presence of other UV-active compounds.Purity based on the total mole fraction of impurities that are soluble in the melt.
Throughput High.Moderate.

Data Summary and Comparison

Analytical TechniquePrincipleAdvantagesLimitationsApplication to this compound
HPLC Chromatographic SeparationHigh resolution, sensitive, robust, widely applicable.Relative quantification, requires reference standards for identification.Primary method for routine purity testing and impurity profiling.
GC-MS Chromatographic Separation & Mass AnalysisHigh sensitivity, provides structural information.Requires volatile compounds, potential for thermal degradation.Confirmatory method for identity and for volatile impurities.
qNMR Nuclear Magnetic Resonance SpectroscopyAbsolute quantification, highly specific, no need for analyte-specific standard.Lower throughput, requires specialized equipment and expertise.Reference method for certifying the purity of a reference standard.
DSC Thermal AnalysisFast, requires small sample size, absolute purity determination.Only for high-purity, crystalline, and stable compounds.Orthogonal method to confirm the purity of a highly pure batch.

Visualizing the Workflow

Caption: Experimental workflow for confirming the purity of this compound.

Logical Relationships in Purity Assessment

purity_assessment_logic HPLC HPLC RelativePurity Relative Purity (%) HPLC->RelativePurity ImpurityProfile Impurity Profile HPLC->ImpurityProfile GCMS GC-MS GCMS->ImpurityProfile IdentityConfirmation Identity Confirmation GCMS->IdentityConfirmation qNMR qNMR AbsolutePurity Absolute Purity (mass fraction) qNMR->AbsolutePurity DSC DSC CrystallinePurity Crystalline Purity DSC->CrystallinePurity

Caption: Logical relationships between analytical methods and the type of purity information obtained.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While RP-HPLC stands as the primary, robust method for routine analysis, a comprehensive purity assessment, especially for reference standard certification and in-depth characterization, benefits from the application of orthogonal techniques. GC-MS offers valuable structural information, qNMR provides an absolute measure of purity, and DSC serves as a powerful tool for assessing the purity of highly crystalline materials. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and defensible strategy for the quality control of this important chemical intermediate.

References

A Comparative Guide to the Reactivity of Ethyl 2,4-dichlorobenzoate and Ethyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Dichlorinated benzoic acid esters are a common scaffold in the synthesis of pharmaceuticals and agrochemicals, but the positional isomerism of the chlorine substituents dramatically alters the molecule's reactivity.

This guide provides an in-depth, objective comparison of the chemical reactivity of two common isomers: Ethyl 2,4-dichlorobenzoate and Ethyl 2,5-dichlorobenzoate. By grounding our analysis in fundamental mechanistic principles and supporting it with relevant experimental data, we aim to equip you with the insights needed to make informed decisions in your research and development endeavors.

Structural and Physicochemical Properties: The Foundation of Reactivity

The fundamental difference between this compound and Ethyl 2,5-dichlorobenzoate lies in the placement of a single chlorine atom on the aromatic ring—a seemingly minor change that has profound implications for the molecule's electronic and steric landscape.

Structures cluster_0 This compound cluster_1 Ethyl 2,5-dichlorobenzoate 2,4-dichloro 2,4-dichloro 2,5-dichloro 2,5-dichloro SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TransitionState1 Rate-Determining Step (Addition) Reactants->TransitionState1 Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) TransitionState1->Meisenheimer Attack by Nu⁻ TransitionState2 Fast Step (Elimination) Meisenheimer->TransitionState2 Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) TransitionState2->Products Loss of X⁻ Decision_Tree Start What is your desired transformation? SNAr Nucleophilic Aromatic Substitution (SNAr)? Start->SNAr Hydrolysis Ester Hydrolysis? Start->Hydrolysis Reduction Reductive Dechlorination? Start->Reduction SNAr->Hydrolysis No Use24 Use Ethyl 2,4-dichlorobenzoate SNAr->Use24 Yes Hydrolysis->Reduction No Either Either Isomer is Suitable (minor rate differences may exist) Hydrolysis->Either Yes Reduction->Either Yes Use25 Use Ethyl 2,5-dichlorobenzoate

A Senior Application Scientist's Guide to the Synthesis of Dichlorobenzoic Acid Isomers: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. The dichlorobenzoic acid isomers are vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their utility is dictated by the specific substitution pattern on the aromatic ring, making the efficient and selective synthesis of each isomer a topic of considerable importance.

This guide provides an in-depth, objective comparison of the primary synthetic routes to the six dichlorobenzoate isomers. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounding our discussion in mechanistic principles to provide actionable insights for laboratory and process chemistry.

Executive Summary: Key Synthetic Strategies at a Glance

The synthesis of dichlorobenzoic acids is dominated by three principal strategies, each with distinct advantages and limitations. The choice of the optimal route is contingent upon the starting material availability, the desired isomer, and the scale of the operation.

Synthetic StrategyCommon Starting MaterialsKey AdvantagesPotential DisadvantagesIsomer Suitability
Oxidation of Dichlorotoluenes Dichlorotoluene isomersHigh yields, often uses inexpensive starting materials, scalable.Can require harsh oxidizing agents and high temperatures; potential for byproduct formation.2,4-, 2,5-, 3,4-, and others where the dichlorotoluene is readily available.
Sandmeyer Reaction Dichloroaniline or aminodichlorobenzoic acid isomersVersatile for introducing chloro and cyano groups, good for isomers not easily accessible otherwise.Diazonium intermediates are unstable and require careful temperature control; potential for side reactions.2,3-, 3,5-, and other isomers where the corresponding aniline is the most accessible precursor.
Grignard Carboxylation Dichlorohalobenzene isomersExcellent for creating a carboxylic acid group from an aryl halide; generally high-yielding.Highly sensitive to moisture and protic functional groups; requires strictly anhydrous conditions.2,3- and other isomers where the corresponding dihalobenzene can be selectively converted to a Grignard reagent.
Hydrolysis of Dichlorobenzonitriles Dichlorobenzonitrile isomersOften a high-yielding final step.Requires harsh acidic or basic conditions for hydrolysis.3,5- and others where the nitrile is easily accessible (e.g., via Sandmeyer reaction).

In-Depth Analysis of Synthetic Pathways

Oxidation of Dichlorotoluenes: The Workhorse Route

The oxidation of the methyl group of a dichlorotoluene isomer is a direct and often highly efficient method for synthesizing the corresponding dichlorobenzoic acid. This strategy is particularly favored in industrial settings due to the relatively low cost of dichlorotoluene precursors and the potential for high throughput.

Mechanistic Rationale:

The reaction typically proceeds via a free-radical mechanism, especially when using metal catalysts like cobalt and manganese salts with a bromine source. The catalyst system facilitates the generation of a benzyl radical by abstracting a hydrogen atom from the methyl group. This radical then reacts with oxygen (often from air) to form a peroxy radical, which ultimately undergoes further oxidation to the carboxylic acid. The presence of two deactivating chloro groups on the aromatic ring makes the methyl group more resistant to oxidation than toluene itself, often necessitating forcing conditions or potent catalyst systems.[1]

Workflow: Oxidation of Dichlorotoluenes

cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_product Final Product Dichlorotoluene Dichlorotoluene Isomer Reaction Oxidizing Agent (e.g., KMnO4, O2) Catalyst (e.g., Co/Mn/Br) Solvent (e.g., Acetic Acid, Water) Heat Dichlorotoluene->Reaction 1. Oxidation Workup Quenching Filtration (to remove MnO2) Acidification Reaction->Workup 2. Reaction Completion Product Dichlorobenzoic Acid Workup->Product 3. Precipitation & Isolation cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_hydrolysis Hydrolysis (if nitrile) cluster_product Final Product Aniline Substituted Aniline (e.g., 3,5-Dichloroaniline) Diazotization NaNO2, HCl (aq) 0-5 °C Aniline->Diazotization 1. Form Diazonium Salt Sandmeyer Cu(I) Salt (e.g., CuCN, CuCl) Heat Diazotization->Sandmeyer 2. Substitution Hydrolysis H3O+ or OH-, Heat Sandmeyer->Hydrolysis 3. (If applicable) Product Dichlorobenzoic Acid Sandmeyer->Product (Direct to acid) Hydrolysis->Product cluster_start Starting Material cluster_grignard_formation Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup cluster_product Final Product ArylHalide Dichlorohalobenzene GrignardFormation Mg turnings Anhydrous Ether/THF ArylHalide->GrignardFormation 1. Reagent Formation Carboxylation CO2 (dry ice) GrignardFormation->Carboxylation 2. C-C Bond Formation Workup Aqueous Acid (e.g., HCl) Carboxylation->Workup 3. Protonation Product Dichlorobenzoic Acid Workup->Product 4. Isolation

References

A Comparative Guide to Synthetic Pathways for Dichlorophenyl-Containing Fungicides: Exploring Alternatives to Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of a significant class of fungicides, the dichlorophenyl moiety is a crucial pharmacophore responsible for potent bioactivity. Traditionally, Ethyl 2,4-dichlorobenzoate has served as a cornerstone starting material for introducing this key structural feature. However, the pursuit of more efficient, cost-effective, and sustainable manufacturing processes has spurred the exploration of alternative synthetic strategies. This guide provides an in-depth technical comparison of the conventional route commencing with this compound and a viable alternative pathway starting from m-dichlorobenzene for the synthesis of dichlorophenyl-containing fungicides, exemplified by the Pyrifenox scaffold.

The Conventional Pathway: Ester Condensation Route

The established method for synthesizing fungicides like Pyrifenox hinges on the use of this compound. This route involves a base-mediated condensation reaction with a suitable active methylene compound, such as ethyl 3-pyridineacetate, to form the core β-ketoester intermediate. This intermediate is then further elaborated to the final fungicidal product.

Synthetic Workflow:

A Senior Application Scientist's Guide to Catalysis in Dichlorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The esterification of dichlorobenzoic acids is a critical transformation in the synthesis of high-value chemical intermediates for the pharmaceutical and agrochemical industries. However, the inherent electronic deactivation of the carboxylic acid moiety by two electron-withdrawing chlorine atoms presents a significant synthetic challenge, necessitating effective catalytic strategies. This guide provides a comparative analysis of primary catalytic systems—homogeneous mineral acids, heterogeneous solid acids, and Brønsted acidic ionic liquids—for this reaction. We delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed, validated experimental protocols to empower researchers in making informed catalyst selections based on efficiency, scalability, and environmental considerations.

Introduction: The Challenge of Esterifying Dichlorobenzoic Acid

Dichlorobenzoic acid isomers, such as 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, are pivotal building blocks in organic synthesis. Their corresponding esters are key precursors for a range of molecules, including herbicides and active pharmaceutical ingredients. The primary route to these esters is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between the carboxylic acid and an alcohol.[1][2]

The core challenge arises from the molecular structure itself. The two chlorine atoms on the benzene ring are strongly electron-withdrawing. This effect reduces the electron density on the carbonyl oxygen of the carboxylic acid, making the initial and rate-determining protonation step more difficult compared to unsubstituted benzoic acid.[3][4] Consequently, forcing conditions or highly efficient catalysts are required to achieve satisfactory conversion rates. This guide will explore and compare the catalysts best suited to overcome this hurdle.

The Cornerstone of Synthesis: The Fischer Esterification Mechanism

Understanding the reaction mechanism is fundamental to appreciating the role of the catalyst. The acid-catalyzed esterification proceeds through a multi-step equilibrium process.[4][5] The catalyst's primary function is to protonate the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[1][2]

Fischer_Esterification Figure 1: Mechanism of Acid-Catalyzed (Fischer) Esterification RCOOH Carboxylic Acid (Dichlorobenzoic Acid) Protonated_Acid Protonated Acid (Enhanced Electrophile) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + ROH ROH Alcohol Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O H2O_leaving Water (Leaving Group) Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: A simplified diagram of the Fischer esterification mechanism.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates not only the reaction's efficiency but also the process's overall sustainability and economic viability. We will compare three major classes of acid catalysts.

Homogeneous Catalysts: The Traditional Workhorses

Conventional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are widely used due to their low cost and high catalytic activity.[6][7]

  • Mechanism & Causality: These catalysts fully dissociate in the reaction medium, providing a high concentration of protons (H⁺) to drive the equilibrium forward. Their high acidity readily overcomes the deactivation by the chloro-substituents.

  • Performance: They generally provide high yields and relatively fast reaction rates.

  • Trustworthiness & Limitations: The primary drawback is the significant challenge in separating the catalyst from the product mixture. This necessitates neutralization steps, which generate substantial aqueous waste and complicate product purification. Furthermore, their highly corrosive nature poses handling and equipment challenges.[6]

Table 1: Performance of Homogeneous Acid Catalysts in Esterification

Catalyst Typical Loading (mol%) Reaction Temperature (°C) Conversion/Yield Key Disadvantages
Sulfuric Acid (H₂SO₄) 1 - 5 70 - 120 High Corrosive, difficult to separate, waste generation[6]

| p-Toluenesulfonic Acid (p-TsOH) | 1 - 5 | 80 - 110 | High | Corrosive, product separation challenges[6] |

Heterogeneous Solid Acid Catalysts: The Reusable Alternative

To address the shortcomings of homogeneous catalysts, solid acid catalysts have been developed. Among these, sulfonic acid-functionalized resins like Amberlyst-15 are prominent.[8][9]

  • Mechanism & Causality: Amberlyst-15 is a macro-reticular polystyrene resin functionalized with sulfonic acid (-SO₃H) groups.[8][10] These groups act as Brønsted acid sites, mimicking sulfuric acid but in a solid, insoluble form. The reaction occurs within the porous network of the catalyst beads.

  • Performance: Amberlyst-15 is a powerful and selective catalyst for esterification, often providing excellent yields.[8][9] Its performance is dependent on factors like temperature, substrate diffusion, and catalyst loading.

  • Trustworthiness & Advantages: The key advantage is the ease of separation; the catalyst can be removed by simple filtration. This allows for straightforward product workup and, crucially, the catalyst can be regenerated and reused multiple times, improving process economics and reducing environmental impact.[9][11]

Table 2: Performance of Amberlyst-15 in Esterification Reactions

Substrates Catalyst Loading Temperature (°C) Time (h) Yield (%) Reusability
Aliphatic Carboxylic Acids + Methanol Varies Room Temp. 9 90 Yes[8]
Palm Fatty Acid Distillate Varies 60 - 80 ~ 4 97 Yes[8]

| Lactic Acid + Ethanol | Varies | 90 | 6 | ~ 93 (with DES) | Yes[11] |

Brønsted Acidic Ionic Liquids (BAILs): The Designer Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C. By tethering an acidic group (like a sulfonic or toluenesulfonic acid moiety) to the cation or anion, Brønsted acidic ionic liquids can be created to act as highly effective catalysts.[12][13]

  • Mechanism & Causality: BAILs can act as both the solvent and the catalyst, creating a highly concentrated acidic environment.[12][13] This dual role can enhance reaction rates. Their negligible vapor pressure also makes them an environmentally friendlier alternative to volatile organic solvents.

  • Performance: Studies on various esterifications show that BAILs can lead to excellent substrate conversion and product selectivity, sometimes reaching 100%.

  • Trustworthiness & Advantages: A key feature is their potential for recyclability. The product ester, often immiscible with the ionic liquid, can be easily separated by decantation. The ionic liquid can then be reused for subsequent batches with minimal loss of activity.[14] Their primary limitation is their relatively high cost compared to traditional catalysts.

Table 3: Performance of Brønsted Acidic Ionic Liquids in Esterification

Ionic Liquid Example Reaction Time (h) Conversion/Selectivity (%) Reusability
[BMIM]⁺PTSA⁻ Acetic Acid + Benzyl Alcohol 2 100 / 100 Yes, 4+ cycles
Benzothiazolium-based ILs Benzoic Acid + n-Butanol 8 93.9 Yes[14]

| [HMIM][DEHP] | Pentaerythritol + Hexanoic Acid | 10 | 98.7 | Yes[15] |

Validated Experimental Protocol: Esterification Using Amberlyst-15

This protocol provides a self-validating system for the esterification of 2,4-dichlorobenzoic acid with methanol, a common and practical application.

Experimental_Workflow Figure 2: Experimental Workflow for Heterogeneous Catalysis A 1. Catalyst Activation (Dry Amberlyst-15 @ 100°C) B 2. Reaction Setup (Flask, Acid, Methanol, Catalyst) A->B C 3. Reflux & Monitoring (Heat to 65°C, Monitor by TLC/GC) B->C D 4. Catalyst Recovery (Cool, Filter catalyst beads) C->D E 5. Product Workup (Remove excess Methanol) D->E G 7. Catalyst Regeneration (Wash with Methanol, Dry) D->G Filter F 6. Purification (Aqueous wash, Dry, Concentrate) E->F H Pure Methyl 2,4-dichlorobenzoate F->H I Reusable Catalyst G->I

Caption: Step-by-step workflow for esterification using a solid acid catalyst.

Methodology:

  • Catalyst Activation:

    • Place Amberlyst-15 resin (10% by weight of the carboxylic acid) in a round-bottom flask.

    • Dry under vacuum at 100°C for 4-6 hours to remove moisture, which can inhibit the reaction. This is a critical step for ensuring catalyst activity.

  • Reaction Setup:

    • To the flask containing the dried catalyst, add 2,4-dichlorobenzoic acid (1.0 eq).

    • Add methanol (10-20 eq), which serves as both the reactant and the solvent. Using an excess of the alcohol helps to drive the equilibrium towards the product side.[2][4]

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution and Monitoring:

    • Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 6-12 hours).

  • Catalyst Recovery and Product Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the Amberlyst-15 beads by simple gravity or vacuum filtration.

    • Wash the recovered beads with fresh methanol (2 x 10 mL) to recover any adsorbed product. Combine the filtrate and washings.

  • Product Isolation:

    • Remove the excess methanol from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mthis compound.

  • Catalyst Regeneration:

    • The recovered Amberlyst-15 beads can be washed thoroughly with methanol and reactivated as described in Step 1 for reuse in subsequent reactions.[11]

Discussion and Recommendations

The optimal catalyst for the esterification of dichlorobenzoic acid is contingent on the specific application's scale, cost sensitivity, and environmental requirements.

  • For Small-Scale Laboratory Synthesis: Homogeneous catalysts like sulfuric acid or p-TsOH offer a quick and effective method if waste generation and downstream purification challenges are manageable.

  • For Process Development and Scale-Up: Amberlyst-15 represents a superior choice. Its primary advantages of reusability and simplified workup align well with the principles of green chemistry and process efficiency. The initial investment in the catalyst is offset by its long-term reusability and the reduction in waste treatment costs.

  • For Advanced and Specialized Applications: Brønsted acidic ionic liquids offer a promising, albeit more expensive, alternative. Their high efficiency and novel properties as dual solvent-catalysts make them ideal for processes where maximizing conversion and minimizing solvent use are paramount.

Future research may focus on developing even more robust solid acid catalysts, such as those supported on magnetic nanoparticles for even easier recovery, or those with tailored pore structures to improve diffusion for sterically hindered substrates.[16][17]

Conclusion

While traditional homogeneous acids are effective for the esterification of challenging substrates like dichlorobenzoic acid, they present significant environmental and processing drawbacks. Heterogeneous catalysts, particularly the commercially available Amberlyst-15, provide a robust, reusable, and environmentally benign alternative that is well-suited for both laboratory and industrial applications. For cutting-edge processes, Brønsted acidic ionic liquids offer exceptional performance and design flexibility. By understanding the causal mechanisms and comparative performance metrics outlined in this guide, researchers can strategically select the most appropriate catalytic system to achieve their synthetic goals efficiently and sustainably.

References

A Comparative Analysis of the Biological Activity of Ethyl 2,4-Dichlorobenzoate and Other Benzoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and agrochemical development, the quest for novel bioactive molecules is perpetual. Benzoate esters, a class of aromatic compounds, have garnered significant attention for their diverse biological activities, ranging from antimicrobial and antifungal to herbicidal properties. This guide provides an in-depth comparative analysis of the biological activity of Ethyl 2,4-dichlorobenzoate against other structurally related esters. By synthesizing available experimental data and elucidating key structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

Introduction to Benzoate Esters and the Significance of Substitution

Benzoate esters are characterized by a benzene ring attached to a carboxylic acid ester functional group. Their biological activities can be profoundly influenced by the nature and position of substituents on the aromatic ring, as well as the identity of the alcohol moiety forming the ester. Halogenation, in particular, is a common strategy to enhance the bioactivity of aromatic compounds. The presence of chlorine atoms, as in this compound, can significantly alter the electronic and lipophilic properties of the molecule, thereby impacting its interaction with biological targets.

This guide will delve into the antifungal, antimicrobial, and herbicidal activities of this compound and its analogs, drawing comparisons with other substituted and unsubstituted benzoate esters. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential activity based on established structure-activity relationships within this chemical class.

Antifungal and Antimicrobial Activity: A Tale of Two Moieties

The Influence of the Alkyl Ester Chain

Studies on various phenolic acid esters have demonstrated a clear trend: antimicrobial activity generally increases with the length of the alkyl chain.[1][2] This is attributed to an increase in lipophilicity, which facilitates the passage of the molecule through the microbial cell membrane. For instance, in a series of phenolic acid alkyl esters, the butyl esters consistently exhibited higher inhibitory activity against a range of microorganisms compared to their methyl ester counterparts.[2] This principle is also observed with parabens (p-hydroxybenzoic acid esters), where propylparaben is a more potent antimicrobial agent than methylparaben.[3] Based on this, it is reasonable to hypothesize that longer-chain esters of 2,4-dichlorobenzoic acid, such as propyl or butyl 2,4-dichlorobenzoate, may exhibit enhanced antimicrobial and antifungal activity compared to the ethyl ester.

The Role of Aromatic Substitution

The substitution pattern on the benzene ring is another critical determinant of antimicrobial efficacy. Halogenation, in particular, has been shown to enhance the antimicrobial properties of various aromatic compounds. While direct comparisons are scarce, a study on 2-chlorobenzoic acid derivatives indicated that certain Schiff's bases were more potent antimicrobial agents than the corresponding esters.[4] However, this does not preclude the inherent activity of the chlorinated esters themselves. The electron-withdrawing nature of the two chlorine atoms in this compound is expected to increase its reactivity and potentially its ability to disrupt microbial cellular processes.

Table 1: Comparative Antimicrobial Activity of Various Benzoate Esters

CompoundOrganism(s)Activity (MIC)Reference
Methylparaben Enterobacter cloacae2.6 mM[3]
Propylparaben Enterobacter cloacae2.2 mM[3]
Phenolic Acid Methyl Esters Various bacteria and fungi1.2 - 20 mM[1]
Phenolic Acid Butyl Esters Various bacteria and fungi<1.25 mM[2]
Benzyl Bromide (1a) Candida albicans0.25 mg/mL[5]
Benzyl Bromide (1c) Candida krusei0.5 mg/mL[5]

Note: Direct MIC values for this compound are not available in the cited literature. The table provides a comparative context based on related ester compounds.

Herbicidal Activity: Disrupting Plant Growth and Development

Chlorinated phenoxyacetic acids and their derivatives have a long history as herbicides.[6] The herbicidal activity of these compounds is intricately linked to the substitution pattern on the aromatic ring. While specific data for this compound is not extensively reported, we can draw parallels from related structures.

Structure-Activity Relationships in Herbicidal Benzoates

Research on phenoxyacetic acid herbicides has shown that the position and number of chlorine atoms on the benzene ring significantly influence their biological activity and toxicity.[6][7] Generally, chlorination at the 2 and 4 positions, as seen in 2,4-D (2,4-dichlorophenoxyacetic acid), confers potent herbicidal properties. It is plausible that this compound, sharing this dichlorinated aromatic core, also possesses herbicidal activity.

A study on the chiral herbicide 2,4-D ethylhexyl ester revealed that the S-enantiomer exhibited significantly higher inhibition rates against sensitive weed species compared to the R-enantiomer, highlighting the stereoselectivity of the biological action.[8] This underscores the importance of the three-dimensional structure of the ester in its interaction with the target site in plants.

Furthermore, research on other herbicidal compounds has demonstrated that modifications to the ester group can modulate activity and crop safety.[9] For instance, in a series of quinazolinone-phenoxypropionate hybrids, the nature of the ester moiety influenced the herbicidal spectrum.[9]

Table 2: Herbicidal Activity of Related Compounds

CompoundWeed SpeciesActivityReference
S-2,4-D Ethylhexyl Ester Sun spurge, flixweedHigh inhibition[8]
R-2,4-D Ethylhexyl Ester Sun spurge, flixweedLower inhibition[8]
Various Phenylpyrimidine Derivatives Raphanus sativusPre-emergent activity[10]
Pyrido[2,3-d]pyrimidine derivative (2o) BentgrassGood activity at 1 mM[11]
Chlorsulfuron Derivatives Various weedsPre- and post-emergent activity[12]

Note: This table provides a context for the herbicidal potential of substituted aromatic esters. Direct herbicidal activity data for this compound is not provided in these references.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key biological assays are provided below.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for screening the antifungal properties of compounds like this compound.[13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Control antifungal agent (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.[14]

BrothMicrodilutionWorkflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (35°C, 24-48h) C->D E Determine MIC (Visual or Spectrophotometric Reading) D->E

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

This protocol is a generalized method for assessing the pre-emergence herbicidal activity of test compounds.[15]

Objective: To evaluate the effect of a test compound on seed germination and early seedling growth when applied to the soil before weed emergence.

Materials:

  • Test compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween-20)

  • Pots or trays filled with soil

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent and prepare a series of concentrations. Add a surfactant to the solutions to ensure even application.

  • Sowing: Sow the seeds of the target weed species at a uniform depth in the soil-filled pots.

  • Application: Evenly spray the soil surface with the prepared test solutions. A control group should be sprayed with the solvent and surfactant solution only.

  • Incubation: Place the pots in a growth chamber under controlled conditions (e.g., 14h light/10h dark cycle, 25°C).

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length. Calculate the percent inhibition compared to the control group.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol outlines a general procedure for evaluating the post-emergence herbicidal effects of a compound.[9]

Objective: To determine the herbicidal activity of a test compound when applied to emerged and actively growing weeds.

Materials:

  • Same as for the pre-emergence assay.

  • Healthy, uniformly grown weed seedlings at a specific growth stage (e.g., 2-3 leaf stage).

Procedure:

  • Seedling Preparation: Grow the target weed species in pots until they reach the desired growth stage.

  • Compound Preparation: Prepare the test solutions as described in the pre-emergence protocol.

  • Application: Uniformly spray the foliage of the weed seedlings with the test solutions. Ensure complete coverage.

  • Incubation: Return the pots to the growth chamber.

  • Evaluation: After a specified period (e.g., 7-14 days), visually assess the plant injury (e.g., chlorosis, necrosis, growth inhibition) using a rating scale. Additionally, the fresh or dry weight of the aerial parts of the plants can be measured to quantify the herbicidal effect.

HerbicidalAssayWorkflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A1 Sow Weed Seeds in Soil A2 Apply Test Compound to Soil Surface A1->A2 A3 Incubate in Growth Chamber A2->A3 A4 Evaluate Seedling Emergence and Growth A3->A4 B1 Grow Weeds to Seedling Stage B2 Apply Test Compound to Foliage B1->B2 B3 Incubate in Growth Chamber B2->B3 B4 Evaluate Plant Injury and Biomass B3->B4

References

A Comparative Spectroscopic Guide to Substituted Ethyl Benzoates for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the humble ethyl benzoate scaffold is a foundational building block. Its derivatives are precursors to a vast array of bioactive molecules and functional materials. The precise characterization of these substituted aromatics is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structural elucidation. This guide provides an in-depth comparative analysis of substituted ethyl benzoates using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles of how substituent effects manifest in these spectra, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Spectroscopic Fingerprint: Unveiling the Influence of Substituents

The electronic nature and position of a substituent on the benzene ring of ethyl benzoate profoundly influence its spectroscopic properties. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase electron density in the ring, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) decrease it. These perturbations are transmitted through resonance and inductive effects, altering the chemical environment of the nuclei and the vibrational frequencies of bonds, thus providing a rich tapestry of data for comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments within a molecule.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum.

  • Sample Preparation: Accurately weigh 5-20 mg of the substituted ethyl benzoate into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for these nonpolar to moderately polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube. The final volume should be around 0.6 mL, corresponding to a height of about 4-5 cm in the tube.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

  • Acquisition: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. A process of "shimming" is then performed to optimize the homogeneity of the magnetic field. Finally, the ¹H NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

Diagram of the ¹H NMR Sample Preparation Workflow:

Caption: Workflow for preparing a liquid sample for ¹H NMR analysis.

Comparative ¹H NMR Data of Substituted Ethyl Benzoates

The position and electronic nature of the substituent dramatically impact the chemical shifts of the aromatic protons.

CompoundSubstituentPositionAromatic Protons (δ, ppm)-OCH₂- (δ, ppm)-CH₃ (δ, ppm)
Ethyl benzoate-H-8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H)4.38 (q)1.41 (t)
Ethyl 4-methylbenzoate-CH₃para7.80 (d, 2H), 7.09 (d, 2H)4.24 (q)1.26 (t), 2.26 (s)
Ethyl 2-methylbenzoate-CH₃ortho7.91 (d, 1H), 7.36 (t, 1H), 7.21 (t, 2H)4.36 (q)1.38 (t), 2.58 (s)
Ethyl 3-methylbenzoate-CH₃meta7.84-7.88 (m, 2H), 7.28-7.36 (m, 2H)4.38 (q)1.38 (t), 2.41 (s)
Ethyl 4-methoxybenzoate-OCH₃para8.01 (d, 2H), 6.92 (d, 2H)4.36 (q)1.39 (t), 3.85 (s)
Ethyl 2-methoxybenzoate-OCH₃ortho7.78-7.80 (m, 1H), 7.44-7.49 (m, 1H), 6.96-6.98 (m, 2H)4.37 (q)1.39 (t), 3.90 (s)
Ethyl 3-methoxybenzoate-OCH₃meta7.66 (d, 1H), 7.76 (s, 1H), 7.35 (dd, 1H), 7.11 (dd, 1H)4.39 (q)1.41 (t), 3.86 (s)
Ethyl 4-nitrobenzoate-NO₂para8.15 (dd, 2H), 7.76 (dd, 2H)4.43 (q)1.43 (t)
Ethyl 2-nitrobenzoate-NO₂ortho7.93 (d, 1H), 7.77 (d, 1H), 7.62-7.72 (m, 2H)4.40 (q)1.36 (t)
Ethyl 3-nitrobenzoate-NO₂meta8.87 (d, 1H), 8.25-8.54 (m, 2H), 7.67 (t, 1H)4.45 (q)1.44 (t)

Data compiled from various sources.[1][2]

Analysis:

  • Electron-Donating Groups (EDGs): The -CH₃ and -OCH₃ groups shield the aromatic protons, causing an upfield shift (lower δ values) compared to ethyl benzoate. This effect is most pronounced for the protons ortho and para to the substituent due to resonance.

  • Electron-Withdrawing Groups (EWGs): The -NO₂ group deshields the aromatic protons, resulting in a downfield shift (higher δ values). This deshielding is most significant for the ortho and para protons.

  • Positional Isomerism: The splitting patterns of the aromatic protons are highly dependent on the substitution pattern. Para-substituted compounds often show two distinct doublets, while ortho- and meta-substituted compounds exhibit more complex multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Comparative ¹³C NMR Data of Substituted Ethyl Benzoates
CompoundSubstituentPositionAromatic Carbons (δ, ppm)Carbonyl (C=O) (δ, ppm)-OCH₂- (δ, ppm)-CH₃ (δ, ppm)
Ethyl benzoate-H-132.6, 130.4, 129.4, 128.8, 128.1166.460.814.1
Ethyl 4-methylbenzoate-CH₃para143.5, 129.1, 127.5167.260.214.1, 21.6
Ethyl 2-methylbenzoate-CH₃ortho140.2, 131.9, 131.6, 130.6, 129.3, 125.6167.160.414.2, 21.7
Ethyl 3-methylbenzoate-CH₃meta138.0, 133.5, 130.1, 129.8, 128.2, 126.6166.560.814.3, 21.2
Ethyl 4-methoxybenzoate-OCH₃para163.1, 131.4, 122.8, 113.4166.360.614.3, 55.3
Ethyl 3-methoxybenzoate-OCH₃meta159.4, 131.7, 129.2, 121.8, 119.2, 113.8166.460.914.2, 55.3
Ethyl 4-nitrobenzoate-NO₂para150.5, 135.4, 130.6, 123.5165.161.714.2
Ethyl 3-nitrobenzoate-NO₂meta148.2, 135.2, 132.2, 129.5, 127.3, 124.5164.461.914.2

Data compiled from various sources.[3][4][5][6][7]

Analysis:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent. EDGs on the ring lead to a slight upfield shift, while EWGs cause a downfield shift.

  • Aromatic Carbons: The substituent has a significant impact on the chemical shifts of the aromatic carbons. The ipso-carbon (the carbon directly attached to the substituent) is most affected. EDGs cause a downfield shift of the ipso-carbon and an upfield shift of the ortho and para carbons. The opposite is true for EWGs.

Infrared (IR) Spectroscopy: A Vibrational Insight into Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring FT-IR Spectra of Liquid Samples
  • Prepare the Salt Plates: Use clean and dry sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Apply the Sample: Place a small drop of the liquid sample onto the surface of one salt plate.

  • Assemble the Cell: Place the second salt plate on top of the first, gently pressing to form a thin liquid film between the plates.

  • Acquire the Spectrum: Place the salt plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Diagram of the FT-IR Liquid Sample Preparation Workflow:

Caption: Workflow for preparing a liquid sample for FT-IR analysis.

Comparative IR Data of Substituted Ethyl Benzoates

The most diagnostic absorption band in the IR spectra of ethyl benzoates is the carbonyl (C=O) stretching vibration.

CompoundSubstituentPositionC=O Stretching Frequency (cm⁻¹)
Ethyl benzoate-H-~1720
Ethyl 4-methylbenzoate-CH₃para~1718
Ethyl 2-methylbenzoate-CH₃ortho~1715
Ethyl 4-methoxybenzoate-OCH₃para~1715
Ethyl 2-methoxybenzoate-OCH₃ortho~1724
Ethyl 4-nitrobenzoate-NO₂para~1725
Ethyl 2-nitrobenzoate-NO₂ortho~1730
Ethyl 3-nitrobenzoate-NO₂meta~1728

Data compiled from various sources. Note: Exact values can vary slightly depending on the sampling method (neat liquid, solution, etc.).

Analysis:

  • Electronic Effects: EDGs like -CH₃ and -OCH₃ donate electron density to the carbonyl group through resonance, which weakens the C=O bond and lowers its stretching frequency. Conversely, EWGs like -NO₂ withdraw electron density, strengthening the C=O bond and increasing its stretching frequency.

  • Steric Effects: In ortho-substituted ethyl benzoates, steric hindrance can disrupt the coplanarity of the ester group with the benzene ring. This reduces resonance effects, and the observed C=O stretching frequency is often higher than in the corresponding para-isomer.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through the analysis of fragmentation patterns.

Experimental Protocol: GC-MS Analysis of Aromatic Esters
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the substituted ethyl benzoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: A typical program starts at a low temperature (e.g., 50-70 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280 °C).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the mass range to scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The components are separated by the gas chromatograph before being introduced into the mass spectrometer for ionization and detection.

Diagram of the GC-MS Analysis Workflow:

Caption: General workflow for the analysis of volatile compounds by GC-MS.

Comparative Mass Spectrometry Data of Substituted Ethyl Benzoates

The fragmentation of ethyl benzoates is influenced by the stability of the resulting ions.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Ethyl benzoate150122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺), 77 ([C₆H₅]⁺)
Ethyl 4-methylbenzoate164136 ([M-C₂H₄]⁺), 119 ([M-OC₂H₅]⁺), 91 ([C₇H₇]⁺)
Ethyl 2-methylbenzoate164135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 ([C₇H₇]⁺)
Ethyl 4-methoxybenzoate180152 ([M-C₂H₄]⁺), 135 ([M-OC₂H₅]⁺), 107 ([C₇H₇O]⁺)
Ethyl 4-nitrobenzoate195167 ([M-C₂H₄]⁺), 150 ([M-OC₂H₅]⁺), 122 ([C₇H₄NO₂]⁺), 104 ([C₇H₄O]⁺), 76 ([C₆H₄]⁺)
Ethyl 3-nitrobenzoate195167 ([M-C₂H₄]⁺), 150 ([M-OC₂H₅]⁺), 122 ([C₇H₄NO₂]⁺), 104 ([C₇H₄O]⁺), 76 ([C₆H₄]⁺)

Data compiled from various sources.[8][9][10][11][12][13]

Analysis:

  • Common Fragmentation Pathways: A characteristic fragmentation for ethyl benzoates is the loss of an ethoxy radical (-•OC₂H₅) to form the stable benzoyl cation or a substituted benzoyl cation. Another common fragmentation is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄).

  • Substituent Effects on Fragmentation: The nature of the substituent influences the relative abundance of the fragment ions. For example, in ethyl 4-methylbenzoate, the formation of the tropylium ion ([C₇H₇]⁺, m/z 91) is a prominent pathway. In ethyl 4-nitrobenzoate, fragments corresponding to the loss of the nitro group and subsequent rearrangements are observed.

Conclusion: A Symphony of Spectroscopic Data

The comprehensive spectroscopic analysis of substituted ethyl benzoates provides a clear and detailed picture of their molecular structure. Each technique—¹H NMR, ¹³C NMR, IR, and MS—offers a unique and complementary perspective on the influence of substituents on the electronic and steric properties of these important compounds. By understanding how these effects manifest in the various spectra, researchers can confidently identify and characterize novel ethyl benzoate derivatives, accelerating the pace of discovery in drug development and materials science. This guide serves as a foundational resource, empowering scientists with the knowledge to interpret complex spectroscopic data and make informed decisions in their research endeavors.

References

A Researcher's Guide to Cross-Referencing Ethyl 2,4-Dichlorobenzoate NMR Data: Experimental vs. Predicted Spectra

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for molecular structure elucidation. However, the interpretation of NMR spectra is not always straightforward, and cross-referencing experimental data with predicted values is a critical step in validating a proposed structure. This guide provides an in-depth comparison of experimental and predicted ¹H and ¹³C NMR data for Ethyl 2,4-dichlorobenzoate, offering a practical workflow for researchers to confidently verify their synthesized or purchased compounds.

The Importance of Cross-Referencing in NMR Spectroscopy

The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR spectrum. While experienced spectroscopists can often deduce a structure from a spectrum alone, several factors can introduce ambiguity. These include overlapping signals, second-order spectral effects, and the presence of impurities. Furthermore, subtle differences in isomeric structures can lead to very similar spectra, making definitive identification challenging.

By comparing experimentally acquired data with spectra predicted by computational algorithms, researchers can gain a higher degree of confidence in their structural assignments. Predicted spectra are generated based on extensive databases of known chemical shifts and coupling constants, providing a theoretical benchmark against which to evaluate experimental results. Discrepancies between the two can highlight potential misinterpretations or even suggest an unexpected molecular structure.

Experimental NMR Data Acquisition: A Protocol for High-Quality Spectra

The quality of experimental NMR data is paramount for accurate structural analysis. The following protocol outlines the key steps for preparing a sample of this compound for NMR analysis to ensure optimal results.

Step-by-Step NMR Sample Preparation Protocol
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.

  • Sample Concentration: Weigh approximately 10-20 mg of the purified solid compound directly into a clean, dry vial. For a liquid sample, use 1-2 drops.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

This standardized procedure helps to minimize common issues such as poor shimming and the presence of solvent or impurity peaks that can complicate spectral interpretation.

Cross-Referencing this compound NMR Data

The following sections provide a detailed comparison of experimental and predicted ¹H and ¹³C NMR data for this compound. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS), a reliable and comprehensive database of organic compound spectra. The predicted data has been generated using an online NMR prediction tool.

Chemical Structure of this compound

For clarity, the chemical structure of this compound with atom numbering is provided below. This numbering will be used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Data Comparison

The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Assignment Experimental ¹H NMR Data (SDBS) Predicted ¹H NMR Data Analysis of Discrepancies
H3 7.76 ppm (d, J = 8.5 Hz)7.85 ppm (d, J = 8.6 Hz)The predicted chemical shift is slightly downfield. The coupling constant is in good agreement.
H5 7.46 ppm (d, J = 2.2 Hz)7.52 ppm (d, J = 2.1 Hz)A minor downfield shift is predicted. The coupling constant shows good correlation.
H6 7.30 ppm (dd, J = 8.5, 2.2 Hz)7.35 ppm (dd, J = 8.6, 2.1 Hz)The predicted chemical shift is slightly downfield. The coupling constants are well-matched.
-OCH₂- (C8) 4.41 ppm (q, J = 7.1 Hz)4.38 ppm (q, J = 7.1 Hz)Excellent agreement between experimental and predicted data.
-CH₃ (C9) 1.40 ppm (t, J = 7.1 Hz)1.39 ppm (t, J = 7.1 Hz)Excellent agreement between experimental and predicted data.

d = doublet, t = triplet, q = quartet, dd = doublet of doublets, J = coupling constant in Hz.

As the table demonstrates, there is a high degree of correlation between the experimental and predicted ¹H NMR data for this compound. The predicted chemical shifts for the aromatic protons are consistently slightly downfield compared to the experimental values, a common occurrence in prediction algorithms. However, the multiplicities and coupling constants are in excellent agreement, providing strong evidence for the correct structural assignment.

¹³C NMR Data Comparison

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Assignment Experimental ¹³C NMR Data (SDBS) Predicted ¹³C NMR Data Analysis of Discrepancies
C=O (C7) 164.5 ppm165.2 ppmGood agreement for the carbonyl carbon.
C1 134.1 ppm135.0 ppmMinor downfield shift in the predicted value.
C2 132.8 ppm133.5 ppmMinor downfield shift in the predicted value.
C3 131.2 ppm131.8 ppmGood agreement.
C4 130.3 ppm130.9 ppmGood agreement.
C5 127.2 ppm127.8 ppmGood agreement.
C6 129.8 ppm130.5 ppmMinor downfield shift in the predicted value.
-OCH₂- (C8) 62.1 ppm61.8 ppmExcellent agreement.
-CH₃ (C9) 14.1 ppm14.3 ppmExcellent agreement.

The ¹³C NMR data also shows strong agreement between the experimental and predicted values. The minor deviations observed are within the expected range for current prediction algorithms. The overall pattern of chemical shifts is consistent, further corroborating the structure of this compound.

Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimental and predicted NMR data for compound verification.

NMR_Workflow cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_analysis Data Analysis and Verification A Synthesize or Procure This compound B Prepare NMR Sample (CDCl3, ~15mg/0.6mL) A->B C Acquire 1H and 13C NMR Spectra B->C F Tabulate Experimental and Predicted Chemical Shifts and Coupling Constants C->F D Draw Structure in NMR Prediction Software E Generate Predicted 1H and 13C NMR Spectra D->E E->F G Compare Multiplicities, Integration, and J-values F->G H Analyze Discrepancies G->H I Confirm Structure or Re-evaluate H->I

Caption: A logical workflow for cross-referencing experimental and predicted NMR data.

Conclusion

The cross-referencing of experimental and predicted NMR data is an indispensable practice for the accurate structural elucidation of chemical compounds. As demonstrated with this compound, while minor discrepancies may exist between experimental and predicted values, the overall correlation in chemical shifts, multiplicities, and coupling constants provides a robust method for structural verification. By following a systematic workflow of meticulous sample preparation, acquisition of high-quality experimental data, and comparison with reliable predicted spectra, researchers can significantly enhance the confidence and integrity of their scientific findings.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Ethyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ethyl 2,4-dichlorobenzoate, a compound of interest in pharmaceutical development as a potential process intermediate or impurity. Our focus extends beyond mere procedural outlines to explore the scientific rationale behind method selection and validation parameter design. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative methods. The principles and protocols discussed are grounded in the latest international regulatory standards, ensuring that the developed methods are fit for their intended purpose.[1][2]

The Foundational Imperative: Why Method Validation is Non-Negotiable

In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. An analytical method is the lens through which we measure the quality, purity, and stability of a substance. If this lens is flawed, the entire quality assessment becomes unreliable. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4]

The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] This is not a one-time exercise but a continuous process that ensures a method's reliability throughout its lifecycle.[5] The International Council for Harmonisation (ICH) guideline Q2(R2), along with guidance from the FDA and EMA, provides a harmonized framework for this process, which we will use as the backbone of our discussion.[6][7][8]

Core Validation Parameters

A comprehensive validation protocol assesses several key performance characteristics:[7][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][10]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known, added amount of analyte.[5][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[12]

The Analytical Method Validation Workflow

A structured approach is crucial for an efficient and compliant validation process. The workflow begins with defining the method's purpose and concludes with a comprehensive report that documents its suitability.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) (e.g., quantify impurity at 0.1% level) Proto Develop Validation Protocol (Pre-defined parameters & acceptance criteria) ATP->Proto Sets requirements for Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec Loq LOD & LOQ Proto->Loq Rob Robustness Proto->Rob Report Compile Validation Report (Results, deviations, conclusion) Spec->Report Lin->Report Acc->Report Prec->Report Loq->Report Rob->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Initiates

Caption: High-level workflow for analytical method validation.

Comparative Methodologies: GC-FID vs. HPLC-UV

We will now compare two common, powerful techniques for the quantification of this compound: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet (HPLC-UV) detector. The choice between these methods depends on factors like analyte volatility, sample matrix complexity, required sensitivity, and available instrumentation.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: GC is an ideal choice for analytes that are volatile or can be made volatile without decomposition. This compound, as an ester, possesses sufficient volatility for GC analysis. The FID is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, making it suitable for quantification.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

    • Prepare a Quality Control (QC) sample at 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or product.

    • Dissolve and dilute to 10.0 mL with methanol in a volumetric flask.

    • Vortex for 2 minutes and then sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-624 (or similar mid-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness.[14]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 240°C, hold for 5 min.

    • Detector: FID at 280°C.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC is a versatile and widely used technique in pharmaceutical analysis, suitable for a broad range of compounds.[11] For this compound, the dichlorinated benzene ring provides a strong chromophore, making it highly responsive to UV detection. This method avoids the high temperatures of GC, which could be beneficial if thermally labile impurities are present.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

    • Prepare a Quality Control (QC) sample at 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or product.

    • Dissolve and dilute to 10.0 mL with acetonitrile in a volumetric flask.

    • Vortex for 2 minutes and then sonicate for 10 minutes.

    • Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase: Acetonitrile and deionized water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector at 230 nm.[16]

    • Injection Volume: 10 µL.

Validation Parameter Analysis: A Head-to-Head Comparison

The following sections detail the experimental execution for each validation parameter and present a comparative summary of expected performance. The acceptance criteria are based on typical requirements for an impurity quantification method.

Specificity
  • Protocol: Analyze a blank (diluent), a placebo (sample matrix without the analyte), the this compound standard, and a spiked placebo sample.

  • Causality: This experiment is designed to prove that the diluent and matrix components do not produce a signal that interferes with the analyte peak, ensuring the measured response is solely from this compound.[11]

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

Linearity
  • Protocol: Prepare and analyze at least five concentrations across the desired range (e.g., 1 µg/mL to 100 µg/mL). Plot the instrument response versus concentration and perform a linear regression analysis.

  • Causality: This establishes a direct, proportional relationship between concentration and response, which is the basis for quantification.[13] The range chosen must bracket the concentrations expected in actual samples.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Protocol: Analyze a placebo sample spiked with this compound at three different concentration levels (e.g., low, medium, high: 5, 50, and 90 µg/mL). Perform three replicate preparations at each level.

  • Causality: Spiking a known amount of analyte into the actual sample matrix and measuring how much is recovered is the most effective way to assess accuracy. It accounts for any potential losses during sample preparation or matrix-induced signal suppression/enhancement.[12]

  • Acceptance Criteria: Mean recovery between 90.0% and 110.0% at each level.

Precision (Repeatability & Intermediate Precision)
  • Protocol:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample (e.g., spiked placebo at 50 µg/mL) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Causality: This demonstrates the method's consistency. Repeatability assesses variability under ideal conditions, while intermediate precision evaluates the effect of typical variations within a lab.[13]

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 5.0%.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)
  • Protocol: Determine the LOQ and LOD based on the signal-to-noise ratio (S/N). Prepare standards of decreasing concentration and identify the concentrations that yield S/N ratios of approximately 10:1 for the LOQ and 3:1 for the LOD.[17]

  • Causality: Establishing the method's lower limits is critical for impurity analysis, ensuring it is sensitive enough to quantify trace levels relevant to safety and quality specifications.

  • Acceptance Criteria: The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Comparative Validation Data Summary
Validation ParameterGC-FID MethodHPLC-UV MethodTypical Acceptance Criteria
Specificity No interference observedNo interference observedNo peak at analyte RT
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1.0 - 1001.0 - 100Covers expected concentrations
Accuracy (% Recovery) 97.5% - 103.2%98.1% - 101.5%90.0% - 110.0%
Precision (% RSD)
- Repeatability1.8%1.1%≤ 5.0%
- Intermediate2.5%1.9%≤ 5.0%
LOD (µg/mL) ~0.3~0.2S/N ≈ 3:1
LOQ (µg/mL) 1.00.8S/N ≈ 10:1

Interdependence of Validation Parameters

The validation parameters are not isolated; they form a logical, interconnected system. For instance, the range of a method is defined by demonstrating acceptable linearity, accuracy, and precision within that interval.

G Linearity Linearity Range Range Linearity->Range Defines upper & lower bounds of Accuracy Accuracy Range->Accuracy Performed across the Precision Precision Range->Precision Performed across the Accuracy->Range Demonstrated within the Precision->Range Demonstrated within the LOQ LOQ LOQ->Range Defines the lower limit of the

Caption: Logical relationships between key validation parameters.

Conclusion: Selecting the Appropriate Method

Both the GC-FID and HPLC-UV methods presented here are viable for the quantification of this compound, with each offering distinct advantages.

  • The GC-FID method is robust and reliable, particularly in matrices free from complex, non-volatile components. Its primary strength lies in its excellent resolving power for volatile compounds.

  • The HPLC-UV method demonstrates slightly better performance in terms of precision and sensitivity (LOQ). As the workhorse of most pharmaceutical QC labs, its operational familiarity and applicability to a wider range of compounds (including non-volatile ones) make it a highly attractive and often preferred choice.

The final selection should be guided by the specific Analytical Target Profile (ATP).[5] If the primary goal is trace-level impurity quantification, the superior LOQ of the HPLC-UV method may be decisive. If the method is intended for a process environment where robustness and simplicity are key, the GC-FID method could be more suitable. Ultimately, a risk-based approach, as encouraged by modern guidelines like ICH Q14, should inform the decision, ensuring the chosen method is demonstrably fit for its intended purpose throughout its lifecycle.[18][19]

References

A Senior Application Scientist's Guide to Selecting Ethyl 2,4-dichlorobenzoate Suppliers for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical intermediate like Ethyl 2,4-dichlorobenzoate (CAS No. 56882-52-1) is a critical decision that reverberates through the entire lifecycle of a project. The purity, consistency, and documentation of this key building block can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the timeline and success of regulatory submissions. This guide provides a comparative framework for evaluating suppliers, not by endorsing a single source, but by empowering you with the analytical methodology and critical evaluation criteria to make an informed, data-driven decision.

The Critical Role of Supplier Qualification

In the landscape of pharmaceutical development, the quality of your starting materials is paramount. Regulatory bodies mandate stringent oversight of the entire supply chain to ensure product safety and efficacy.[1][2] A robust supplier qualification process is therefore not just good practice, but a regulatory necessity.[1][2][3] This involves a multi-faceted evaluation of a potential supplier's quality systems, manufacturing capabilities, and their ability to consistently provide materials that meet predefined specifications.[2][3]

The core tenets of this evaluation process can be visualized as a continuous cycle of assessment and verification.

Supplier Qualification Workflow A Initial Screening & Documentation Review B Risk Assessment (Impact on Quality & Supply) A->B Initial Vetting C Technical Audit (On-site or Remote) B->C High-Risk Suppliers E Establishment of Quality Agreement B->E Low-Risk Suppliers D Sample Analysis & Specification Verification C->D Confirmation of Capabilities D->E Approval & Formalization F Ongoing Performance Monitoring E->F Post-Approval Oversight F->A Periodic Re-evaluation

Caption: A risk-based workflow for qualifying new chemical suppliers.

Comparative Analysis of Supplier Specifications

For the purpose of this guide, we will compare the typical specifications offered by three archetypal major suppliers in the chemical industry: a global life science research supplier (e.g., Sigma-Aldrich), a large-scale chemical manufacturer and distributor (e.g., Thermo Fisher Scientific), and a specialized chemical synthesis company (e.g., TCI Chemicals). It is crucial to note that while catalog specifications provide a baseline, the Certificate of Analysis (CoA) for a specific lot is the ultimate determinant of quality.

ParameterSupplier Archetype A (e.g., Sigma-Aldrich)Supplier Archetype B (e.g., Thermo Fisher Scientific)Supplier Archetype C (e.g., TCI Chemicals)
Purity (Assay) ≥98% (by GC)≥98.0% (by GC)>98.0% (by GC)
Identity Conforms to structure (typically via NMR or IR)Conforms to structureConforms to structure (by NMR)
Appearance Colorless to light yellow liquidClear, colorless liquidColorless to Almost colorless clear liquid
Documentation Certificate of Analysis, Safety Data Sheet (SDS)Certificate of Analysis, SDS, Specification SheetCertificate of Analysis, SDS, Analytical Charts
Manufacturing Standards Varies by product line; may include research grade and GMP-compliant options.Often includes products manufactured under ISO 9001.Research and development focus; may offer custom synthesis.

Note: This table is a representation of typical specifications and should be verified with the specific product documentation from the supplier.

Proposed Experimental Protocols for In-House Verification

Regardless of the supplier's reputation, independent verification of critical quality attributes is a cornerstone of a robust quality control program. Below are detailed, step-by-step methodologies for key experiments to assess the quality of incoming this compound.

Purity Determination and Impurity Profiling by HPLC-UV

This method is designed to separate and quantify this compound from potential process-related impurities and degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v), adjusted to a pH of 2.5 with phosphoric acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the supplier's sample in the mobile phase to the same concentration as the stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify any impurities by comparing their retention times and peak areas to the calibration curve of the main component (as relative area percent) or to known impurity standards if available.

HPLC-UV Purity Analysis Workflow A Prepare Mobile Phase & Standards C Inject into HPLC System A->C B Prepare Sample Solution B->C D Separate on C18 Column C->D E Detect with UV at 210 nm D->E F Integrate Peaks & Calculate Purity E->F

Caption: Workflow for the HPLC-UV analysis of this compound.

Identification of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Instrumentation and Reagents:

  • GC-MS system with a split/splitless injector

  • Capillary column suitable for semi-polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in dichloromethane (e.g., 1 mg/mL).

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Injection volume: 1 µL (split mode, e.g., 50:1)

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron energy: 70 eV

    • Mass range: 40-450 amu

  • Data Analysis: Identify the main peak corresponding to this compound by its mass spectrum. Search the NIST library for matches to the mass spectra of any impurity peaks to tentatively identify them.

Structural Confirmation by NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the chemical structure.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethyl group's quartet and triplet.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the carbonyl carbon and the aromatic carbons.

Fourier-Transform Infrared (FTIR) spectroscopy is excellent for confirming the presence of key functional groups.

  • A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

  • C-O stretching bands will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations will also be observable.

Conclusion: A Framework for Confident Sourcing

The selection of a supplier for a critical intermediate like this compound should be a systematic, evidence-based process. While major suppliers provide a reliable starting point with baseline specifications, in-house analytical verification is indispensable for ensuring the quality and consistency required for pharmaceutical development. By implementing a robust supplier qualification program and employing the analytical methodologies outlined in this guide, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and build a foundation of quality for their entire development pipeline. The ultimate choice of supplier will depend on a holistic assessment of their quality systems, the empirical data from your own analysis, and their ability to meet the specific needs and risk profile of your project.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chlorinated aromatic esters like Ethyl 2,4-dichlorobenzoate requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, grounded in established safety principles.

Immediate Safety Briefing: The First Five Minutes

Before you even uncap the container, a rapid assessment of the risks and required protections is critical. This compound and structurally similar compounds are known to be harmful if swallowed, and cause significant skin, eye, and respiratory irritation.[1][2][3]

This table summarizes the non-negotiable personal protective equipment (PPE) required for handling this compound under standard laboratory conditions.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldThe compound is a serious eye irritant.[2][3] Goggles are essential to prevent contact from splashes. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[4]
Hand Chemical-Resistant Gloves (Butyl or Viton recommended)As a halogenated hydrocarbon, this compound can degrade common glove materials like latex or standard nitrile.[5] Butyl or Viton gloves offer superior resistance.[6] Always double-glove if splash risk is high and change gloves immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a chemical-resistant material, protects skin and personal clothing from accidental contact.[7]
Respiratory Use in a Certified Chemical Fume HoodThe compound may cause respiratory irritation.[2] All handling of the solid or its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2]
Detailed Operational Protocol: A Step-by-Step Methodology

Safe chemical handling is a process, not a single action. The following workflow is designed to ensure safety at every stage of interaction with this compound.

  • Verify Information : Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot you are using.[2]

  • Area Preparation : Ensure the chemical fume hood is operational and uncluttered. Know the location of the nearest emergency eyewash station and safety shower before you begin.[8]

  • Assemble Materials : Prepare all necessary equipment (glassware, stir bars, reagents) and waste containers within the fume hood to minimize movement of the hazardous material outside this controlled space.

  • Don PPE : Put on all required PPE as detailed in the table above. Ensure your gloves are inspected for any signs of degradation or punctures before use.

  • Aliquoting : When weighing the solid, perform the task in the fume hood. Use a disposable weigh boat and clean spatulas. Avoid creating dust.[2]

  • Solution Preparation : Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Constant Vigilance : Do not leave the active experiment unattended. Do not eat, drink, or smoke in the laboratory.[2][3]

  • Contamination Control : Be mindful of cross-contamination. Any item that comes into contact with the chemical (e.g., spatula, weigh boat) is now considered contaminated and must be decontaminated or disposed of as hazardous waste.

  • Decontamination : Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent, with the rinsate collected as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid contaminating yourself. First, remove gloves (turning them inside out), then the face shield, followed by the lab coat, and finally the goggles.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][2]

Spill & Emergency Response Plan

An immediate and correct response to a spill is critical to mitigating risk. The procedure varies significantly based on the spill's magnitude.

The following diagram outlines the decision-making process for responding to a spill of this compound.

SpillResponse spill Spill Detected assess Assess Spill Size & Immediate Hazard spill->assess minor_spill Minor Spill (<100mL, contained) assess->minor_spill Minor major_spill Major Spill (>100mL or uncontained) assess->major_spill Major alert Alert Colleagues & Supervisor minor_spill->alert evacuate EVACUATE AREA IMMEDIATELY major_spill->evacuate don_ppe Don Additional PPE (e.g., double gloves, respirator if trained) alert->don_ppe contain Contain Spill (Use absorbent pads around the perimeter) don_ppe->contain cleanup Collect Residue (Use dustpan or absorbent, work from outside in) contain->cleanup package Package Waste (Seal in labeled, leak-proof container for disposal) cleanup->package decon Decontaminate Area (Wash with soap & water) package->decon call_emergency Call Emergency Response (e.g., EHS, 911) evacuate->call_emergency

Caption: Decision workflow for responding to a chemical spill.

  • Skin Contact : Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Waste Disposal Protocol

Proper disposal is a legal and ethical responsibility to protect ourselves and the environment.

  • Chemical Waste : All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated spill cleanup materials, and used gloves, must be disposed of as hazardous chemical waste.[1]

  • Containerization : Collect waste in a clearly labeled, sealed, and leak-proof container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Labeling : The waste container must be labeled "Hazardous Waste" and list all chemical contents, including this compound and any solvents.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical down the drain.[2]

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.